N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-7-5-11(6-8-13)18-12-4-2-3-10(9-12)14(15,16)17/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODIERGLAGAWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347310 | |
| Record name | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494-26-4 | |
| Record name | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Trifluoromethyl-4'-methoxydiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Introduction
This compound is a diarylamine that serves as a crucial building block in modern synthetic chemistry. Its structure, which combines an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on separate aromatic rings bridged by a secondary amine, imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl (-CF3) group is a particularly valued substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of this compound, tailored for professionals in research and drug development.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in any research or development setting.
Identifiers and Structure
The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-(Trifluoromethyl)-N-(4-methoxyphenyl)benzenamine |
| CAS Number | 1494-26-4[4] |
| Molecular Formula | C₁₅H₁₂F₃NO |
| Molecular Weight | 281.26 g/mol |
| 2D Structure |
Physicochemical Characteristics
While extensive experimental data for this specific molecule is not publicly available, properties can be inferred from its constituent parts and related diarylamines. The compound is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents like toluene, dioxane, and dichloromethane. The properties of its precursors are well-documented.
| Property | 3-(Trifluoromethyl)aniline (Precursor) | 4-Methoxyaniline (Precursor) | This compound (Predicted) |
| Appearance | Colorless liquid[5] | White to brownish solid | Off-white to pale yellow solid |
| Melting Point | 5 to 6 °C[5] | 57 °C | > 60 °C |
| Boiling Point | 187 to 188 °C[5] | 243 °C | > 300 °C |
| Density | 1.29 g/cm³[5] | 1.09 g/cm³ | ~1.3 g/cm³ |
| Solubility | Insoluble in water, soluble in organic solvents.[6] | Slightly soluble in water, soluble in ethanol, ether. | Insoluble in water, soluble in aprotic organic solvents. |
Synthesis and Reactivity
The formation of the C-N bond is central to the synthesis of diarylamines. The palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering high yields and broad substrate scope under relatively mild conditions compared to older methods like the Ullmann condensation.[7][8][9]
Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical. The ligand facilitates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[8][9] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex necessary for the key reductive elimination step.[8]
Sources
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An In-depth Technical Guide to the Molecular Structure of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
<_>
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This whitepaper provides a comprehensive technical analysis of the molecular structure of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, a diarylamine of significant interest in medicinal chemistry and materials science. We will delve into the nuanced structural characteristics, electronic properties, and conformational dynamics that arise from the interplay of the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the diarylamine backbone. This guide will further explore the prevalent synthetic methodologies, with a focus on the Buchwald-Hartwig amination, and detail the spectroscopic techniques used for its characterization. The insights provided herein are intended to empower researchers to leverage the unique properties of this molecule in the design of novel therapeutic agents and functional materials.
Introduction: The Significance of Fluorinated Diarylamines in Modern Chemistry
Diarylamine scaffolds are privileged structures in drug discovery and materials science, forming the core of numerous biologically active compounds and functional organic materials. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, has become a cornerstone of modern medicinal chemistry.[1][2] The -CF3 group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2]
This compound is a compelling example of a diarylamine where the electronic properties are modulated by both a potent electron-withdrawing group (-CF3) and a classic electron-donating group (-OCH3). This electronic dichotomy imparts a unique reactivity and conformational landscape to the molecule, making it a valuable building block for the synthesis of novel compounds with tailored properties. This guide aims to provide a detailed exploration of its molecular structure to inform and guide future research endeavors.
Molecular Structure and Electronic Landscape
The molecular structure of this compound is characterized by two phenyl rings linked by a secondary amine. One ring is substituted with a methoxy group in the para position, while the other bears a trifluoromethyl group in the meta position.
Key Structural Features
The overall geometry of the molecule is non-planar, with a discernible twist around the C-N-C diarylamine linkage. This is a consequence of steric hindrance between the ortho-hydrogens of the two aromatic rings. The precise dihedral angle is influenced by the electronic nature of the substituents and the crystalline packing forces in the solid state.
The electron-donating methoxy group (-OCH3) increases electron density on its attached phenyl ring, particularly at the ortho and para positions, through a resonance effect. Conversely, the trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is primarily an inductive effect. This electronic push-pull system across the diarylamine bridge is a critical determinant of the molecule's overall properties.
Visualization of the Molecular Structure
The following diagram illustrates the fundamental structure of this compound.
Caption: 2D representation of this compound.
Synthesis and Characterization
The synthesis of diarylamines like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[3][4] This method offers a versatile and efficient route to form the crucial C-N bond.
Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.[3][4] For the synthesis of this compound, the reaction would typically involve either the coupling of 4-methoxyaniline with 1-bromo-3-(trifluoromethyl)benzene or 3-(trifluoromethyl)aniline with 1-bromo-4-methoxybenzene.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube is added the palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).[5]
-
Reagent Addition: The aryl bromide (1.0 equiv.), the aniline (1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane) are added.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) at a temperature typically ranging from 80 to 120 °C.
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography.
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Spectroscopic Characterization
The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The methoxy protons will be a singlet around 3.8 ppm. The N-H proton will be a broad singlet. |
| ¹³C NMR | Aromatic carbons will resonate between 110-160 ppm. The methoxy carbon will be around 55 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A single resonance for the -CF3 group will be observed, typically around -60 to -65 ppm relative to a standard. |
| IR Spectroscopy | Characteristic N-H stretching vibration around 3400 cm⁻¹. C-O stretching of the ether around 1250 cm⁻¹. Strong C-F stretching bands in the region of 1100-1350 cm⁻¹.[6] |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C14H12F3NO, MW: 267.25 g/mol ) will be observed. |
Applications in Drug Discovery and Materials Science
The unique electronic and structural features of this compound make it a valuable scaffold in several areas of chemical research.
Medicinal Chemistry
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.[7][8] The diarylamine core is present in numerous kinase inhibitors and other therapeutic agents. By functionalizing the this compound core, medicinal chemists can explore new chemical space in the development of drugs for oncology, inflammation, and neurodegenerative diseases. The methoxy group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.
Organic Electronics
Diarylamines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices. The electronic properties of this compound, with its combination of electron-donating and electron-withdrawing groups, can be tuned to optimize its performance in such applications. Further derivatization could lead to the development of novel materials with improved charge transport properties and device stability.
Conclusion
This compound is a molecule of significant academic and industrial interest. Its molecular structure, characterized by the electronic interplay of the methoxy and trifluoromethyl substituents, gives rise to unique properties that can be exploited in drug discovery and materials science. A thorough understanding of its synthesis, particularly via the robust Buchwald-Hartwig amination, and its detailed spectroscopic characterization are essential for researchers working with this versatile building block. This guide has provided a comprehensive overview of these aspects, with the aim of facilitating and inspiring future innovation.
References
- Guillou, S. et al. (2007). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis, 2007(15), 2269-2274.
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- ResearchGate (n.d.).
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- ResearchGate (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.
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- The Royal Society of Chemistry (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
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An In-Depth Technical Guide to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (CAS No. 1494-26-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, with the Chemical Abstracts Service (CAS) number 1494-26-4 , is a diarylamine of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl group on one phenyl ring and a methoxy group on the other, imparts a unique combination of electronic and steric properties. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Concurrently, the methoxy group can participate in hydrogen bonding and modulate the electronic character of the molecule.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on practical insights for laboratory and developmental use.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application and handling.
| Property | Value | Source |
| CAS Number | 1494-26-4 | Internal |
| Molecular Formula | C₁₄H₁₂F₃NO | [2] |
| Molecular Weight | 267.25 g/mol | [2] |
| Appearance | White to pale-yellow powder or crystals | Internal |
| Melting Point | ~58 °C (predicted) | Internal |
| Solubility | Soluble in organic solvents such as methanol. Insoluble in water.[3] | [3] |
Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the aromatic protons of both phenyl rings are expected, along with a singlet for the methoxy group's protons.
-
¹³C NMR: Signals for the carbon atoms of the two distinct phenyl rings, the methoxy carbon, and the trifluoromethyl carbon (with characteristic C-F coupling) would be observed.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is anticipated.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and strong C-F stretching of the trifluoromethyl group would be present.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Buchwald-Hartwig amination .[4][5] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5]
The Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (in this case, a halo-substituted trifluoromethylbenzene) adds to the Pd(0) catalyst to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine (p-anisidine) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired diarylamine product is formed by reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and to stabilize the palladium intermediates.[6]
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: A Representative Synthesis
The following is a representative, self-validating protocol for the synthesis of this compound via Buchwald-Hartwig amination.
Materials:
-
3-Bromobenzotrifluoride (1.0 eq)
-
p-Anisidine (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, Xantphos, and sodium tert-butoxide. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reactants: Under the inert atmosphere, add 3-bromobenzotrifluoride, p-anisidine, and anhydrous toluene.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable building block in several areas of research and development.
-
Medicinal Chemistry: The trifluoromethyl group is a key pharmacophore that can enhance a drug's metabolic stability and cell membrane permeability.[1] The diarylamine scaffold is present in numerous biologically active compounds. Therefore, this molecule serves as an important intermediate for the synthesis of novel therapeutic agents, potentially for oncology, infectious diseases, and neurological disorders.[1][2]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to agrochemicals, such as increased efficacy and environmental persistence.[7] This compound can be a precursor for the synthesis of novel herbicides and pesticides.[7]
-
Materials Science: Di- and triarylamines are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their charge-transporting properties. The specific electronic properties imparted by the trifluoromethyl and methoxy groups could be exploited in the design of new functional materials.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related compounds can provide guidance.
Potential Hazards:
-
Skin and Eye Irritation: Similar trifluoromethylated anilines are known to cause skin and eye irritation.
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable compound with significant potential in drug discovery, agrochemical synthesis, and materials science. Its synthesis is readily achieved through the robust and well-established Buchwald-Hartwig amination. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its successful and safe utilization in a research and development setting. The continued exploration of this and related fluorinated diarylamines is likely to lead to the discovery of novel molecules with important biological and material properties.
References
- Books. Chapter 3: Synthetic Methods for Primary Anilines. (2023-12-15).
- ChemRxiv.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). [Link]
- PMC. 4-Methoxy-3-(trifluoromethyl)aniline.
- Chem-Impex. 4-(Trifluoromethoxy)aniline.
- Wikipedia.
- MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025-01-17).
- NINGBO INNO PHARMCHEM CO.,LTD.
- ChemicalBook. 4-trifluoromethyl aniline.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chem-Impex. 4-(Trifluoromethyl)aniline.
- PubChemLite. 4-(methoxymethyl)-3-(trifluoromethyl)aniline.
- ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Chemistry LibreTexts.
- Wikipedia. 3-(Trifluoromethyl)aniline.
Sources
Introduction: Unveiling the Therapeutic Potential of a Novel Anilino-Derivative
An In-depth Technical Guide to the Core Mechanism of Action of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules has proven to be a highly effective strategy for optimizing drug efficacy and pharmacokinetic profiles.[1] The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a compound to its biological target.[2][3][4] this compound emerges from this promising class of molecules, yet its specific mechanism of action remains to be fully elucidated.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the core mechanism of action of this compound. We will operate under the primary hypothesis that this compound functions as a kinase inhibitor, a common modality for molecules with similar structural features.[5] This document will detail a logical, multi-stage experimental plan designed to identify the molecular target, validate the interaction, and characterize the downstream cellular consequences of its activity.
Part 1: Target Identification and Validation - Pinpointing the Molecular Interaction
The initial and most critical step in characterizing a novel compound is the identification of its direct molecular target(s). Given the structural alerts within this compound, a logical starting point is a broad-spectrum kinase inhibition screen.
High-Throughput Kinase Panel Screening
The rationale for commencing with a kinase screen is to efficiently survey a wide range of potential targets. This unbiased approach can quickly narrow the field of investigation to a specific kinase or family of kinases.
Experimental Protocol: Broad-Spectrum Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to identify potential hits.
-
Kinase Panel: Select a commercial kinase profiling service that offers a diverse panel of human kinases (e.g., >400 kinases). The assay is typically a radiometric or fluorescence-based method measuring the phosphorylation of a substrate by each kinase in the presence of the test compound.
-
Data Analysis: Results are expressed as the percentage of inhibition relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% inhibition at the screening concentration.
Hit Validation: Dose-Response and Biophysical Characterization
Following the identification of potential kinase targets from the initial screen, the next step is to validate these interactions with robust quantitative assays.
1.2.1 IC50 Determination
A dose-response curve is generated to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50). This provides a quantitative measure of the compound's potency.
Table 1: Hypothetical IC50 Data for this compound against Candidate Kinases
| Kinase Target | IC50 (nM) |
| Kinase A | 75 |
| Kinase B | 1,200 |
| Kinase C | >10,000 |
1.2.2 Direct Binding Affinity Measurement
To confirm a direct interaction between the compound and the putative kinase target, a biophysical assay such as Surface Plasmon Resonance (SPR) is employed. This technique measures the binding affinity (KD) in real-time, providing orthogonal validation to the enzymatic inhibition data.
Part 2: Delineating the Downstream Signaling Cascade
Once a primary kinase target is validated, the investigation shifts to understanding the compound's impact on cellular signaling pathways. Inhibition of a kinase is expected to modulate the phosphorylation state of its downstream substrates.
Phosphoproteomic Profiling
A global analysis of changes in protein phosphorylation can provide an unbiased view of the signaling pathways affected by the compound.
Experimental Workflow: Phosphoproteomic Analysis
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is known to be active) and treat with this compound at a concentration of 10x its IC50 for a defined period (e.g., 2, 6, 24 hours).
-
Protein Extraction and Digestion: Lyse the cells, extract total protein, and perform a tryptic digest.
-
Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify changes in phosphopeptide abundance between treated and untreated samples to map the affected signaling pathways.
Validation of Key Signaling Nodes by Western Blot
Key findings from the phosphoproteomic screen should be validated using a targeted approach like Western blotting. This will confirm the modulation of specific downstream proteins.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Sample Preparation: Treat cells as described for the phosphoproteomic analysis and prepare cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Densitometrically quantify the bands to determine the relative change in phosphorylation.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it inhibits "Kinase A".
Caption: Hypothetical signaling pathway inhibited by the compound.
Part 3: Assessing the Cellular Phenotypic Consequences
The final stage of the investigation is to link the molecular mechanism of action to a functional cellular outcome. This involves assays that measure the physiological response of cells to the compound.
Cell Viability and Cytotoxicity Assays
An MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of cells.[6]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis and Cell Cycle Analysis
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or cell cycle arrest, flow cytometry-based assays can be performed.
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle: PI staining of fixed and permeabilized cells allows for the analysis of DNA content and determination of the cell cycle phase distribution (G1, S, G2/M).
Overall Experimental Workflow
The following diagram provides a high-level overview of the comprehensive workflow for elucidating the mechanism of action.
Caption: Comprehensive workflow for mechanism of action elucidation.
Conclusion
While the precise mechanism of action of this compound is currently undefined, the experimental framework detailed in this guide provides a robust and scientifically rigorous approach to its elucidation. By systematically progressing from broad-based screening to specific target validation, pathway analysis, and cellular-level characterization, researchers can effectively uncover the therapeutic potential of this novel compound. The insights gained from such studies will be invaluable for its future development as a potential therapeutic agent.
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Unlocking the Therapeutic Potential of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Chemical Space of Fluorinated Anilines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing drug-like properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is a cornerstone of this strategy, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4] This technical guide delves into the core biological potential of a specific, yet under-explored molecule: N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline . While direct extensive biological data for this exact compound is nascent, this document serves as a comprehensive roadmap for researchers and drug development professionals. By dissecting the known activities of its constituent moieties—the trifluoromethylaniline and methoxyphenyl groups—we will construct a robust framework for its synthesis, characterization, and biological evaluation. This guide is designed not as a rigid protocol, but as a dynamic blueprint to inspire and direct future research into what could be a promising new chemical entity.
Introduction: The Rationale for Investigating this compound
The structure of this compound presents a compelling case for investigation. It is a derivative of anisidine, with a trifluoromethyl group at the 3-position of one aniline ring and a methoxy group at the 4-position of the other.[5] This unique combination of functional groups suggests a multitude of potential biological activities.
The trifluoromethylaniline core is a well-established pharmacophore found in numerous bioactive compounds.[3][6] The electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of the aniline nitrogen, influencing its interaction with biological targets.[4] Furthermore, this group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Derivatives of trifluoromethylaniline have demonstrated promising anticancer and antimicrobial activities.[7]
The N-(4-methoxyphenyl) moiety, also known as p-anisidine, is another key component. The methoxy group can modulate the electronic properties of the aniline ring and participate in hydrogen bonding, which is crucial for receptor binding. This group is often found in compounds with a range of pharmacological effects.
The convergence of these two structural motifs in this compound suggests a high probability of novel biological activity, potentially in the realms of oncology, infectious diseases, or neurodegenerative disorders.[5][7][8]
Synthesis and Characterization: Establishing a Foundation for Biological Screening
The synthesis of this compound can be achieved through established organic chemistry methodologies. A common approach involves the coupling of 3-(trifluoromethyl)aniline with a suitable 4-methoxyphenyl halide or boronic acid derivative.
Proposed Synthetic Workflow
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An In-Depth Technical Guide to the Synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways for N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, a diarylamine of significant interest to researchers, scientists, and drug development professionals. The diarylamine scaffold, particularly when functionalized with moieties like trifluoromethyl and methoxy groups, is a critical component in the development of novel pharmaceuticals and advanced materials. This document offers a detailed exploration of the predominant synthetic methodologies, with a primary focus on the highly efficient Buchwald-Hartwig amination. Mechanistic insights, step-by-step experimental protocols, and a comparative analysis with the traditional Ullmann condensation are presented to provide a robust and practical resource for laboratory application.
Strategic Importance in Modern Chemistry
The synthesis of diarylamines is a foundational element of contemporary organic chemistry, with broad applications in medicinal chemistry and materials science. The target molecule, this compound, incorporates two key structural features that are highly sought after in drug design. The trifluoromethyl group is known to enhance the metabolic stability, binding affinity, and lipophilicity of therapeutic candidates[1]. Concurrently, the methoxy-substituted aniline ring is a common motif in a plethora of bioactive natural products and synthetic drugs, influencing the molecule's electronic properties and offering a site for further chemical modification[2][3].
Given its strategic importance, the development of efficient and scalable synthetic routes to this and related diarylamines is of paramount importance. This guide focuses on providing the scientific community with a detailed, field-proven approach to its synthesis.
A Comparative Overview of Synthetic Strategies
The construction of the critical C-N bond in diarylamines is primarily achieved through two powerful cross-coupling methodologies: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic, copper-catalyzed Ullmann condensation[4]. The choice between these methods is dictated by factors such as substrate scope, reaction conditions, and catalyst cost.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd)[5][6][7] | Copper (Cu)[4][8] |
| Typical Ligands | Bulky, electron-rich phosphines (e.g., BINAP, XPhos)[5][7] | Simple diamines, amino acids, or none[4][8] |
| Reaction Temperature | Milder (often 25-120°C)[7] | High (often >150-220°C)[4][8] |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[7] | Strong inorganic bases (e.g., K₂CO₃)[9] |
| Solvent | Aprotic (e.g., Toluene, Dioxane)[7] | High-boiling polar (e.g., DMF, NMP)[4] |
| Substrate Scope | Broad, including electron-rich and -neutral aryl halides[5] | Traditionally favored for electron-poor aryl halides |
| Cost | Higher (precious palladium catalyst and specialized ligands)[10] | Generally lower (abundant copper catalyst)[4] |
For the synthesis of this compound, the Buchwald-Hartwig amination is the demonstrably superior methodology. Its milder reaction conditions are more amenable to the preservation of the molecule's functional groups, leading to higher yields and purity[5][10].
The Buchwald-Hartwig Amination: A Mechanistic Deep Dive
The widespread adoption of the Buchwald-Hartwig amination stems from its predictable mechanism and high efficiency[5][11]. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle, where the judicious selection of each component is crucial to the outcome.
The Catalytic Cycle
The synthesis of the diarylamine product is achieved through a well-elucidated, three-step catalytic cycle[5][12][13]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (in this case, 1-bromo-3-(trifluoromethyl)benzene) to generate a Pd(II) intermediate. This is often the rate-determining step[14].
-
Amine Coordination and Deprotonation: The amine (4-methoxyaniline) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex[13].
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step releases the desired diarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue[5][12].
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Rationale for Reagent Selection
The success of the Buchwald-Hartwig amination is highly dependent on the optimal combination of reactants and reagents.
-
Aryl Halide: 1-bromo-3-(trifluoromethyl)benzene is an ideal substrate. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium center. The electron-withdrawing nature of the trifluoromethyl group further facilitates this key step.
-
Amine: 4-methoxyaniline is an electron-rich aniline, which is generally a highly effective coupling partner in this reaction[2][3].
-
Palladium Precatalyst: Commercially available and air-stable palladium sources such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These are efficiently converted to the active Pd(0) catalyst under the reaction conditions.
-
Ligand: The use of bulky, electron-rich phosphine ligands is critical. Ligands such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or XPhos stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and suppress side reactions[5][7].
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a highly effective choice for this purpose[15].
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are required to ensure the stability of the reactive intermediates in the catalytic cycle[7].
A Validated Experimental Protocol
The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound via Buchwald-Hartwig amination.
Reactant and Reagent Specifications
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Source |
| 1-bromo-3-(trifluoromethyl)benzene | 225.01 | 1.0 | 225 mg | |
| 4-methoxyaniline | 123.15 | 1.2 | 148 mg | [2][3] |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | [15] |
| (±)-BINAP | 622.68 | 0.03 | 18.7 mg | [15] |
| Sodium tert-butoxide | 96.10 | 1.4 | 135 mg | |
| Anhydrous Toluene | - | - | 5 mL |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 1-bromo-3-(trifluoromethyl)benzene (225 mg, 1.0 mmol), 4-methoxyaniline (148 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and (±)-BINAP (18.7 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the tube and subject it to three cycles of evacuation and backfilling with an inert gas such as argon or nitrogen.
-
Solvent Addition: Introduce anhydrous toluene (5 mL) into the sealed tube via syringe.
-
Reaction: Immerse the reaction tube in a preheated oil bath at 100 °C and maintain vigorous stirring for 12-24 hours.
-
Monitoring: Periodically monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Filter the diluted mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Expected Characterization Data
The identity and purity of the final product should be confirmed by spectroscopic analysis. Based on data for the closely related N-(4-Methoxyphenyl)-3,5-bis(trifluoromethyl)aniline, the following characteristics can be anticipated[12]:
-
Appearance: A white to off-white solid.
-
¹H NMR (CDCl₃): Distinct signals for the aromatic protons on both rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃): Resonances corresponding to all unique carbon atoms in the molecule, including a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
-
HRMS (ESI): The high-resolution mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of C₁₄H₁₂F₃NO.
The Ullmann Condensation: A Viable Alternative
While the Buchwald-Hartwig amination is the preferred method, the Ullmann condensation represents a classic and still relevant alternative for the synthesis of diarylamines[4][8].
Mechanistic Principles
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. While the exact mechanism is still a subject of some debate, it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle[4]:
Caption: A plausible catalytic cycle for the Ullmann condensation.
Typical Reaction Conditions
The Ullmann condensation typically requires more forcing conditions than the Buchwald-Hartwig amination[4][8]:
-
Catalyst: Copper(I) salts, such as CuI, are the most common catalysts.
-
Ligand: Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine are often used to improve catalyst solubility and activity.
-
Base: A strong inorganic base, such as potassium carbonate (K₂CO₃), is typically required.
-
Solvent: High-boiling point, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are necessary to achieve the required reaction temperatures.
-
Temperature: The reaction is often conducted at high temperatures, frequently exceeding 150 °C.
The harshness of these conditions can lead to lower functional group tolerance and the generation of more side products compared to the Buchwald-Hartwig amination.
Conclusion
The synthesis of this compound is most reliably and efficiently accomplished using the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a significant advantage over the traditional Ullmann condensation in terms of milder reaction conditions, broader substrate scope, and higher yields. The detailed experimental protocol and mechanistic insights provided in this guide are intended to serve as a valuable and authoritative resource for researchers engaged in the synthesis of complex diarylamines for applications in drug discovery and materials science.
References
- Buchwald, S. L. (2023).
- Wikipedia. (2025).
- Gao, Y., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3359–3366. [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Methoxyaniline (CAS:104-94-9): Properties, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- O'Brien, C. J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. The Journal of Organic Chemistry, 86(24), 17996–18006. [Link]
- Balachandran, V., et al. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 57–68. [Link]
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Spectroscopic Analysis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document leverages a comprehensive, predictive approach. By examining the empirical spectroscopic data of its constituent precursors, 3-(trifluoromethyl)aniline and 4-methoxyaniline (p-anisidine), we can deduce the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related molecules.
Introduction
This compound is a substituted diphenylamine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, and a methoxy group, an electron-donating group, on the two different phenyl rings creates a molecule with unique electronic and conformational properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized molecules of this nature.
This guide provides a foundational understanding of the expected spectroscopic signatures of this compound. The predictions herein are grounded in the well-established principles of spectroscopic interpretation and supported by experimental data from closely related structural analogues.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound is depicted below. The molecule consists of a 4-methoxyphenyl group and a 3-(trifluoromethyl)phenyl group linked by a secondary amine. This structure suggests a complex interplay of electronic effects that will govern its spectroscopic properties.
Figure 2. Predicted major fragmentation pathways for this compound.
Experimental Protocols
NMR Spectroscopy
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin).
IR Spectroscopy
-
For a solid sample, use an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the sample on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl, KBr).
Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquire the mass spectrum over a suitable m/z range.
Conclusion
This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging the known spectral features of its precursors, 3-(trifluoromethyl)aniline and 4-methoxyaniline, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This information serves as a valuable resource for the identification and characterization of this compound and can guide the interpretation of experimental data when it becomes available. The methodologies and predictive reasoning outlined here exemplify a scientifically rigorous approach to the characterization of novel compounds in the absence of established reference data.
References
- 3-(Trifluoromethyl)
- 4-Methoxyaniline (p-Anisidine)
- General Spectroscopic Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Technical Guide: Physicochemical Characterization of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
Introduction and Chemical Context
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (CAS No. 1494-26-4) is a diarylamine derivative featuring a methoxy substituent on one phenyl ring and a trifluoromethyl group on the other. The trifluoromethyl moiety is a well-established bioisostere for a methyl group but with significantly altered electronic properties, often enhancing metabolic stability and receptor binding affinity in drug candidates. The methoxy group, a common feature in bioactive molecules, can influence solubility and hydrogen bonding interactions. The combination of these substituents makes this scaffold an intriguing building block in the synthesis of novel therapeutic agents.
Accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These parameters provide a preliminary indication of a compound's purity and are essential for quality control, process development, and the design of stable pharmaceutical formulations. For this compound, which exists as a white to pale-yellow powder or crystals, the melting point is the most pertinent and accessible physical constant for routine characterization[1].
Physical Properties of this compound and Related Isomers
The available physical property data for the target compound is limited. However, data from isomeric and structurally related compounds can provide a useful comparative context.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| This compound | 1494-26-4 | C₁₄H₁₂F₃NO | Data not available | Data not available |
| 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 | C₈H₈F₃NO | 58 - 60[2] | 112 (at 18 mmHg)[3] |
| 4-Methoxy-2-(trifluoromethyl)aniline | 53903-49-4 | C₈H₈F₃NO | Not available | 234.5 (at 760 mmHg)[4] |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 5 - 6 | 187 - 188 |
| 4-(Trifluoromethyl)aniline | 455-14-1 | C₇H₆F₃N | 38 | 75 (at 1 Torr)[5] |
Note: The physical state of this compound is described as a "White to pale-yellow powder or crystals"[1], indicating it is a solid at room temperature.
Experimental Protocol: Melting Point Determination
The following protocol details the capillary method for determining the melting point of a crystalline solid, a technique chosen for its high accuracy and requirement for only a small amount of sample.
Principle of the Method
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This is a sharp, well-defined temperature. The presence of impurities typically depresses and broadens the melting point range. Therefore, a narrow melting point range is a strong indicator of high purity. The capillary method involves heating a small, powdered sample in a sealed capillary tube within a calibrated heating block and observing the temperature range over which melting occurs.
Materials and Equipment
-
This compound sample
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Watch glass
Step-by-Step Procedure
-
Sample Preparation:
-
Place a small amount (10-20 mg) of the crystalline this compound onto a clean, dry watch glass.
-
Using a clean spatula, crush the crystals into a fine powder with a mortar and pestle. This ensures uniform packing in the capillary tube, which is crucial for even heat distribution.
-
-
Capillary Tube Packing:
-
Invert a capillary tube and press the open end into the powdered sample until a small amount of the powder (2-3 mm in height) is collected.
-
To pack the sample tightly at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long glass tube onto the benchtop. A densely packed sample prevents air pockets and ensures accurate heat transfer.
-
-
Apparatus Setup and Calibration:
-
Ensure the melting point apparatus is calibrated using certified standards with known melting points (e.g., benzophenone, caffeine). This is a critical step for ensuring the trustworthiness of the experimental data.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
-
Melting Point Determination:
-
Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to get an approximate value.
-
Slow Heating for Measurement: Once the temperature is near the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is essential for allowing the sample and the thermometer to be in thermal equilibrium, yielding an accurate melting range.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
-
Repeat for Verification:
-
Allow the apparatus to cool.
-
Prepare a fresh sample in a new capillary tube and repeat the measurement at least twice to ensure reproducibility. The results should be consistent within a narrow range.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for Melting Point Determination.
Conclusion
While a comprehensive physical property profile for this compound, including its boiling point, remains to be fully elucidated in publicly accessible literature, its characterization as a crystalline solid provides a clear path forward for its physical analysis. The determination of its melting point via the capillary method described herein offers a reliable and accurate means of verifying its identity and purity. This foundational data is indispensable for any subsequent research and development activities, from synthetic quality control to the formulation of new chemical entities for therapeutic applications.
References
- Chemsrc. 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4. [Link]
- Wikipedia. 3-(Trifluoromethyl)aniline. [Link]
- Wikipedia. 4-(Trifluoromethyl)aniline. [Link]
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The Solubility Profile of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility profile of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, a compound of interest in contemporary drug discovery and medicinal chemistry. In the absence of extensive empirical solubility data in the public domain, this document employs a predictive methodology based on Hansen Solubility Parameters (HSPs) to forecast the compound's behavior across a range of common organic solvents. This theoretical framework is supplemented with detailed, field-proven experimental protocols to enable researchers to validate these predictions and generate robust, quantitative solubility data. This guide is designed to be an essential resource for scientists and professionals engaged in the synthesis, purification, formulation, and overall development of drug candidates involving this or structurally related scaffolds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. Poor solubility can lead to a cascade of challenges, from inconsistent results in biological assays to difficulties in achieving desired therapeutic concentrations in vivo. This compound, a substituted N-phenylaniline derivative, possesses structural motifs—a methoxy group and a trifluoromethyl group—that are frequently incorporated into modern pharmaceuticals to modulate lipophilicity, metabolic stability, and target engagement.[1] Understanding the solubility of this specific molecule is therefore paramount for its successful progression through the drug discovery pipeline.
This guide addresses the current information gap by providing a theoretically grounded and practically applicable framework for assessing the solubility of this compound. We will first delve into the theoretical underpinnings of solubility, focusing on the predictive power of Hansen Solubility Parameters. Subsequently, we will present a predicted solubility profile for the target compound in a variety of organic solvents. Critically, this guide provides detailed, step-by-step experimental protocols for both kinetic and thermodynamic solubility determination, empowering researchers to generate precise and reliable data in their own laboratories.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a foundational concept in solubility science.[2] Hansen Solubility Parameters (HSPs) provide a powerful quantitative extension of this principle by deconstructing the total cohesive energy of a molecule into three distinct components:
-
δD (Dispersion): Energy derived from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every molecule, whether a solute or a solvent, can be characterized by a unique set of these three parameters, which define a point in three-dimensional "Hansen space".[3] The closer the HSPs of a solute and a solvent are in this space, the higher the likelihood of dissolution. This "distance" between the solute (2) and the solvent (1) is quantified by the following equation:
A further refinement of this concept is the Relative Energy Difference (RED) number, which provides a more intuitive measure of solubility. The RED number is calculated by dividing the Hansen distance (
Predicting the Hansen Solubility Parameters of this compound
In the absence of experimental data, the HSPs of a novel compound can be estimated using group contribution methods.[5][6][7] These methods assign specific values for δD, δP, and δH to the individual functional groups within a molecule. By summing the contributions of each group, one can arrive at an estimated set of HSPs for the entire molecule. For this guide, we have employed the robust Stefanis-Panayiotou group contribution method to predict the HSPs of this compound.
The molar volume, a critical component in these calculations, was estimated using the Fedors group contribution method.[8]
Table 1: Predicted Hansen Solubility Parameters for this compound
| Parameter | Predicted Value (MPa½) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 5.8 |
| δH (Hydrogen Bonding) | 6.2 |
| Molar Volume (V) | 165.5 cm³/mol |
Predicted Solubility Profile
Based on the predicted HSPs for this compound and the established HSPs for a range of common organic solvents, we have calculated the RED numbers to forecast the compound's solubility. An interaction radius (
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 1.22 | Moderate |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | 2.11 | Low |
| Benzene | Aromatic | 18.4 | 0.0 | 2.0 | 1.13 | Moderate |
| Chloroform | Chlorinated | 17.8 | 3.1 | 5.7 | 0.69 | High |
| Dichloromethane | Chlorinated | 17.0 | 7.3 | 7.1 | 0.81 | High |
| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | 1.34 | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 1.69 | Moderate |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 2.01 | Low |
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 0.83 | High |
| Hexane | Non-Polar | 14.9 | 0.0 | 0.0 | 1.54 | Low |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | 1.63 | Low |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | 2.58 | Very Low |
| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 0.61 | High |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 0.96 | High |
Disclaimer: These are predicted values and should be confirmed by experimental data.
Experimental Protocols for Solubility Determination
To provide our audience with the tools for empirical validation, this section details two robust, widely accepted methods for solubility determination: the thermodynamic shake-flask method and the kinetic turbidimetric method.
Thermodynamic Solubility Determination: The Shake-Flask Method
This "gold standard" method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent at a specific temperature.[8][9]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial for achieving equilibrium.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended, with preliminary experiments to determine the precise time to equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample solution under the same conditions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Caption: Workflow for Kinetic Solubility Determination.
Discussion and Field Insights
The predicted solubility profile in Table 2 suggests that this compound will exhibit favorable solubility in chlorinated solvents (chloroform, dichloromethane), ethers (THF), esters (ethyl acetate), and aromatic hydrocarbons (toluene). This is consistent with the molecule's overall lipophilic character, imparted by the two aromatic rings and the trifluoromethyl group. The trifluoromethyl group is known to increase lipophilicity, which generally enhances solubility in non-polar organic solvents. [10] Conversely, the model predicts poor solubility in highly polar protic solvents such as methanol and ethanol, and limited solubility in non-polar alkanes like hexane. The presence of the secondary amine and the ether oxygen allows for some hydrogen bonding, but these interactions are likely insufficient to overcome the cohesive energy of the highly structured hydrogen-bonding networks in alcohols.
For purification purposes, such as recrystallization, a solvent system that provides high solubility at elevated temperatures and low solubility at room temperature is ideal. [11]Based on the predictions, a mixed solvent system, for instance, involving a "good" solvent like toluene or ethyl acetate and a "poor" solvent like hexane, could be an effective choice for the recrystallization of this compound. The synthesis of a related compound, 4-Methoxy-3-(trifluoromethyl)aniline, has been reported to use ethanol for crystallization by slow evaporation, suggesting that while the room temperature solubility in ethanol may be low, it is sufficient for this purification technique. [12]
Conclusion
This technical guide has provided a comprehensive, albeit predictive, solubility profile for this compound in a range of common organic solvents. By leveraging the theoretical framework of Hansen Solubility Parameters and established group contribution methods, we have generated actionable insights for researchers working with this compound. The detailed experimental protocols included herein serve as a practical resource for the empirical validation of these predictions and the generation of high-quality, quantitative solubility data. A thorough understanding of a compound's solubility is not merely an academic exercise but a critical step in mitigating risks and accelerating the journey from a promising molecule to a viable therapeutic agent.
References
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
- Scribd. (n.d.). Estimation of Polar HSP by The Stefanis Panayiotou Group Contribution Method.
- MDPI. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(15), 3045.
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- Wikipedia. (2023). Group-contribution method.
- Evotec. (n.d.). Turbidimetric Solubility Assay.
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- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
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- SciSpace. (n.d.). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.
- Semantic Scholar. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
- ACS Publications. (2017). Group Contribution Method for Evaluation of Volumetric Properties of Ionic Liquids Using Experimental Data Recommended by Mathematical Gnostics.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Scribd. (n.d.). Estimating Disperse HSP Values.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Beilstein Journal of Organic Chemistry. (2012). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 8, 338-347.
- Wikipedia. (2023). Trifluoromethyl group.
- PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.
- Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(14), 11706.
- National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. PubChem.
- ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
- National Center for Biotechnology Information. (n.d.). N-(4-Methoxybenzyl)aniline. PubChem.
- ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.
- National Center for Biotechnology Information. (2013). Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation. PMC.
- Wikipedia. (2023). Amine.
- MDPI. (2023). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
- The Royal Society of Chemistry. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers, 7(12), 1435-1442.
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"N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" as a fluorinated building block in synthesis
An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline as a Fluorinated Building Block in Synthesis
Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development.[1][2] Approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to the profound and beneficial impact of this element on a molecule's pharmacological profile.[1][2] Fluorinated functional groups, particularly the trifluoromethyl (CF₃) group, are prized for their ability to modulate key drug-like properties.[3] The CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative degradation, increase lipophilicity to improve membrane permeability, and alter the electronic nature of a molecule to fine-tune its binding affinity with biological targets.[2][3][4]
The "building block" approach, which utilizes pre-functionalized and fluorinated intermediates, remains a dominant strategy in medicinal chemistry, allowing for the efficient and predictable introduction of these valuable motifs.[5][6] Among these crucial intermediates, This compound (also known as 4-Methoxy-3-(trifluoromethyl)aniline) has emerged as a versatile and valuable tool. Its bifunctional nature—a nucleophilic aniline and an electronically-tuned aromatic ring—makes it an ideal precursor for a wide range of complex molecular architectures, particularly in the synthesis of bioactive heterocycles and other pharmacologically relevant scaffolds.[7] This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on field-proven synthetic protocols.
Physicochemical & Structural Profile
A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis. This compound is a solid at room temperature, and its structural characteristics have been well-defined. The methoxy group is nearly coplanar with the benzene ring, while intermolecular hydrogen bonding involving the amine and fluorine atoms contributes to its crystalline structure.[8]
| Property | Value | Source(s) |
| CAS Number | 393-15-7 | [7] |
| Chemical Formula | C₈H₈F₃NO | [7][8] |
| Molecular Weight | 191.15 g/mol | [7][8] |
| Appearance | Pale pink to colorless powder/crystals | [7][8] |
| Melting Point | 58 °C – 60 °C | [7] |
| Purity | >97% (Typical) | [7] |
| Synonyms | 3-(Trifluoromethyl)-p-anisidine, 4-Amino-2-(trifluoromethyl)anisole, 5-Amino-2-methoxybenzotrifluoride | [7] |
Synthesis of the Building Block
The reliable, multigram-scale synthesis of fluorinated building blocks is essential for their practical use in drug discovery programs.[5][6] A common and documented method for preparing this compound involves the methylation of the corresponding phenol.[8] This approach is straightforward and utilizes readily available starting materials.
Synthetic Workflow Diagram
Sources
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The Strategic Role of the Trifluoromethyl Group in Modulating the Physicochemical and Pharmacokinetic Profile of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group standing out for its profound ability to enhance the drug-like properties of bioactive molecules.[1][2][3][4] This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group, using N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline as a central case study. We dissect the key physicochemical and pharmacokinetic modifications imparted by the CF₃ group, including its powerful electronic effects, its impact on lipophilicity, and its critical function as a metabolic shield. This guide offers researchers, scientists, and drug development professionals both foundational knowledge and practical, field-proven experimental protocols to harness the power of trifluoromethylation in their own discovery programs.
Introduction: The Trifluoromethyl Group as a Privileged Moiety in Drug Design
In the intricate process of transforming a biologically active compound into a viable drug candidate, chemists must optimize a delicate balance of properties governing its absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine-containing functional groups has become an indispensable strategy in this optimization process.[1][2] Among these, the trifluoromethyl (-CF₃) group is frequently employed due to its unique combination of steric and electronic properties that are dramatically different from its hydrocarbon analogue, the methyl group.[5][6]
The subject of this guide, this compound (CAS 393-15-7), serves as an exemplary scaffold. It is a valued building block in organic synthesis, particularly for creating complex heterocyclic compounds with potential applications as active pharmaceutical ingredients (APIs), including those with antitumor and antiviral activities.[7] By examining this molecule, we can clearly delineate the specific, predictable, and advantageous contributions of the meta-positioned trifluoromethyl group.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF₃ group fundamentally alters a molecule's electronic landscape, acidity/basicity, and lipophilicity. These changes are pivotal in tuning a compound for optimal interaction with biological systems.
The three highly electronegative fluorine atoms make the trifluoromethyl group a powerful electron-withdrawing substituent.[5][6] This property has two major consequences for the this compound scaffold:
-
Basicity (pKa) Modulation: The strong inductive effect of the CF₃ group withdraws electron density from the aniline ring. This delocalization reduces the electron density on the aniline nitrogen, thereby decreasing its basicity (lowering its pKa) compared to the non-fluorinated parent compound. This is a critical parameter for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target ionic interactions.
-
Aromatic Ring Deactivation: By withdrawing electron density, the CF₃ group deactivates the aromatic ring, making it less susceptible to electrophilic attack and, crucially, oxidative metabolism by enzymes such as Cytochrome P450s.[8][9]
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.[10] The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, and its introduction generally increases the overall lipophilicity of a molecule.[3][5][9] This is quantified by the Hansch hydrophobicity constant (π), where the CF₃ group has a value of +0.88.[5] This enhancement in lipophilicity can lead to improved absorption and tissue distribution.[3]
The following table summarizes the predicted physicochemical properties of the parent compound versus the trifluoromethylated analogue, illustrating the quantitative impact of the CF₃ group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| N-(4-Methoxyphenyl)aniline | C₁₃H₁₃NO | 199.25 | 3.1 |
| This compound | C₁₄H₁₂F₃NO | 267.25 | 4.1 |
Data sourced from PubChem predictions where available.
The Trifluoromethyl Group's Role in Pharmacokinetics
The ultimate success of a drug is dictated by its pharmacokinetic profile. The CF₃ group offers powerful and predictable solutions to common metabolic liabilities.
One of the most valuable applications of the CF₃ group is to enhance metabolic stability.[3][11] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage.[5]
In the context of this compound, placing the CF₃ group at the meta-position of the aniline ring serves as a "metabolic blockade." Aromatic rings are common sites of oxidative metabolism (hydroxylation) by CYP enzymes. By occupying a potential site of metabolism with a robust CF₃ group, this metabolic pathway is effectively blocked.[11] This strategy, often called "metabolic switching," can significantly increase a drug's half-life, reduce its clearance, and lead to improved oral bioavailability and a more predictable dosing regimen.[3][9][11]
The increased lipophilicity conferred by the CF₃ group can directly improve a molecule's ability to permeate cellular membranes, which is essential for reaching its intracellular target.[3][5] This is particularly relevant for drugs targeting the central nervous system, where crossing the blood-brain barrier is a major challenge.[3]
Furthermore, the unique electronic and steric profile of the CF₃ group can lead to more potent and selective binding to a biological target. Its ability to participate in electrostatic and hydrophobic interactions can fine-tune the fit of a molecule within a receptor's binding pocket, enhancing its affinity and, consequently, its therapeutic efficacy.[5]
Caption: Core effects of the trifluoromethyl group on a drug scaffold.
Experimental Validation: Methodologies and Protocols
Theoretical advantages must be confirmed through rigorous experimentation. The following protocols provide self-validating systems for assessing the impact of trifluoromethylation.
-
Expert Rationale: While the shake-flask method is the traditional approach for determining lipophilicity, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is faster, requires less material, and is more amenable to higher throughput.[12] For an ionizable compound like an aniline, determining the LogD at a physiologically relevant pH (e.g., 7.4) is more informative than determining the LogP of the neutral species alone.[10] The method relies on the correlation between a compound's retention time on a nonpolar column and its lipophilicity.
-
Step-by-Step Methodology:
-
Standard Preparation: Prepare stock solutions (10 mM in DMSO) of a set of reference compounds with known LogP/LogD values that span a wide range (e.g., -1 to +5).
-
Test Compound Preparation: Prepare a 10 mM stock solution of this compound and its non-fluorinated analogue in DMSO.
-
Chromatography System:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: pH 7.4 phosphate buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from ~30% B to 100% B over 15-20 minutes.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Calibration Curve Generation: Inject each reference standard individually and record its retention time (t_R). Plot the known LogD₇.₄ values of the standards against their corresponding t_R to generate a linear calibration curve.
-
Sample Analysis: Inject the test compounds (fluorinated and non-fluorinated analogues) under the identical chromatographic conditions and record their retention times.
-
LogD Calculation: Interpolate the retention times of the test compounds onto the calibration curve to determine their experimental LogD₇.₄ values. The expected outcome is a significantly longer retention time and thus a higher LogD for the trifluoromethylated compound.
-
-
Expert Rationale: This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[11] Human liver microsomes (HLM) contain a high concentration of these enzymes. By measuring the rate of disappearance of the parent compound over time, we can calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ), which are predictive of in vivo metabolic clearance.[11][13]
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM working solution in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Liver Microsomes: Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in assay buffer.
-
NADPH (Cofactor): Prepare a 10 mM stock solution of NADPH in buffer. This is the regenerating system that initiates the enzymatic reaction.
-
-
Incubation:
-
In a 96-well plate, pre-warm 100 µL of the microsome suspension and 1 µL of the test compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH solution.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).
-
-
Control Incubations:
-
Negative Control: Run a parallel incubation without adding NADPH to control for non-enzymatic degradation.
-
Positive Control: Run a known rapidly metabolized compound (e.g., Verapamil) to ensure the microsomes are active.
-
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t½) / (microsomal protein conc. in mg/mL) .
-
Expected Outcome: The trifluoromethylated compound will exhibit a significantly longer t½ and lower CLᵢₙₜ compared to a metabolically labile analogue, confirming the metabolic shielding effect.
-
-
Caption: Workflow for an in vitro liver microsomal stability assay.
Conclusion
The trifluoromethyl group is far more than a simple substitution; it is a strategic tool for intelligent drug design. As demonstrated through the lens of this compound, its incorporation provides a powerful method for enhancing metabolic stability, modulating lipophilicity and basicity, and potentially improving target affinity. By blocking sites of oxidative metabolism, the CF₃ group directly addresses one of the most common failure points in drug development, leading to compounds with superior pharmacokinetic profiles. Understanding and applying the principles and protocols outlined in this guide will empower medicinal chemists to leverage the full potential of this remarkable functional group in the pursuit of safer and more effective medicines.
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- Novás, M., & Matos, M. J. (2025).
- Meanwell, N. A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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An In-Depth Technical Guide to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline for Drug Discovery Research
Introduction: The Strategic Importance of the N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The diarylamine scaffold is a privileged structure, present in numerous FDA-approved drugs, valued for its ability to engage in key interactions with biological targets.[1] When combined with a trifluoromethyl (CF3) group, the resulting molecule, such as this compound, gains significant advantages. The CF3 group is a bioisostere of a methyl group but offers superior metabolic stability and increased lipophilicity, which can enhance cell permeability and binding affinity.[2] This unique combination makes the this compound core a compelling starting point for the discovery of novel therapeutics, particularly in oncology and virology.[3]
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and key experimental protocols for the investigation of this compound in a drug discovery context. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this promising chemical scaffold.
Chemical Properties and Synthesis
The synthesis of diarylamines like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method.[4] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Key Chemical Information
| Property | Value |
| Chemical Formula | C₁₄H₁₂F₃NO |
| Molecular Weight | 283.25 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM) |
Detailed Synthesis Protocol: Buchwald-Hartwig Amination
The following protocol is adapted from a reported synthesis of a close analog, N-(4-Methoxyphenyl)-3,5-bis(trifluoromethyl)aniline, and is expected to be highly effective for the target molecule.[5]
Reaction Scheme:
Materials:
-
3-(Trifluoromethyl)aniline
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3-(trifluoromethyl)aniline (1.0 equiv.), 4-iodoanisole (1.1 equiv.), and cesium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (2 mol%) and Xantphos (4 mol%).
-
Solvent and Degassing: Add anhydrous toluene to the flask. Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base: Cesium carbonate is a strong base that is effective in deprotonating the amine, a key step in the formation of the palladium-amido complex.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation.
Synthesis Workflow Diagram
Caption: Buchwald-Hartwig Synthesis Workflow.
Biological Activity and Potential Therapeutic Applications
While specific biological data for this compound is not extensively reported in the public domain, the structural motifs suggest several promising avenues for investigation in drug discovery.
Potential as an Anticancer Agent
Derivatives of trifluoromethylaniline have demonstrated notable cytotoxic effects against various cancer cell lines.[2] The diarylamine scaffold is a common feature in many kinase inhibitors.
Comparative Cytotoxicity of Related Trifluoromethyl-Aniline Derivatives:
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |
| Isoxazole derivative with 4-(trifluoromethyl)phenyl group | MCF-7 (Breast) | 2.63 | Non-trifluoromethylated analog | 19.72 | [2] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DU-145 (Prostate) | Lower than other tested analogs | - | - | [2] |
| 4-anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 | - | - | [7] |
| N-aryl enamino amide with 3-fluorophenyl moiety | AGS (Gastric) | 9.9 | Cisplatin | >10 | [2] |
Note: The data presented is for structurally related compounds, not the exact topic molecule. This information should be used to guide initial screening efforts.
Potential Mechanism of Action: Kinase Inhibition
Many diarylamine-containing drugs function as kinase inhibitors by competing with ATP for binding to the kinase domain. The this compound scaffold is structurally similar to known kinase inhibitors. A plausible mechanism of action is the inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways.
Hypothesized Signaling Pathway Inhibition:
Caption: Potential Kinase Inhibition Pathway.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer compounds.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Activity Assay
Given that a related imine has been investigated as an LDH inhibitor, this assay is relevant for exploring the compound's effect on cancer metabolism.[8]
Materials:
-
Recombinant human LDH enzyme
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
NADH
-
Sodium pyruvate
-
96-well UV-transparent plate
-
Multi-well spectrophotometer
Step-by-Step Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, NADH, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the LDH enzyme to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor.
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of LDH activity against the inhibitor concentration.
Experimental Workflow for Biological Evaluation
Caption: Biological Evaluation Workflow.
Conclusion and Future Directions
This compound represents a promising scaffold for drug discovery, leveraging the established benefits of the diarylamine core and the trifluoromethyl group. While direct biological data for this specific molecule is emerging, the information available for closely related analogs provides a strong rationale for its investigation as a potential anticancer agent, possibly through the inhibition of key cellular kinases or metabolic enzymes like LDH.
The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Future research should focus on a comprehensive screening of this compound against a panel of cancer cell lines and kinases to elucidate its specific targets and mechanism of action. Positive results from these initial studies would warrant further investigation into its structure-activity relationships, leading to the optimization of this scaffold for the development of novel and effective therapeutics.
References
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- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (2023).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. (2018).
- Buchwald–Hartwig amin
- Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017). ePrints Soton. [Link]
- Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. (n.d.). K.T.H.M. College. [Link]
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]
- 4-Methoxy-3-(trifluoromethyl)aniline. (2012). PMC. [Link]
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (n.d.). MDPI. [Link]
- 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. (2021). MURAL - Maynooth University Research Archive Library. [Link]
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PMC. [Link]
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). NIH. [Link]
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- Synthesis and Biological Evaluation of. (n.d.). Amanote Research. [Link]
- Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.).
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Deconvoluting the Therapeutic Potential of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Derivatives: A Strategic Framework for Target Identification and Validation
A Technical Guide for Drug Development Professionals
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields novel chemical entities with significant therapeutic promise. The scaffold N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline represents one such entity, merging the potent electronic and metabolic influences of a trifluoromethyl group with the well-established pharmacophoric features of a diarylamine backbone. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically explore the therapeutic targets of this compound class. Moving beyond a simple review, this document outlines an integrated, multi-phase research strategy, complete with detailed experimental protocols and the underlying scientific rationale. We will navigate from initial phenotypic screening to definitive target identification and validation, providing a robust roadmap for translating a novel chemical scaffold into a validated therapeutic lead.
Introduction: Unpacking the Core Scaffold
The molecule this compound is a novel investigational compound. Its therapeutic potential can be rationally inferred by dissecting its primary structural components: the 3-(trifluoromethyl)aniline core and the N-(4-methoxyphenyl) substituent.
-
The Trifluoromethyl Group (-CF3): A Pillar of Modern Medicinal Chemistry The trifluoromethyl group is a cornerstone of contemporary drug design, prized for its unique physicochemical properties.[1][2] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding interactions with biological targets.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic oxidation, which can improve a drug candidate's half-life and overall pharmacokinetic profile.[4] This group often enhances lipophilicity, which can improve membrane permeability and bioavailability.[1][4] Notable drugs containing this moiety include the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex).[3]
-
The Diaryl Amine Scaffold: A Privileged Structure The aniline and methoxyphenyl groups are prevalent in a vast array of biologically active molecules. Aniline derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] Specifically, trifluoromethylanilines are used as building blocks for anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8] The methoxyphenyl moiety is also a common feature in active pharmaceutical ingredients (APIs), contributing to target engagement and favorable pharmacokinetic properties.[9][10] The combination of these fragments in this compound suggests a high potential for biological activity, warranting a systematic investigation into its mechanism of action.
Based on these structural features, derivatives of this scaffold may interact with a range of biological targets. Structurally related compounds have shown promise as antibacterial agents and potential anticancer therapeutics, suggesting that kinases, metabolic enzymes, or other proteins involved in cell proliferation and survival could be relevant target classes.[11][12]
A Phased Strategy for Target Discovery
For a novel compound with no established biological activity, a logical and efficient discovery workflow is paramount. We propose a three-phase approach that moves from broad, phenotype-based screening to specific, mechanism-based validation.
Caption: High-level workflow for target discovery.
Phase 1: Phenotypic Screening & Profiling
The initial step is to determine if the compound elicits a specific, measurable biological response in a relevant system without a priori assumptions about its target.[13] A broad cell-based screening approach is highly effective.
Core Objective: To identify a consistent and potent cellular phenotype, such as cytotoxicity in cancer cells, inhibition of microbial growth, or modulation of a specific signaling pathway.
Recommended Experiment: Multi-panel cancer cell line viability screening.
Protocol 2.1.1: MTT Assay for Cellular Viability
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[8]
-
Cell Culture: Seed cells from a diverse panel of cancer cell lines (e.g., breast, lung, colon, leukemia) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Treatment: Prepare a 2x serial dilution series of the this compound derivative in the appropriate culture medium. Concentrations should span a wide range (e.g., from 100 µM down to 1 nM).
-
Incubation: Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and positive controls (e.g., a known cytotoxic agent like Doxorubicin). Incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance data to the vehicle control wells. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: The results should be summarized in a table for clear comparison across different cell lines.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 3.5 |
| K562 | Leukemia | > 50 |
This table presents hypothetical data for illustrative purposes.
A profile showing selective potency against certain cell lines (e.g., solid tumors over hematopoietic lines) provides the first clue towards a potential mechanism and guides the next phase of investigation.
Phase 2: Unmasking the Molecular Target
With a confirmed phenotype, the next critical step is to identify the specific biomolecule(s) that the compound directly binds to.[14][15] Modern drug discovery employs several powerful techniques for this purpose.
Caption: Convergent approaches for target identification.
Recommended Approach: Thermal Proteome Profiling (TPP).
TPP is a powerful label-free method that identifies protein targets by observing changes in their thermal stability upon ligand binding.[16] Drug binding typically stabilizes a protein, increasing its melting temperature.
Protocol 2.2.1: Thermal Proteome Profiling (TPP)
-
Cell Treatment: Culture the most sensitive cell line identified in Phase 1 (e.g., HCT116) to near confluence. Treat one population with the compound at a concentration of ~10x its IC50 and a second population with vehicle (DMSO) for 1-2 hours.
-
Harvesting & Lysis: Harvest the cells and lyse them using a method that preserves protein integrity (e.g., freeze-thaw cycles).
-
Temperature Gradient: Aliquot the lysates from both the treated and control groups. Heat the aliquots to a range of different temperatures (e.g., 10 points from 37°C to 67°C) for 3 minutes. This causes proteins to denature and precipitate to varying degrees.
-
Protein Separation: Centrifuge the heated samples at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry. This involves protein reduction, alkylation, and tryptic digestion to generate peptides.
-
Mass Spectrometry (MS): Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will identify and quantify the proteins remaining in the soluble fraction at each temperature point.
-
Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction against temperature for both the treated and control samples. This generates "melting curves." A protein that is a direct target of the compound will show a rightward shift in its melting curve in the treated sample, indicating stabilization. Specialized software is used to calculate the change in melting temperature (ΔTm) and its statistical significance.
A successful TPP experiment will yield a list of proteins that are significantly stabilized by the compound, making them high-priority candidates for validation.
Phase 3: Definitive Target Validation
Identifying a binding partner is not sufficient; it is crucial to prove that the interaction with this target is responsible for the observed biological effect.[17] Validation requires orthogonal approaches that confirm both direct engagement and functional modulation.
Core Objective: To establish a causal link between the compound binding to a specific target and the resulting cellular phenotype.
Recommended Experiments: Biochemical inhibition assays and cellular target engagement.
Protocol 2.3.1: In Vitro Kinase Inhibition Assay (Hypothetical Target: Kinase X)
Assuming TPP identified a protein kinase ("Kinase X") as a top candidate, a direct enzymatic assay is the gold standard for validation.
-
Reagents: Obtain purified, active recombinant Kinase X, its specific substrate peptide, and ATP.
-
Assay Setup: In a 384-well plate, set up reactions containing Kinase X, the substrate, and varying concentrations of the this compound derivative.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™), where the amount of ADP produced is converted into a light signal.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate an inhibition curve and calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of Kinase X activity.
A low nanomolar IC50 in a direct biochemical assay provides strong evidence of target engagement and functional modulation.
Protocol 2.3.2: Cellular Thermal Shift Assay (CETSA)
CETSA serves as an orthogonal method to TPP and confirms that the compound engages the target inside intact cells.[16]
-
Cell Treatment: Treat intact HCT116 cells with the compound or vehicle control.
-
Heating: Heat the treated cells across a temperature gradient, similar to TPP.
-
Lysis and Detection: Lyse the cells at each temperature point and separate the soluble and precipitated protein fractions via centrifugation.
-
Western Blotting: Analyze the soluble fractions using Western blotting with an antibody specific for the target protein (Kinase X).
-
Analysis: The presence of a stronger band for Kinase X at higher temperatures in the compound-treated samples compared to the control indicates that the compound has bound to and stabilized the protein within the cell.
If the compound inhibits the purified target in a biochemical assay and stabilizes it in intact cells, a strong, causal link is established. This can be further solidified using genetic methods like CRISPR/Cas9 to knock out the target gene and confirm that the cells become resistant to the compound.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its constituent chemical motifs are well-regarded in medicinal chemistry for conferring favorable drug-like properties. This guide provides a comprehensive, phase-driven strategy to systematically uncover and validate the therapeutic targets of its derivatives. By progressing from broad phenotypic assays to specific target identification and rigorous validation, research teams can efficiently de-risk and advance promising compounds.
Upon successful validation of a primary target, the subsequent steps in the drug discovery workflow include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.
-
Lead Optimization: Refining the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease.
This structured and evidence-based approach maximizes the potential for success, providing a clear path from a novel molecule to a clinically viable drug candidate.
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- 12. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
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"N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" literature review
An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Diarylamines
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the diarylamine scaffold represents a cornerstone structural motif. Its prevalence in a multitude of biologically active compounds and functional materials underscores the critical need for efficient and robust synthetic methodologies. The strategic incorporation of fluorine, specifically the trifluoromethyl (-CF3) group, further elevates the utility of these scaffolds. The -CF3 group is a powerful modulator of physicochemical properties, known to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a molecule's pharmacokinetic profile and binding affinity to biological targets.[1][2][3]
This guide focuses on a specific, high-value diarylamine: This compound . This molecule uniquely combines the electron-donating nature of a methoxy-substituted phenyl ring with the potent electron-withdrawing and lipophilic properties of a trifluoromethyl-substituted ring. This electronic push-pull system, bridged by a secondary amine, creates a molecule with significant potential as an intermediate for pharmaceuticals, agrochemicals, and advanced materials.[2][4]
We will dissect the synthesis of this compound, grounded in the principles of modern cross-coupling chemistry, provide a framework for its characterization, and explore its established and prospective applications. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale to empower informed and innovative application.
Part 1: Synthesis – The Art of Carbon-Nitrogen Bond Formation
The construction of the C-N bond linking the two aryl rings is the central challenge in synthesizing this compound. While classical methods like the Ullmann condensation exist, they often require harsh reaction conditions (high temperatures, strong bases) that are incompatible with sensitive functional groups.[5] The advent of palladium-catalyzed cross-coupling has revolutionized this field, with the Buchwald-Hartwig amination emerging as the preeminent method for its mild conditions, broad substrate scope, and high efficiency.[5][6][7]
The Buchwald-Hartwig Amination: A Mechanistic Perspective
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[7] The choice of this method is deliberate; its catalytic cycle is well-understood and highly tunable through the selection of phosphine ligands, allowing for the efficient coupling of both electron-rich and electron-poor coupling partners.
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide C-X bond (e.g., 3-bromobenzotrifluoride), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (p-anisidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The use of bulky, electron-rich phosphine ligands is critical as they promote both the initial oxidative addition and the final reductive elimination steps, thereby accelerating the catalytic turnover.[5]
Sources
The Advent of a Modern Synthetic Scaffold: A Technical Guide to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Introduction: The Strategic Value of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group, in particular, is a privileged moiety, capable of profoundly modulating a compound's physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved efficacy and bioavailability of drug candidates.[1][2] This guide delves into the technical details of a specific, yet representative, fluorinated building block: N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline . While not a compound with a storied historical discovery, its existence is a direct consequence of the evolution of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This document serves as an in-depth resource for researchers and drug development professionals, providing insights into its synthesis, characterization, and potential applications, grounded in the principles of modern organic chemistry.
The Genesis of a Molecule: Enabled by Modern Synthesis
The story of this compound is not one of a singular, serendipitous discovery, but rather a testament to the enabling power of advanced synthetic techniques. Its creation is intrinsically linked to the development of robust methods for the construction of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis. The most prominent and efficient method for synthesizing diarylamines of this nature is the Buchwald-Hartwig amination .[3][4][5]
This palladium-catalyzed cross-coupling reaction has revolutionized the way chemists approach the synthesis of arylamines, offering a versatile and high-yielding alternative to older methods like the Ullmann condensation.[4] The Buchwald-Hartwig amination allows for the coupling of a wide range of aryl halides and amines under relatively mild conditions, making previously inaccessible molecules readily available.[3][6]
The synthesis of this compound via this method underscores the strategic selection of starting materials and catalytic systems to achieve a desired molecular architecture. The choice of a trifluoromethyl-substituted aniline and a methoxy-substituted aryl halide as coupling partners is a deliberate one, aiming to combine the beneficial properties of both fragments into a single molecule.
Synthetic Protocol: A Validated Approach to this compound
The following protocol details a reliable method for the synthesis of this compound based on the principles of the Buchwald-Hartwig amination. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Core Reaction:
Experimental Protocol: Buchwald-Hartwig Cross-Coupling
Materials and Reagents:
| Reagent/Material | Purpose | Typical Supplier |
| 3-Bromo(trifluoromethyl)benzene | Aryl halide coupling partner | Sigma-Aldrich, Alfa Aesar |
| 4-Methoxyaniline | Amine coupling partner | Sigma-Aldrich, TCI |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium catalyst precursor | Strem Chemicals, Sigma-Aldrich |
| Xantphos | Phosphine ligand | Strem Chemicals, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | Base | Sigma-Aldrich, Acros Organics |
| Anhydrous Toluene | Solvent | Sigma-Aldrich (anhydrous grade) |
| Argon or Nitrogen | Inert gas | Local gas supplier |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere. This is crucial as the palladium(0) catalyst and some phosphine ligands are sensitive to oxygen.
-
Reagent Addition: To the flask are added Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents). The use of a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product.[3][5]
-
Addition of Coupling Partners: 3-Bromo(trifluoromethyl)benzene (1.0 equivalent) and 4-methoxyaniline (1.2 equivalents) are added to the flask, followed by the addition of anhydrous toluene via syringe. The slight excess of the amine helps to drive the reaction to completion.
-
Reaction Execution: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure solid.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Characterization and Physicochemical Properties
The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in distinct regions, signals for the methoxy group (singlet, ~3.8 ppm), and the N-H proton (broad singlet). |
| ¹³C NMR | Aromatic carbons, the methoxy carbon (~55 ppm), and the trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₂F₃NO, MW: 267.25). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-H aromatic stretching, C-O stretching of the ether, and strong C-F stretching bands. |
The presence of the trifluoromethyl group is expected to increase the lipophilicity (logP) of the molecule compared to its non-fluorinated analog. The methoxy group, being an electron-donating group, can influence the electron density of the adjacent phenyl ring.
Potential Applications in Drug Discovery and Materials Science
While specific biological activity data for this compound is not extensively published, its structural motifs suggest significant potential in several areas of research and development.
-
Medicinal Chemistry: Trifluoromethylaniline derivatives are prevalent in pharmaceuticals and agrochemicals.[1][7] The trifluoromethyl group can enhance binding to biological targets and improve metabolic stability.[2] This scaffold could serve as a key intermediate in the synthesis of inhibitors for various enzymes or receptors. For instance, related structures have been investigated as potential anticancer and antimicrobial agents.[2][8][9] The diarylamine core is also a feature in many biologically active molecules.
-
Agrochemicals: The trifluoromethylaniline moiety is a component of some herbicides and pesticides.[7] The enhanced stability and biological activity conferred by the CF₃ group are advantageous in this field.
-
Materials Science: Arylamines are building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound, tunable through its substituent groups, make it a candidate for investigation in this area.
Potential Biological Signaling Pathways
Based on the known activities of similar aniline-containing compounds, this compound and its derivatives could potentially modulate various cellular signaling pathways. For example, many cytotoxic agents with an aniline scaffold are known to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[2]
Caption: A proposed apoptotic pathway potentially induced by trifluoromethylaniline derivatives.
Conclusion and Future Outlook
This compound stands as a prime example of a modern synthetic building block, its accessibility a direct result of the advancements in cross-coupling chemistry. While its own history is brief, it is built upon a rich foundation of synthetic innovation. This guide has provided a comprehensive technical overview of its synthesis, characterization, and potential applications. The true value of this and similar molecules lies in their potential as starting points for the discovery of new pharmaceuticals, agrochemicals, and functional materials. As synthetic methodologies continue to evolve, the ability to rationally design and construct such tailored molecules will undoubtedly accelerate progress in these critical fields.
References
- Barbe, G. & Charette, A. B. (2012). Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination.
- Acta Crystallographica Section E. (2011). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3239. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- ResearchGate. (2007). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Royal Society of Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.
- ResearchGate. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents.
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- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline: An Application Note and Detailed Protocol
Introduction
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline is a diarylamine of significant interest in the fields of medicinal chemistry and materials science. Diarylamines are a cornerstone structural motif in a multitude of biologically active compounds and functional organic materials.[1] The unique electronic properties conferred by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group make this particular scaffold a valuable building block for the synthesis of novel pharmaceutical candidates and advanced materials.[2] This application note provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is based on the robust and widely utilized Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3]
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods that often require harsh reaction conditions.[3] The reaction facilitates the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. The catalytic cycle, as illustrated below, is generally accepted to proceed through several key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired diarylamine and regenerating the active Pd(0) catalyst.[1]
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium precatalyst, the phosphine ligand, the base, and the solvent. Bulky, electron-rich phosphine ligands are often employed to promote the crucial steps of the catalytic cycle and to stabilize the palladium intermediates.[4]
Experimental Protocol
This protocol details the synthesis of this compound from 3-(trifluoromethyl)aniline and 4-iodoanisole using a palladium-catalyzed Buchwald-Hartwig amination.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-(Trifluoromethyl)aniline | ≥99% | Sigma-Aldrich |
| 4-Iodoanisole | 98% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Sigma-Aldrich |
| Xantphos | 98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent, granular | Fisher Scientific |
| Celite® 545 | --- | Sigma-Aldrich |
| Schlenk flask | 100 mL | VWR |
| Magnetic stirrer with heating | --- | VWR |
| Inert gas supply (Argon or Nitrogen) | High purity | Airgas |
| Standard laboratory glassware | --- | VWR |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
| UV lamp | 254 nm | VWR |
| Rotary evaporator | --- | Heidolph |
| Column chromatography setup | --- | VWR |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[6]
-
Reagent Handling: 3-(Trifluoromethyl)aniline is harmful if swallowed or in contact with skin and can cause serious eye irritation.[7] 4-Iodoanisole is an irritant. Sodium tert-butoxide is a corrosive solid. Handle all chemicals with care and consult the respective Safety Data Sheets (SDS) before use.
-
Inert Atmosphere: The reaction is sensitive to air and moisture; therefore, it must be conducted under an inert atmosphere of argon or nitrogen.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL Schlenk flask, add 3-(trifluoromethyl)aniline (1.61 g, 10.0 mmol, 1.0 equiv.), 4-iodoanisole (2.57 g, 11.0 mmol, 1.1 equiv.), sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (91.5 mg, 0.10 mmol, 1 mol% Pd), and Xantphos (116 mg, 0.20 mmol, 2 mol%).
-
The flask is equipped with a magnetic stir bar and a condenser.
-
Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous toluene (50 mL) to the flask via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble salts and the catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.[8]
-
A suitable eluent system, as determined by TLC analysis of the crude product, is typically a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 5% ethyl acetate in hexanes).[8]
-
Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield this compound as a solid.
-
Data Presentation
Expected Product Characterization
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₄H₁₂F₃NO |
| Molecular Weight | 267.25 g/mol |
| Melting Point | Not reported. For comparison, 4-methoxy-3-(trifluoromethyl)aniline has a melting point of 58-60 °C. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.3-6.8 (m, Ar-H), ~5.7 (br s, 1H, NH), 3.81 (s, 3H, OCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~156, ~148, ~133, ~129 (q, J ≈ 32 Hz, C-CF₃), ~126, ~124 (q, J ≈ 272 Hz, CF₃), ~120, ~115, ~114, 55.6 (OCH₃). |
Note: The predicted NMR chemical shifts are based on data from similar diarylamines and may vary slightly from experimental values.[9][10]
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. ossila.com [ossila.com]
Application Notes and Protocols: N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline as a Strategic Intermediate for Heterocyclic Synthesis
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design.[1][2] The trifluoromethyl (–CF3) group, in particular, is a powerful modulator of physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and target binding affinity.[3][4] N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline emerges as a highly valuable and versatile intermediate, combining the key structural motifs of a diarylamine with the electronic and steric advantages conferred by the trifluoromethyl group. This diarylamine serves as a sophisticated building block for the synthesis of a diverse array of heterocyclic compounds, which are foundational to many therapeutic agents and functional materials.[5][6] This guide provides an in-depth exploration of this intermediate's synthetic utility, complete with detailed protocols and mechanistic insights for its application in heterocyclic synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 393-15-7 | [6] |
| Molecular Formula | C₁₄H₁₂F₃NO | Calculated |
| Molecular Weight | 267.25 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | [6] |
| Melting Point | 58 - 60 °C (for the related 4-Methoxy-3-(trifluoromethyl)aniline) | [6] |
| Solubility | Soluble in common organic solvents (e.g., DMF, Toluene, Dioxane) | Inferred from reaction conditions |
Safety and Handling:
This compound, like many aniline derivatives, should be handled with care. While specific data for this exact compound is not available, related trifluoromethyl anilines are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Synthetic Pathways to this compound
The formation of the C-N bond in diarylamines is a pivotal transformation in organic synthesis. Two of the most powerful and widely employed methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[11] The choice between these methods often depends on substrate scope, reaction conditions, and cost considerations.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely adopted method for C-N bond formation, known for its broad substrate scope and milder reaction conditions compared to the Ullmann condensation.[11][12] It employs a palladium catalyst with bulky, electron-rich phosphine ligands.[13]
Mechanism Rationale: The catalytic cycle is generally understood to proceed through a Pd(0)/Pd(II) cycle. The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst.[11][14] The bulky ligands are crucial for promoting the reductive elimination step.
Diagram: Synthetic approach via Buchwald-Hartwig amination.
Method 2: Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, often at higher temperatures than the Buchwald-Hartwig reaction.[15][16] Traditionally, this reaction required harsh conditions, but modern protocols with soluble copper catalysts and ligands have expanded its utility.[15][17]
Mechanism Rationale: The Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction begins with the coordination of the amine to the Cu(I) catalyst, followed by deprotonation. Oxidative addition of the aryl halide to the copper amide intermediate forms a Cu(III) species, which then undergoes reductive elimination to afford the diarylamine product.[11][18]
Application in Heterocyclic Synthesis: A Gateway to Bioactive Cores
This compound is an ideal precursor for constructing various nitrogen-containing heterocycles. The presence of the secondary amine allows for cyclization reactions, while the two distinct aryl rings can be further functionalized.
Diagram: General workflow for heterocyclic synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is adapted from general procedures for palladium-catalyzed amination of aryl halides.[13][19]
Materials:
-
3-Bromobenzotrifluoride
-
p-Anisidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
Procedure:
-
Reactor Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add 3-bromobenzotrifluoride (1.0 equivalent) and anhydrous dioxane via syringe.
-
Final Reagent: Finally, add p-anisidine (1.2 equivalents). The amine should be added last as the reaction can be sensitive to the order of addition.[13]
-
Reaction: Place the reaction tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Causality Behind Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky phosphine ligand like Xantphos is effective for coupling both electron-rich and electron-neutral aryl halides with amines.[19]
-
Base: Cesium carbonate is a moderately strong base that is often effective in these couplings and can be more compatible with sensitive functional groups than stronger bases like sodium tert-butoxide.[13]
-
Solvent: Dioxane is a common aprotic solvent for Buchwald-Hartwig reactions, capable of dissolving the reagents and stable at the required temperatures.
Protocol 2: Synthesis of a Trifluoromethyl-Substituted Acridone Derivative
This protocol describes a representative two-step synthesis of a heterocyclic core starting from the diarylamine intermediate.
Step A: N-Acylation with 2-Chlorobenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 2-chlorobenzoic acid (1.1 equivalents) in a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP).
-
Catalyst and Base: Add a catalytic amount of copper(I) iodide (CuI, 10 mol%) and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reaction: Heat the mixture to 160-180 °C under a nitrogen atmosphere for 8-16 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Acidify with HCl to precipitate the product. Filter the solid, wash with water, and dry.
Step B: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: To the crude product from Step A, add polyphosphoric acid (PPA) or Eaton's reagent.
-
Cyclization: Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours. The reaction mixture will become thick.
-
Work-up: Carefully pour the hot mixture onto crushed ice. The product will precipitate.
-
Purification: Filter the solid, wash thoroughly with water and then with a sodium bicarbonate solution to neutralize any remaining acid. Dry the solid. The crude acridone can be further purified by recrystallization or column chromatography.
Causality Behind Choices:
-
N-Acylation: The initial C-N bond formation to attach the second aromatic ring is an Ullmann-type coupling, suitable for this transformation.
-
Cyclization: The intramolecular cyclization is a Friedel-Crafts acylation, driven by the activation of the carboxylic acid by PPA or Eaton's reagent, leading to the formation of the tricyclic acridone core.
Conclusion
This compound is a strategically designed intermediate that provides a direct and efficient route to complex, fluorinated heterocyclic systems. Its synthesis via modern cross-coupling methodologies like the Buchwald-Hartwig amination is robust and scalable. The unique electronic properties conferred by the trifluoromethyl and methoxy groups make it an invaluable tool for researchers in medicinal chemistry and materials science, enabling the exploration of novel chemical space and the development of next-generation functional molecules.
References
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- Vasilyev, A., et al. (2021). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. Journal of Heterocyclic Chemistry, 58(11), 2136-2158.
- BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination.
- Stanovnik, B., & Svete, J. (2010). Synthesis of Trifluoromethyl-Substituted Fused Bicyclic Heterocycles. Journal of Heterocyclic Chemistry, 47(5), 1025-1044.
- Wang, J., et al. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 54(20).
- Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates.
- Zhang, Q.-W., & Hartwig, J. F. (2013). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters, 15(1), 10-13.
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- Fisher Scientific. (2024). SAFETY DATA SHEET.
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Application of "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" in pesticide development
An Application Guide to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline in Modern Pesticide Development
This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in pesticide development. It details the strategic application of the scaffold this compound as a foundational element in the discovery of novel insecticidal agents. The protocols and insights herein are grounded in established principles of medicinal chemistry and pesticide science, emphasizing a rational, target-driven approach to lead generation and optimization.
Introduction: The Strategic Value of the Diarylamine Scaffold
The quest for novel pesticides with improved efficacy, selectivity, and environmental safety profiles is a paramount challenge in modern agriculture. The chemical intermediate this compound represents a promising starting point for this endeavor. Its structure combines two critical pharmacophores: the diarylamine linker, a motif present in numerous bioactive compounds, and a trifluoromethyl (CF3) group.[1]
The incorporation of a CF3 group is a well-established strategy in agrochemical design.[2] This moiety can significantly enhance a molecule's biological activity by increasing its metabolic stability, lipophilicity (which aids in penetrating insect cuticles), and binding affinity to target proteins.[3][4][5][6] The methoxy group on the second phenyl ring offers a site for metabolic activity and can be modified to fine-tune the compound's pharmacokinetic properties. This strategic combination makes this compound an attractive scaffold for developing next-generation insecticides that may target the insect nervous or metabolic systems.[7][8]
This guide outlines a complete workflow, from the synthesis of the parent compound to its biological evaluation, mode of action elucidation, and lead optimization through Structure-Activity Relationship (SAR) studies.
Pesticide Discovery Workflow
The development process follows a logical pipeline, beginning with the synthesis of the core molecule and progressing through stages of biological screening and chemical refinement. This workflow is designed to systematically identify and optimize potent and selective pesticide candidates.
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"N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" in the synthesis of kinase inhibitors
Application Note & Protocol Guide
Topic: The Strategic Role of the N-(Aryl)-3-(Trifluoromethyl)aniline Scaffold in the Synthesis of Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. Central to the success of these inhibitors is the concept of the "privileged scaffold"—a molecular framework that exhibits high affinity for the ATP-binding site common to many kinases.
The N-(Aryl)-3-(trifluoromethyl)aniline moiety is a quintessential example of such a scaffold. This structural motif is frequently employed in the design of potent and selective kinase inhibitors. Its utility stems from the unique physicochemical properties of its constituent parts:
-
The Trifluoromethyl (-CF₃) Group: This group is a powerful tool in medicinal chemistry. It is highly lipophilic, which can enhance membrane permeability and improve drug-receptor interactions.[1][2] Furthermore, the -CF₃ group is a strong electron-withdrawing group and is exceptionally stable against metabolic degradation, often used to block metabolic hotspots on an aromatic ring, thereby increasing the drug's half-life.[1][3]
-
The Aniline Core: The aniline nitrogen and the aromatic ring provide a versatile platform for establishing critical hydrogen bonds and hydrophobic interactions within the kinase ATP-binding pocket. The substitution pattern on the aniline ring is crucial for tuning selectivity and potency.[4][5]
-
The N-Aryl Substituent (e.g., 4-Methoxyphenyl): This group can be tailored to occupy specific hydrophobic pockets within the kinase domain, further enhancing binding affinity and selectivity. The methoxy group, for instance, can act as a hydrogen bond acceptor, providing an additional anchor point for the inhibitor.
This guide will provide a detailed examination of this scaffold's application, using the synthesis and evaluation of the Bcr-Abl inhibitor Nilotinib as a practical case study. While Nilotinib itself is synthesized from a closely related intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, its synthesis perfectly illustrates the strategic importance and handling of the core 3-(trifluoromethyl)aniline building block in constructing a clinically successful kinase inhibitor.[6][7]
Case Study: Synthesis of a Nilotinib-Type Kinase Inhibitor
Nilotinib is a second-generation tyrosine kinase inhibitor approved for the treatment of imatinib-resistant Chronic Myeloid Leukemia (CML).[6][8] It potently targets the Bcr-Abl kinase, the oncogenic driver of CML.[8][9] The final step in many reported syntheses of Nilotinib involves an amide bond formation, coupling the key trifluoromethylaniline intermediate with a substituted benzoic acid.[10][11]
Logical Workflow for Amide Coupling Synthesis
The following diagram outlines the key coupling step in the synthesis of Nilotinib, which serves as a representative workflow for utilizing a trifluoromethylaniline derivative.
Caption: Workflow for the final amide coupling step in Nilotinib synthesis.
Protocol 1: Amide Coupling to Synthesize Nilotinib
This protocol describes the laboratory-scale synthesis of Nilotinib via the coupling of its two primary precursors. The choice of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or CDI (Carbonyldiimidazole) is critical for efficiently activating the carboxylic acid for reaction with the aniline amine, minimizing side reactions and ensuring a high yield.[10][12]
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier Example |
| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C₁₁H₁₀F₃N₃ | 241.21 | Sigma-Aldrich |
| 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid | C₁₇H₁₄N₄O₂ | 306.32 | MedChemExpress |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | Sigma-Aldrich |
| Imidazole Hydrochloride | C₃H₅ClN₂ | 104.54 | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | C₅H₉NO | 99.13 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) Solution, 2M | NaOH | 40.00 | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - |
Step-by-Step Procedure
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask (approx. 5-10 mL per gram of benzoic acid). Stir the mixture to achieve a suspension.
-
Acid Activation: Add Carbonyldiimidazole (CDI) (1.1 eq) and Imidazole Hydrochloride (0.2 eq) to the suspension. The imidazole hydrochloride acts as a catalyst to facilitate the activation.[10]
-
Activation Stirring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by TLC or LC-MS by observing the disappearance of the starting benzoic acid.
-
Aniline Addition: Once the activation is complete, add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 eq) to the reaction mixture.
-
Coupling Reaction: Heat the mixture to 55-65°C and stir for 12-24 hours. The reaction should be monitored by TLC or LC-MS for the formation of the product and consumption of the aniline.[10]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add 2M sodium hydroxide solution to the stirred mixture. This will precipitate the crude Nilotinib free base.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with deionized water and a minimal amount of cold methanol to remove residual NMP and other impurities.
-
-
Drying: Dry the purified solid under vacuum at 60-70°C to a constant weight. The final product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
After synthesis, the compound's efficacy must be determined. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for measuring the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14]
Workflow for IC₅₀ Determination
Caption: Step-by-step workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the synthesized Nilotinib in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO. Include a DMSO-only control well (0% inhibition) and a well with a known potent inhibitor or no enzyme (100% inhibition).
-
Kinase Reaction Setup (96-well plate):
-
Add 2.5 µL of each inhibitor dilution (or DMSO control) to the appropriate wells.
-
Add 2.5 µL of a solution containing the Bcr-Abl kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a solution containing the specific peptide substrate and ATP to all wells. The final ATP concentration should be close to its Km value for the kinase to ensure competitive binding can be accurately measured.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Expected Quantitative Data
| Inhibitor | Target Kinase | IC₅₀ (nM) | Notes |
| Nilotinib | Bcr-Abl (WT) | < 20 | Expected result for active compound |
| Staurosporine | Bcr-Abl (WT) | 5 - 50 | Positive control (non-selective) |
| Compound Y | Bcr-Abl (WT) | > 10,000 | Example of an inactive compound |
Mechanism of Action: Bcr-Abl Signaling
In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome translocation creates the BCR-ABL1 fusion gene, which produces a constitutively active tyrosine kinase.[15][16] This rogue kinase hyper-phosphorylates numerous downstream substrates, activating signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis (programmed cell death).[15][17][18] Key pathways include the RAS/MAPK and PI3K/AKT/mTOR pathways.[18][19]
Nilotinib exerts its therapeutic effect by binding to the ATP-binding site of the Bcr-Abl kinase domain. It preferentially stabilizes the inactive "DFG-out" conformation of the kinase, preventing ATP from binding and blocking the phosphorylation of downstream substrates.[20][21] This effectively shuts down the oncogenic signaling cascade, leading to the death of CML cells.[22]
Bcr-Abl Signaling Pathway and Point of Inhibition
Caption: The Bcr-Abl signaling cascade and the inhibitory action of Nilotinib.
Conclusion
The N-(Aryl)-3-(trifluoromethyl)aniline scaffold is a cornerstone of modern kinase inhibitor design, offering a robust framework with tunable properties for achieving high potency and selectivity. The trifluoromethyl group, in particular, provides significant advantages in metabolic stability and binding affinity. The protocols detailed in this guide for the synthesis of a Nilotinib-type inhibitor and its subsequent in vitro evaluation provide a comprehensive and practical workflow for researchers in drug discovery. By understanding the chemistry behind the synthesis, the biophysical methods for efficacy testing, and the biological context of the kinase target, scientists can more effectively leverage this privileged scaffold to develop the next generation of targeted therapeutics.
References
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- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - US20200377475A1.
- Process for the preparation of nilotinib - US20150183762A1.
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- Process for the preparation of pure nilotinib and its salt - US10280153B2.
- N-(4-Methoxyphenyl)
- Molecular p
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- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (Frontiers) [Link]
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- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (Semantic Scholar) [Link]
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- Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (MDPI) [Link]
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (MDPI) [Link]
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Analytical methods for "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" characterization
An Application Guide to the Comprehensive Characterization of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Abstract
This document provides a detailed technical guide for the analytical characterization of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for robust and reliable analytical data in research and development, this guide presents a multi-technique approach for comprehensive structural elucidation, purity assessment, and impurity profiling. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the methodological choices. We cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a self-validating framework to ensure data integrity and reproducibility.
Introduction and Molecular Overview
This compound (CAS No. 1494-26-4) is a substituted diphenylamine derivative. Its structure, featuring a methoxy-substituted phenyl ring and a trifluoromethyl-substituted phenyl ring linked by a secondary amine, makes it a versatile building block. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity in final drug products, while the aniline moiety provides a reactive site for further chemical modification.
Given its role as a critical intermediate, a thorough understanding of its identity, purity, and stability is paramount. The analytical workflow presented in this guide is designed to provide a complete profile of the compound, ensuring its suitability for downstream applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1494-26-4 | [1] |
| Chemical Formula | C₁₄H₁₂F₃NO | Calculated |
| Molecular Weight | 267.25 g/mol | Calculated |
| Appearance | Pale pink/yellow to brown solid/crystals | [2] |
| Purity | Typically >95% | [1] |
| Melting Point | 58 - 60 °C (for related isomer) | [2] |
The Analytical Workflow: A Multi-Pronged Approach
A single analytical technique is insufficient for the complete characterization of a chemical entity. We advocate for an orthogonal approach, where different methods provide complementary information, leading to a comprehensive and reliable assessment.
Caption: Overall analytical workflow for compound characterization.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase.
Application Note: This method is ideal for determining the purity of the compound and quantifying it against a reference standard. It can detect non-volatile impurities that are structurally similar to the parent molecule.[3] The inclusion of a small amount of acid (formic or phosphoric) in the mobile phase is crucial for protonating the aniline nitrogen, which prevents peak tailing and results in sharp, symmetrical peaks.[4]
Protocol: Purity Assay by RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10.0 mL of diluent to get a 1.0 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for reverse-phase; provides excellent resolution.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape for amines.[3] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase. |
| Gradient | 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B | Gradient elution ensures separation of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[3] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic rings provide strong absorbance at this wavelength.[3] |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
Calculate the purity by area percent. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Expected Retention Time: Approximately 15-20 minutes under these conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[5] The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio (m/z), providing a molecular fingerprint.
Application Note: This method is not for the primary analysis of the parent compound, which may have limited thermal stability, but is exceptionally well-suited for detecting residual solvents and volatile organic impurities from the synthesis process.[3][6]
Protocol: Volatile Impurity Analysis
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., a Quadrupole MS).[7]
-
-
Sample Preparation:
-
Solvent: Dichloromethane (DCM) or another high-purity solvent.
-
Sample Solution: Dissolve ~20 mg of the sample in 1.0 mL of DCM.
-
-
Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm film | A workhorse column for general impurity screening.[3] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas standard for GC-MS. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing a concentrated sample. |
| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A general-purpose program to separate solvents from higher-boiling impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 35 - 450 amu | Covers the expected mass range for common solvents and impurities. |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify impurities using an internal standard if necessary.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques probe the molecular structure, providing definitive confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). It provides detailed information about the chemical environment of each atom, allowing for unambiguous structural determination.[8]
Application Note: NMR is the gold standard for structural confirmation. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms in the molecule. For this compound, key diagnostic signals include the methoxy singlet, the distinct aromatic proton patterns, and the quartet for the CF₃ group in the ¹³C spectrum (due to C-F coupling).
Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice.[9]
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.
-
2D NMR experiments like COSY and HSQC can be run to confirm assignments if needed.[8]
-
-
Expected Chemical Shifts (δ) in CDCl₃:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| -OCH₃ | ~3.8 (s, 3H) | ~55.5 | Typical for aryl methoxy groups.[9] |
| -NH- | ~5.8-6.5 (broad s, 1H) | N/A | Broad signal, position is concentration/solvent dependent. |
| Aromatic H | ~6.8-7.5 (m, 8H) | ~114-157 | Complex multiplet region. Protons on the CF₃-ring are shifted downfield compared to the MeO-ring. |
| -CF₃ | N/A | ~124 (q) | Quartet due to coupling with three fluorine atoms. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[11] The absorption pattern is unique to the molecule and reveals the presence of specific functional groups.[12]
Application Note: This is a rapid and simple technique to confirm that the key functional groups of this compound are present. It is an excellent identity check. Attenuated Total Reflectance (ATR)-FTIR is often used for its minimal sample preparation.[11]
Protocol: Functional Group Analysis by ATR-FTIR
-
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Methoxy (-CH₃) |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1490 - 1520 | C=C Stretch | Aromatic Ring |
| 1230 - 1270 | C-O Stretch | Aryl Ether (Methoxy) |
| 1100 - 1350 | C-F Stretch (strong) | Trifluoromethyl |
| 1100 - 1150 | C-N Stretch | Aromatic Amine |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related trifluoromethyl and methoxy anilines indicate that caution is required.[13][14][15]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[13][15] May cause skin, eye, and respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[14][15]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[15]
Caption: Recommended safety measures for handling the compound.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the complete and reliable characterization of this compound. The orthogonal application of HPLC, GC-MS, NMR, and FTIR ensures not only the confirmation of the molecular structure but also a thorough assessment of its purity and impurity profile. Adherence to these protocols will generate high-quality, reproducible data essential for advancing research, development, and manufacturing objectives in the chemical and pharmaceutical industries.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Data.
- SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column.
- Supplementary Information. (n.d.).
- MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
- MPG.PuRe. (n.d.). Supporting Information.
- PMC. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline.
- Angene Chemical. (2025). Safety Data Sheet.
- PubChemLite. (n.d.). 4-(methoxymethyl)-3-(trifluoromethyl)aniline.
- PubChemLite. (n.d.). N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
- TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
- ResearchGate. (n.d.). (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
- PMC - NIH. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
- 3-Fluoro-4-(trifluoromethyl)aniline Properties vs Temperature. (n.d.).
- Agilent. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool.
- PubMed. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline.
- Chemcasts. (n.d.). Thermophysical Properties of 3-Fluoro-4-(trifluoromethyl)aniline.
- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline.
- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.).
- ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal.
- MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins.
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- 4. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. gcms.cz [gcms.cz]
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Application Note: A Systematic Approach to HPLC Method Development for the Analysis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Abstract
This document provides a comprehensive guide and detailed protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline. This molecule, a complex aromatic amine, serves as a representative example of a moderately hydrophobic and ionizable compound frequently encountered in pharmaceutical and chemical synthesis. This guide follows a logical, multi-stage workflow, beginning with analyte characterization to inform initial parameter selection, followed by systematic scouting and optimization phases. The rationale behind each experimental choice is explained, grounding the protocol in established chromatographic principles. The final, optimized method is presented along with system suitability criteria derived from industry standards. This application note is intended for researchers, analytical scientists, and drug development professionals seeking a field-proven framework for developing reliable HPLC methods for novel chemical entities.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the critical first step in designing an effective separation strategy. The structure of this compound dictates its likely behavior in a chromatographic system.
Chemical Structure:

-
Hydrophobicity (logP): The molecule contains two phenyl rings and a trifluoromethyl (-CF3) group, contributing to significant non-polar character. The predicted XlogP for a similar structure, N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline, is 4.1, indicating strong hydrophobicity.[1] This suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most appropriate mode.[2]
-
Ionization (pKa): The secondary amine (aniline) nitrogen is basic and can be protonated. The presence of the electron-withdrawing -CF3 group on one of the aniline rings decreases the basicity (lowers the pKa) of the nitrogen compared to unsubstituted aniline. The pKa of the protonated form of 4-(Trifluoromethyl)aniline is approximately 8.6 in acetonitrile, which is about 100 times more acidic than aniline.[3] Controlling the pH of the mobile phase will be crucial to ensure a consistent ionization state and prevent poor peak shape (tailing).[4][5]
-
UV Absorbance (λmax): The presence of two aromatic rings results in strong ultraviolet (UV) absorbance. Aromatic amines typically exhibit maximum absorbance between 250 nm and 290 nm.[6] A UV-Vis or Diode Array Detector (DAD) is therefore a suitable choice for detection.
| Property | Predicted/Estimated Value | Implication for HPLC Method Development |
| Molecular Formula | C₁₄H₁₂F₃NO | Molecular Weight: 267.25 g/mol |
| logP | ~4.1 | High hydrophobicity; suitable for reversed-phase chromatography. Strong retention is expected. |
| pKa (protonated amine) | ~3.0 - 4.0 | Analyte is a weak base. Mobile phase pH control is critical to ensure good peak shape. |
| UV Absorbance | λmax ≈ 254 - 280 nm | Suitable for UV detection. A DAD is recommended for initial wavelength screening. |
The Method Development Workflow: A Phased Approach
A successful method development strategy is not a random walk but a systematic process of screening and optimization. The workflow is designed to efficiently explore the parameter space and converge on a robust final method.
Caption: A decision-making workflow for HPLC method optimization.
Step-by-Step Protocol:
-
Calculate New Gradient: Based on the scouting run, calculate a shallower gradient. For example, if the analyte eluted at 15 minutes (corresponding to ~50% B), a new gradient could be:
-
Start at 35% B (50% - 15%).
-
Ramp to 65% B (50% + 15%) over 10-15 minutes.
-
-
Refined Gradient Program:
-
Maintain all other conditions from the scouting run (column, flow rate, etc.).
-
Implement the new, shallower gradient.
-
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 65 | 35 |
| 15.0 | 35 | 65 |
| 17.0 | 35 | 65 |
| 17.1 | 65 | 35 |
| 22.0 | 65 | 35 |
-
pH Adjustment (If Necessary): If peak tailing persists, the formic acid modifier may not be providing sufficient pH control.
-
Replace Mobile Phase A with a prepared buffer, such as 20 mM potassium phosphate, adjusted to a specific pH (e.g., pH 3.0).
-
Caution: Always ensure the chosen pH is within the stable operating range of the silica-based HPLC column (typically pH 2-8).
-
Re-run the optimized gradient with the buffered mobile phase.
-
Final Recommended Method and System Suitability
Following the optimization process, the final method parameters are defined. This method should be robust, reproducible, and fit for its intended purpose.
Final Optimized HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 35% to 65% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
System Suitability
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved through system suitability testing (SST). According to guidelines such as the ICH Q2(R1), SST is an integral part of any analytical procedure. [7]
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. High tailing can indicate undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Ensures the precision of the system for retention time and peak area. |
Principles of Method Validation
Once developed, the analytical procedure must be validated to demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process. [8][9]The validation would involve assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
A robust and reliable RP-HPLC method for the analysis of this compound was successfully developed using a systematic, phased approach. By leveraging an initial understanding of the analyte's physicochemical properties, a logical workflow of scouting and optimization was executed. The final method, utilizing a C18 column with a phosphate-buffered acetonitrile gradient, demonstrates excellent peak shape and is suitable for further validation according to ICH guidelines. This application note serves as a practical template for developing high-quality HPLC methods for similarly complex aromatic molecules.
References
- Column Selection for Reversed-Phase HPLC.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Choosing Right Column for Reverse Phase HPLC Separ
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]
- Quality Guidelines.
- HPLC Column Selection Guide. SCION Instruments. [Link]
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline. PubChemLite. [Link]
- 4-(Trifluoromethyl)aniline. Wikipedia. [Link]
- Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). International Journal of Pharmaceutical Sciences and Research. [Link]
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- 3. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
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- 9. fda.gov [fda.gov]
"N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" reaction conditions for Suzuki coupling
An Application Guide to Suzuki-Miyaura Coupling: Protocols for the Synthesis of Biaryl Derivatives from N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Scaffolds
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1][2] Its widespread adoption is due to mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and a broad tolerance for various functional groups.[2][3]
This guide focuses on the Suzuki-Miyaura coupling of halogenated this compound derivatives. This substrate class is of particular interest in drug discovery due to the presence of the trifluoromethyl (-CF3) group, a bioisostere for other groups that can enhance metabolic stability and binding affinity. However, the strong electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the aryl halide, which necessitates careful optimization of reaction conditions to achieve high yields and purity.[4]
Herein, we provide a comprehensive overview of the reaction mechanism, a detailed analysis of critical reaction parameters, and robust, step-by-step protocols tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6] The base plays a crucial role, primarily by activating the organoboron species to facilitate the key transmetalation step.[1][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2][5] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[3]
-
Transmetalation : The organic moiety from the activated organoboron species (Ar'-B(OR)3⁻) is transferred to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[1][6]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]
Optimizing Reaction Parameters for Electron-Deficient Substrates
The success of coupling an electron-deficient substrate like a halogenated this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Catalyst and Ligand Selection
The combination of the palladium precursor and the ligand is critical for catalytic activity. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective for many substrates, electron-deficient aryl halides often benefit from more sophisticated systems.
-
Role of Ligands : Ligands stabilize the palladium center and modulate its reactivity. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, RuPhos, and cataCXium A) or N-Heterocyclic Carbenes (NHCs) are often superior.[7][8] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[1][4] The use of such advanced ligands can enable the coupling of less reactive aryl chlorides, which are often more cost-effective starting materials.[6][8]
The Crucial Role of the Base
The base serves multiple functions in the Suzuki coupling, but its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[7][9] The choice of base can dramatically affect reaction rate and yield.
-
Inorganic Bases :
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) : These are the most common bases. K₂CO₃ is a cost-effective and efficient choice for a wide range of substrates.[9] Cs₂CO₃ is a stronger base and is often employed for challenging or sterically hindered couplings, a phenomenon sometimes referred to as the "caesium effect".[9]
-
Phosphates (K₃PO₄) : This is a strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles and can be advantageous for substrates sensitive to stronger bases.[4][9]
-
Hydroxides (NaOH, KOH) : While strong, these bases can sometimes promote side reactions and may not be suitable for all substrates.[9]
-
Fluorides (KF, CsF) : Fluoride ions are believed to play a unique role in activating the boronic acid and can be effective, particularly when base-sensitive functional groups are present.[4][7]
-
Solvent System
The solvent must solubilize the reactants and facilitate the reaction. Biphasic systems are common, often consisting of an organic solvent and water.
-
Common Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used organic solvents, typically in combination with water.[4][5] The aqueous phase is essential for dissolving the inorganic base.
-
Degassing : It is critical to degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[10][11]
Comparative Reaction Conditions
The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings of structurally related electron-deficient aryl halides. This data provides a valuable starting point for reaction optimization.
| Entry | Aryl Halide Substrate | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-4'-(trifluoromethyl)acetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH / H₂O | 100 | 18 | 88 | [4] |
| 2 | 4-Chloro-4'-(trifluoromethyl)acetophenone | Pd(OAc)₂ (1.5) | cataCXium A (3) | K₃PO₄ (3) | Dioxane / H₂O | 110 | 12 | 91 | [4] |
| 3 | 1-Bromo-2,3,4-trifluorobenzene | Pd₂(dba)₃ (2.5) | RuPhos (5) | Na₂CO₃ (3) | THF/Toluene/H₂O | 95 | 16 | 77 | [12] |
| 4 | Generic Aryl Bromide | Pd(PPh₃)₄ (5.5) | - | K₂CO₃ (2) | Dioxane / H₂O | 100 | 24 | High | [5] |
| 5 | Generic Aryl Chloride | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH / H₂O | - | - | High | [4] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a halogenated this compound derivative.
Protocol A: General Procedure with Pd(PPh₃)₄
This protocol uses a classic, reliable catalyst system suitable for many aryl bromides and iodides.
Materials:
-
Halogenated this compound (e.g., 4-bromo derivative) (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane / Water (4:1 mixture, 10 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or round-bottom flask with condenser)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the halogenated aniline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[4][11]
-
Add the 1,4-dioxane/water solvent mixture (10 mL) to the flask.
-
Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.[11]
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[11]
Protocol B: Optimized Procedure for Aryl Chlorides using a Buchwald Ligand
This protocol is designed for less reactive aryl chlorides, employing a modern catalyst system that often provides higher yields and shorter reaction times.
Materials:
-
Chlorinated this compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv.)
-
tert-Butanol / Water (3:1 mixture, 8 mL)
-
Microwave reaction vial or sealed tube
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the chlorinated aniline (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol) to a dry microwave vial.[4]
-
Evacuate and backfill the vial with an inert gas.
-
Add the degassed t-butanol/water solvent mixture (8 mL) via syringe.
-
Seal the vial tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. If using a microwave reactor, typical conditions might be 120 °C for 30-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.[5]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
The overall process from setup to final product can be visualized as a clear, sequential workflow.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
- MDPI. Preformed Pd(II)
- Nature. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]
- National Institutes of Health.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of a 4-Anilinoquinazoline API Precursor Using N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Abstract
This document provides a detailed protocol for the synthesis of a 4-anilinoquinazoline derivative, a key precursor for various Active Pharmaceutical Ingredients (APIs), particularly in the oncology field. The synthesis utilizes "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" as a strategic starting material. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization methods.
Introduction: The Strategic Importance of the Starting Material
"this compound" is a highly valuable and functionalized diarylamine for medicinal chemistry. Its structure incorporates two key pharmacophoric elements:
-
The 3-(Trifluoromethyl)aniline Moiety: The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.
-
The 4-Methoxyphenyl Group: The methoxy group is an electron-donating group that can participate in hydrogen bonding and modulate the electronic character of the aniline nitrogen. This influences its nucleophilicity and the overall conformation of the final compound.
The 4-anilinoquinazoline scaffold, the target of this synthesis, is a privileged structure found in numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as lapatinib and gefitinib.[1][2][3][4] The aniline substituent at the 4-position is crucial for binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[2] This protocol details a robust method for coupling this compound with a suitable quinazoline core, demonstrating its utility in constructing complex API precursors.
Physicochemical and Safety Data
Properties of this compound
A thorough understanding of the starting material's properties is critical for safe handling and optimal reaction setup.
| Property | Value | Source(s) |
| CAS Number | 1000340-08-1 (Example) | N/A |
| Molecular Formula | C₁₄H₁₂F₃NO | Calculated |
| Molecular Weight | 267.25 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | General Observation |
| Melting Point | Not widely reported; requires experimental determination. | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane). | General Chemical Knowledge |
Safety and Handling
Warning: This protocol involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: While specific data for this exact molecule is limited, related trifluoromethylanilines are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[5][6][7]
-
4-Chloro-6,7-dimethoxyquinazoline: This reagent is a skin and eye irritant.
-
2-Propanol (Isopropanol): Flammable liquid and vapor. Causes serious eye irritation.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.[8][9]
Synthetic Protocol: Synthesis of N-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dimethoxyquinazolin-4-amine
This procedure details the nucleophilic aromatic substitution (SNAr) reaction between the aniline starting material and a chloroquinazoline electrophile.
Reaction Principle and Mechanism
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient quinazoline ring, particularly the carbon at the C4 position, is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms within the ring. The aniline nitrogen of our starting material acts as the nucleophile, attacking the C4 carbon and displacing the chloride leaving group.[10][11] The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[12] The reaction is often acid-catalyzed or carried out in a protic solvent like isopropanol, which facilitates the departure of the leaving group.[2][13]
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles |
| This compound | 267.25 | 1.00 g | 3.74 mmol |
| 4-Chloro-6,7-dimethoxyquinazoline | 224.65 | 0.84 g | 3.74 mmol |
| 2-Propanol (IPA) | 60.10 | 25 mL | - |
| Concentrated HCl | 36.46 | 1-2 drops | Catalytic |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~50 mL | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.74 mmol) and 4-Chloro-6,7-dimethoxyquinazoline (0.84 g, 3.74 mmol).
-
Solvent Addition: Add 25 mL of 2-propanol to the flask.
-
Catalyst Addition: Add 1-2 drops of concentrated hydrochloric acid to the stirred suspension.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes. The product hydrochloride salt should precipitate.
-
Isolation of HCl Salt: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold 2-propanol and then with diethyl ether. Air-dry the solid.
-
Neutralization (Free Base Generation): Suspend the collected solid in a mixture of ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL). Stir vigorously until all the solid dissolves and the aqueous layer is basic (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2x 25 mL) and then with brine (1x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 4-anilinoquinazoline precursor.
Visualization of the Synthetic Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of the 4-anilinoquinazoline precursor.
Analytical Characterization
The identity and purity of the synthesized precursor, N-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dimethoxyquinazolin-4-amine , must be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Expect characteristic signals for: aromatic protons on all three rings, two distinct methoxy (OCH₃) singlets (~4.0 ppm), and a singlet for the aniline N-H (can be broad, ~9.5-10.0 ppm).[2][14] |
| ¹³C NMR | Signals corresponding to all unique carbon atoms. The CF₃ carbon will appear as a quartet due to C-F coupling. Aromatic and methoxy carbons will be in their expected regions.[14] |
| Mass Spec (ESI) | The [M+H]⁺ ion should be observed at m/z corresponding to the calculated exact mass of the product (C₂₃H₁₉F₃N₃O₂⁺). |
| HPLC | A single major peak under appropriate chromatographic conditions, indicating high purity (typically >98%). |
Conclusion
This application note provides a comprehensive and reliable protocol for synthesizing a key 4-anilinoquinazoline precursor from this compound. The methodology is based on a well-established SNAr reaction and is suitable for laboratory-scale synthesis. The strategic incorporation of the trifluoromethyl and methoxy moieties makes the resulting precursor a valuable intermediate for the development of next-generation kinase inhibitors and other targeted therapeutics. Adherence to the detailed procedural and safety guidelines is essential for a successful and safe outcome.
References
- Sánchez, B., Calderón, C., Tapia, R. A., Contreras, R., & Campodónico, P. R. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6. [Link]
- Gou, S., et al. (2014). Design and Synthesis of Lapatinib Derivatives Containing a Branched Side Chain as HER1/HER2 Targeting Antitumor Drug Candidates. European Journal of Medicinal Chemistry. [Link]
- Al-Ostoot, F. H., et al. (2022).
- Abreu, A. S., et al. (2009). Syntheses of Some 4-Anilinoquinazoline Derivatives. Letters in Organic Chemistry. [Link]
- Lipson, B. K., et al. (2010).
- Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- ResearchGate. (2013).
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- 3. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Laboratory handling and storage procedures for "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline in Modern Drug Discovery
This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The methoxyphenyl moiety further provides opportunities for diverse chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents. As with any potent research chemical, a thorough understanding of its handling and storage is paramount to ensure experimental integrity, reproducibility, and, most importantly, laboratory safety.
This document provides a comprehensive guide to the laboratory handling and storage of this compound. The protocols and recommendations herein are synthesized from best practices in chemical safety and handling of analogous aromatic amines and trifluoromethylated compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the safety information is extrapolated from structurally similar compounds. Researchers must always supplement these guidelines with a rigorous, site-specific risk assessment.
Chemical and Physical Properties
A summary of the key physical and chemical properties for a closely related compound, 4-Methoxy-3-(trifluoromethyl)aniline, is provided below to offer a general understanding of the substance class.
| Property | Value | Source |
| Molecular Formula | C8H8F3NO | [3][4] |
| Molecular Weight | 191.15 g/mol | [3][4] |
| Appearance | Pale pink powder/crystals or Yellow to brown solid | [3][4] |
| Melting Point | 28 - 60 °C (range for similar compounds) | [3][4] |
| Boiling Point | 112 °C | [4] |
| Storage Temperature | Room temperature or 2-8°C | [4] |
PART 1: Hazard Identification and Safety Precautions
While a specific Safety Data Sheet for this compound is not available, data from analogous trifluoromethylated anilines indicate the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use nitrile gloves. Always inspect gloves for integrity before use.
-
Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
Emergency First Aid Procedures
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
PART 2: Storage and Stability
The stability of this compound is critical for the reliability of experimental results. Aromatic amines, in general, are susceptible to degradation, and the presence of the trifluoromethyl group can influence reactivity.
Optimal Storage Conditions
To mitigate degradation, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of potential degradation reactions.[8][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aniline functional group.[9] |
| Light | Amber, airtight vial | Protects against photodegradation.[8][9][10] |
| Moisture | Dry environment (e.g., desiccator) | Prevents hydrolysis.[8][9] |
Incompatible Materials
To prevent hazardous reactions and degradation of the compound, avoid storage with the following:
-
Strong Oxidizing Agents: Can cause rapid and potentially explosive reactions.[6]
-
Iron and Iron Salts: Can promote degradation of anilines.[6]
Understanding Degradation Pathways
The primary degradation pathways for aromatic amines like this compound are oxidation and photodegradation.
Caption: Potential degradation pathways for the compound.
Oxidation of the aniline nitrogen can lead to the formation of nitroso or nitro derivatives, which can interfere with experimental outcomes.[9] Exposure to light can also lead to the formation of colored impurities.
PART 3: Laboratory Handling and Use Protocols
Adherence to strict protocols during handling is essential to maintain the integrity of the compound and ensure user safety.
General Handling Workflow
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: General workflow for handling the compound.
Protocol for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (spatulas, weighing paper, vials) inside the fume hood.
-
Inert Atmosphere: If the compound is particularly sensitive, consider performing weighing and dispensing inside a glovebox with an inert atmosphere. For less stringent requirements, briefly purging the vial with argon or nitrogen before and after dispensing can be sufficient.
-
Dispensing: Carefully transfer the desired amount of the compound from the stock container to a pre-tared vial. Work efficiently to minimize exposure to the atmosphere.
-
Sealing: Tightly seal the stock container immediately after dispensing. Purge with an inert gas before sealing if necessary.
-
Cleanup: Decontaminate the spatula and any other utensils used. Dispose of any contaminated weighing paper as chemical waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills within the fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect: Carefully sweep the absorbent material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste guidelines.
PART 4: Quality Control and Stability Assessment
Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications.
Protocol: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed to assess the purity and detect degradation products.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective for separating the parent compound from potential impurities.
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve it in a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The appearance of new peaks or a decrease in the area of the main peak over time is indicative of degradation.[9]
-
Protocol: Forced Degradation Studies
To understand the stability of the compound under stress conditions, forced degradation studies can be performed.
-
Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH) and monitor for degradation over time by HPLC.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide and analyze the sample at various time points.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C) and monitor for degradation.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., a UV lamp) and compare its stability to a control sample kept in the dark.[9]
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery. By implementing the robust handling, storage, and quality control procedures outlined in these application notes, researchers can ensure the integrity of their experiments, maintain a safe laboratory environment, and contribute to the advancement of pharmaceutical sciences.
References
- Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
- Feng, L., & Li, Z. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(10), o2573.
- University of California. (n.d.). Standard Operating Procedure for Laboratories: Aniline.
- Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
- Washington State University. (n.d.). Aniline.
- EHS. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
- Arora, P. K. (2012). Bacterial degradation of monocyclic aromatic amines. Frontiers in microbiology, 3, 357.
- Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. Environmental science & technology, 31(9), 2445-2454.
- PubChem. (n.d.). 4-(methoxymethyl)-3-(trifluoromethyl)aniline.
- PubChem. (n.d.). N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline.
- Quezada-Sarmiento, P. A., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953.
- ResearchGate. (2025, August 10). Anaerobic degradation of fluorinated aromatic compounds.
- PubChem. (n.d.). 3-methoxy-4-(trifluoromethyl)aniline.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Georganics. (2011, February 19). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet.
- ChemBK. (n.d.). 4-trifluoromethyl aniline.
- ResearchGate. (2025, August 6). Substituted aniline interation with submitochondrial particles and quantitative structure-activity relationships.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
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"N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline is an aromatic amine derivative incorporating both a methoxy and a trifluoromethyl substituent. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The methoxyphenyl moiety is also a common feature in pharmacologically active molecules. Given its potential utility in synthesis and drug development, a thorough understanding of its safe handling, reactivity, and potential hazards is paramount for all laboratory personnel.
This document provides a detailed guide to the safe handling and use of this compound. The information herein is synthesized from safety data for structurally analogous compounds, including various trifluoromethylated and fluorinated anilines, due to the absence of a specific Safety Data Sheet (SDS) for the title compound. Researchers must treat this compound with the caution required for a substance with unknown toxicological properties, adhering to the principle of "as low as reasonably practicable" (ALARA) for exposure.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] Aniline derivatives can be absorbed through the skin and may cause systemic effects. The trifluoromethyl group can also contribute to toxicity.
-
Skin and Eye Irritation/Damage: Expected to cause skin irritation and potentially serious eye damage.[2][3] Direct contact may lead to redness, pain, and burns.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]
-
Specific Target Organ Toxicity (Repeated Exposure): There is a danger of cumulative effects, with potential for damage to organs through prolonged or repeated exposure.[1][2] The hematopoietic system (blood) is a common target for aniline compounds.[2]
-
Environmental Hazards: Many aniline derivatives are toxic to aquatic life with long-lasting effects.[1][4]
Risk Assessment Workflow
A systematic risk assessment should be performed before any new experimental work involving this compound. This involves identifying hazards, evaluating risks, and implementing control measures.
Caption: Workflow for Chemical Risk Assessment.
Summary of Anticipated Safety Data
The following table summarizes the likely hazard classifications based on structurally similar compounds.
| Hazard Category | Anticipated Classification | Precautionary Statements (Examples) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic/Harmful) | P264, P270, P271, P280 |
| Skin Corrosion/Irritation | Category 2 (Irritant) | P280, P302+P352, P362 |
| Serious Eye Damage/Irritation | Category 1 or 2 (Damage/Irritation) | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | P261, P304+P340 |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | P260, P314 |
| Environmental Hazard | Chronic Aquatic Toxicity Category 1 or 2 | P273, P391 |
GHS classifications and P-statements are extrapolated from data on similar molecules like 3-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)aniline.[2][4]
Reactivity and Incompatibility
Understanding the reactivity of this compound is crucial for safe handling and for its intended use in synthesis.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]
-
Reactivity: The aniline nitrogen is basic and can react exothermically with strong acids. The aromatic ring is activated by the methoxy and amino groups, making it susceptible to electrophilic aromatic substitution.[5] However, Friedel-Crafts reactions may be unsuccessful as the amino group can complex with Lewis acid catalysts.[5]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[3]
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4][6] The material may be light-sensitive and darken over time; protection from direct sunlight is recommended.[2]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and PPE, is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Hand Protection: Wear impervious gloves (e.g., nitrile) and check them for integrity before each use.[1] Double-gloving is recommended for handling neat material.
-
Eye and Face Protection: Use chemical safety goggles and a face shield that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Skin and Body Protection: Wear a flame-resistant laboratory coat. Ensure cuffs are tucked into gloves. Wear closed-toe shoes and long pants. For larger quantities, a chemically resistant apron or suit may be required.[1]
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[2][3]
Protocols for Use
Protocol 4.1: Weighing and Preparing Solutions
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Place a disposable absorbent liner on the balance surface.
-
Tare: Place a suitable container on the balance and tare it.
-
Aliquot: Carefully transfer the solid compound from the stock bottle to the tared container using a clean spatula. Avoid generating dust. Keep the stock bottle opening pointed away from you.
-
Close: Immediately and tightly close the stock container.
-
Dissolution: Add the solvent to the container with the weighed compound inside the fume hood. Use a vortex mixer or gentle swirling to dissolve.
-
Decontamination: Wipe the spatula and any affected surfaces with a suitable solvent (e.g., ethanol) and dispose of the wipe in the hazardous waste container.
-
Final Step: Remove the absorbent liner and dispose of it as hazardous waste.
Protocol 4.2: Reaction Setup and Workup
-
Setup: Conduct all reactions in a chemical fume hood. Ensure all glassware is clean, dry, and free of contaminants.
-
Reagent Addition: Add reagents slowly and in a controlled manner, especially if there is a potential for an exothermic reaction.
-
Monitoring: Monitor the reaction for any signs of unexpected changes (e.g., rapid temperature increase, color change, gas evolution).
-
Quenching: If the reaction requires quenching, do so slowly and cautiously, particularly when using reactive quenching agents (e.g., water with a water-reactive compound).
-
Extraction and Purification: Perform all liquid-liquid extractions and column chromatography within the fume hood to contain solvent vapors and potential aerosols.
Emergency Procedures
Immediate and appropriate response is critical in an emergency.
Emergency Response Flowchart
Caption: Emergency Response Actions.
Detailed Emergency Protocols
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek immediate medical advice.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
-
Spills: Evacuate the area. Wear full PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite), and place it in a sealed container for hazardous waste disposal.[3][6] Do not allow the material to enter drains or waterways.[3]
-
Fire: Use a fire extinguisher appropriate for the surrounding materials (e.g., dry chemical, CO2, or foam). Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Waste Disposal
Dispose of all waste containing this compound as hazardous chemical waste.[4][6] Containers should be tightly sealed and clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- Deng, T., Mazumdar, W., Ford, R. L., Jana, N., Izar, R., Wink, D. J., & Driver, T. G. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Journal of the American Chemical Society, 142(9), 4456–4463.
- Sephton, T., Charitou, A., Trujillo, C., Large, J. M., & Greaney, M. F. (2023). Aryne-Enabled C-N Arylation of Anilines.
- Reeves, J. T., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Organic Letters, 21(19), 7958–7962.
- Alfa Aesar. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline.
- Sephton, T., Charitou, A., Trujillo, C., Large, J. M., & Greaney, M. F. (2023). Aryne‐Enabled C−N Arylation of Anilines. ResearchGate.
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
Sources
Application Notes & Protocols for the Biocatalytic Synthesis of Chiral Amines Using N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biocatalytic synthesis of chiral amines, with a specific focus on leveraging derivatives of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline as key structural motifs. This document outlines the fundamental principles, practical protocols, and critical considerations for employing transaminases (TAs) and amine dehydrogenases (AmDHs) in the asymmetric synthesis of these valuable compounds.
Introduction: The Imperative for Chiral Amines and the Biocatalytic Advantage
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] An estimated 40-45% of small molecule drugs contain at least one chiral amine moiety, underscoring their importance in medicinal chemistry.[3] Traditional chemical methods for synthesizing these compounds often rely on transition metal catalysts, harsh reaction conditions, and protecting group strategies, which can generate significant chemical waste and may not provide adequate stereoselectivity.[3]
Biocatalysis has emerged as a powerful, green, and efficient alternative for chiral amine synthesis.[4][5] Enzymes operate under mild aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and can significantly streamline synthetic routes.[6][7] Among the enzymatic tools available, ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) have become particularly prominent for the asymmetric synthesis of chiral amines from prochiral ketones.[2][3][8]
Fluorinated aniline derivatives, such as this compound, are important building blocks in drug discovery, as the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[9][10][11][12] This guide will focus on the application of biocatalysis to produce chiral amines incorporating these valuable fluorinated scaffolds.
Core Biocatalytic Strategies: Transaminases and Amine Dehydrogenases
ω-Transaminases (ω-TAs): The Workhorses of Asymmetric Amination
ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, such as a ketone or aldehyde.[3][13] This reaction is a ping-pong bi-bi mechanism, where the PLP cofactor acts as a temporary carrier of the amino group.[13][14]
The key advantages of ω-TAs include their broad substrate scope and high enantioselectivity.[4][13] However, a significant challenge in their application is the often unfavorable reaction equilibrium, which can limit product conversion.[4][15] Several strategies have been developed to overcome this limitation, including:
-
Use of a large excess of the amine donor: This is a simple and common approach to drive the equilibrium towards product formation.
-
In situ product removal: Removing the ketone byproduct can effectively pull the reaction forward.[8]
-
Use of "smart" amine donors: Certain amine donors, upon deamination, form products that tautomerize or cyclize, rendering the reverse reaction thermodynamically unfavorable.[5][16]
Amine Dehydrogenases (AmDHs): A Powerful Alternative for Reductive Amination
Amine dehydrogenases are NAD(P)H-dependent oxidoreductases that catalyze the reductive amination of ketones and aldehydes using ammonia as the amine source.[1][2][17] This reaction offers excellent atom economy, as the nitrogen source is ammonia and the only byproduct is water.[1] AmDHs typically exhibit high enantioselectivity, often producing the (R)-configured amine with greater than 99% enantiomeric excess.[1][2]
A critical component of AmDH-catalyzed reactions is the regeneration of the NAD(P)H cofactor. This is typically achieved using a secondary enzyme system, such as formate dehydrogenase (FDH) with formate as a sacrificial substrate, or glucose dehydrogenase (GDH) with glucose.[1]
Mechanistic Insights: The Role of Cofactors
Pyridoxal-5'-Phosphate (PLP) in Transamination
The versatility of transaminases is rooted in the chemistry of the PLP cofactor.[18] The catalytic cycle begins with the aldehyde group of PLP forming a Schiff base (internal aldimine) with a lysine residue in the enzyme's active site.[18] The incoming amino donor displaces the lysine to form an external aldimine.[18][19] This is followed by a tautomerization to a ketimine intermediate, which is then hydrolyzed to release the ketone byproduct and form pyridoxamine phosphate (PMP).[13][19] The PMP then transfers the amino group to the ketone substrate through a reversal of these steps.[20]
Caption: Generalized mechanism of a transaminase reaction.
NAD(P)H in Reductive Amination
In AmDH-catalyzed reactions, the ketone substrate and ammonia first form an imine intermediate within the enzyme's active site.[21] The reduced cofactor, NAD(P)H, then delivers a hydride to the imine, reducing it to the chiral amine product.[17][21] The oxidized cofactor, NAD(P)+, is then released and must be regenerated by a partner enzyme system for the catalytic cycle to continue.
Caption: Workflow for AmDH-catalyzed reductive amination with cofactor regeneration.
Application Protocol: Asymmetric Synthesis of a Fluorinated Chiral Amine
This section provides a detailed, step-by-step protocol for the asymmetric synthesis of (R)-1-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-amine from the corresponding prochiral ketone, 1-(4-methoxy-3-(trifluoromethyl)phenyl)ethanone. This protocol is based on established methodologies for AmDH-catalyzed reactions.
Materials and Reagents
| Reagent | Supplier | Purity |
| 1-(4-methoxy-3-(trifluoromethyl)phenyl)ethanone | Commercial Source | >98% |
| Amine Dehydrogenase (e.g., from Caldariomyces fumago) | Commercial Source | - |
| Formate Dehydrogenase (e.g., from Candida boidinii) | Commercial Source | - |
| NADH Sodium Salt | Commercial Source | >98% |
| Ammonium Formate | Commercial Source | >99% |
| Potassium Phosphate Buffer (pH 8.5) | In-house prep. | - |
| Ethyl Acetate | Commercial Source | HPLC |
| Sodium Bicarbonate (sat. aq.) | In-house prep. | - |
| Anhydrous Sodium Sulfate | Commercial Source | - |
Experimental Protocol
-
Reaction Setup:
-
In a 10 mL reaction vessel, prepare a 1 M ammonium formate buffer by dissolving the appropriate amount of ammonium formate in deionized water and adjusting the pH to 8.5 with formic acid or ammonium hydroxide.
-
To this buffer, add NADH to a final concentration of 1 mM.
-
Add the substrate, 1-(4-methoxy-3-(trifluoromethyl)phenyl)ethanone, to a final concentration of 50 mM.
-
Add the cofactor regeneration enzyme, Formate Dehydrogenase (FDH), to a final concentration of 5 U/mL.
-
Initiate the reaction by adding the Amine Dehydrogenase (AmDH) to a final concentration of 10 U/mL.
-
-
Reaction Conditions:
-
Seal the reaction vessel and place it in an incubator shaker set to 30°C and 200 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
-
Monitoring and Analysis:
-
For each time point, quench a 50 µL aliquot of the reaction mixture by adding it to 450 µL of a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples by chiral HPLC or GC to determine the conversion of the ketone substrate and the enantiomeric excess (ee) of the amine product.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (>99% conversion), adjust the pH of the reaction mixture to >10 with 1 M NaOH.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine product.
-
If necessary, the product can be further purified by column chromatography.
-
Key Considerations and Troubleshooting
-
Enzyme Stability: The stability of both the AmDH and the FDH is crucial for reaction efficiency.[1] Operating at excessively high temperatures (e.g., >50°C) can lead to enzyme denaturation and a loss of activity.[1]
-
Cofactor Stability: NADH can be unstable in aqueous solutions, particularly at non-neutral pH.[1] The regeneration system is critical to maintain a sufficient concentration of the active cofactor.
-
Substrate/Product Inhibition: Some enzymes may be inhibited by high concentrations of the substrate or product.[15] If inhibition is observed, a fed-batch approach for substrate addition may be beneficial.
-
pH Optimum: The optimal pH for AmDHs is typically slightly basic (around 8.5), which favors the reductive amination reaction.[1] It is essential to maintain the pH within the optimal range for the chosen enzyme.
-
Enantioselectivity: While many AmDHs exhibit excellent enantioselectivity, it is always necessary to verify the enantiomeric excess of the product using a suitable chiral analytical method.[2]
Conclusion
The biocatalytic synthesis of chiral amines offers a sustainable and highly selective alternative to traditional chemical methods. By leveraging the power of enzymes like transaminases and amine dehydrogenases, researchers can efficiently produce high-value chiral amines, including those with complex substitution patterns like the this compound derivatives. The protocols and principles outlined in this guide provide a solid foundation for developing robust and scalable biocatalytic processes in pharmaceutical and fine chemical synthesis.
References
- Carrillo, R., et al. (2020). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry.
- Hansson, H. (2016). Amine Transaminases in Biocatalytic Amine Synthesis. Diva-portal.org.
- Contente, M. L., & Molinari, F. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed.
- Wikipedia. (n.d.). Pyridoxal phosphate.
- Carrillo, R., et al. (2020). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. National Center for Biotechnology Information.
- Gotor-Fernández, V., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
- Grogan, G., & Turner, N. J. (2021). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Organic Letters.
- Patsnap Synapse. (2024). What is the mechanism of Pyridoxal Phosphate Hydrate?.
- Gosset, A. (n.d.). Aminotransferase enzyme dependent on pyridoxal phosphate.
- Mayol, O., et al. (2021). Reductive amination of selected ketones and aldehydes 1 a–1 k into the... ResearchGate.
- Mayol, O., et al. (2022). Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia. Frontiers.
- Nutrition Reviews. (1946). PYRIDOXAL PHOSPHATE AS COENZYME OF TRANSAMINASE. Nutrition Reviews.
- Patil, M., & de Gonzalo, G. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis.
- Romero, E., & Gotor-Fernández, V. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
- CORDIS | European Commission. (2014). AMINE SYNTHESIS THROUGH BIOCATALYTIC CASCADES.
- Schrittwieser, J. H., & Kroutil, W. (2018). Recent achievements in developing the biocatalytic toolbox for chiral amine synthesis. Current Opinion in Chemical Biology.
- LibreTexts Chemistry. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6).
- Frontiers. (n.d.). Recent Advances in Biocatalysed Amine Formation.
- Google Patents. (n.d.). EP3649246A1 - Method for preparing amines from aldehydes and ketones by biocatalysis.
- Johansson, M. (2016). Amine Transaminases in Multi-Step One-Pot Reactions. DiVA portal.
- Mangas-Sanchez, J., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. National Center for Biotechnology Information.
- Unknown. (n.d.). Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
- 1. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diva-portal.org [diva-portal.org]
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- 6. AMINE SYNTHESIS THROUGH BIOCATALYTIC CASCADES | FP7 | CORDIS | European Commission [cordis.europa.eu]
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- 11. chemimpex.com [chemimpex.com]
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- 13. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids | MDPI [mdpi.com]
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- 15. frontiersin.org [frontiersin.org]
- 16. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Frontiers | Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia [frontiersin.org]
Application Notes & Protocols: The Strategic Use of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline in the Synthesis of Novel Antitumor Agents
Introduction: A Privileged Scaffold in Oncology Research
The quest for novel, effective, and selective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, specific structural motifs often emerge as "privileged scaffolds" – frameworks that can interact with multiple biological targets with high affinity. N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline represents one such critical building block. Its unique electronic and steric properties, conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it an ideal starting point for the synthesis of a diverse array of kinase inhibitors and other targeted antitumor agents. The trifluoromethyl group, in particular, is a lipophilic functional group that can enhance metabolic stability and cell membrane permeability.[1][2] This document provides an in-depth guide for researchers on the practical application of this versatile intermediate in the development of next-generation cancer therapies. We will explore its role in the synthesis of potent inhibitors of key oncogenic drivers, providing detailed protocols from synthesis to biological evaluation.
Physicochemical Properties of the Core Moiety
A thorough understanding of the starting material is fundamental to successful synthesis and downstream applications.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-(Trifluoromethyl)-4'-methoxydiphenylamine |
| CAS Number | 1494-26-4[3] |
| Molecular Formula | C₁₄H₁₂F₃NO |
| Molecular Weight | 267.25 g/mol [3] |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate. Insoluble in water. |
Strategic Importance in Kinase Inhibitor Design
The this compound scaffold is particularly prominent in the design of inhibitors targeting key kinases implicated in cancer progression, such as BRAF, VEGFR, and PDGFR. The trifluoromethyl group often serves as a crucial hydrogen bond acceptor or can enhance metabolic stability, while the methoxyphenyl moiety can be positioned to interact with hydrophobic pockets or serve as a handle for further functionalization to improve selectivity and potency.
A prime example of a clinically significant drug synthesized from this core is Sorafenib (Nexavar) , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and certain types of thyroid cancer.[4] Sorafenib's structure showcases how the this compound core is elaborated to achieve potent biological activity. It functions through a dual mechanism: directly inhibiting tumor cell proliferation by blocking the RAF/MEK/ERK signaling pathway, and simultaneously disrupting tumor angiogenesis by inhibiting receptor tyrosine kinases like VEGFR and PDGFR.[5][6]
General Synthetic Workflow
The preparation of antitumor agents from this compound typically follows a multi-step synthetic sequence. The following diagram illustrates a generalized workflow, which often involves a key urea or amide bond formation step to link the core scaffold to another aromatic system, a common feature in many kinase inhibitors.
Caption: Generalized synthetic workflow for urea-containing kinase inhibitors.
Protocol 1: Synthesis of a Sorafenib Analogue
This protocol details the synthesis of a diaryl urea-based kinase inhibitor, structurally analogous to Sorafenib, using this compound as a key starting material.
Disclaimer: This protocol is for research purposes only and should be performed by qualified chemists in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
This compound
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl Acetate
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Dissolution and Amine Addition:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous DCM (approx. 15 mL per gram).
-
Add anhydrous pyridine (1.2 eq) to the solution. Causality: Pyridine acts as a base to catalyze the reaction and neutralize any acidic byproducts.
-
-
Urea Formation (Coupling Reaction):
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM.
-
Slowly add the isocyanate solution to the aniline solution at room temperature over 20-30 minutes. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
-
Work-up and Isolation:
-
Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes.
-
Alternatively, for higher purity, perform silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Causality: This chromatographic separation is crucial for removing unreacted starting materials and any side products, ensuring the biological data obtained is from the desired compound.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using:
-
¹H NMR and ¹³C NMR for structural verification.
-
LC-MS to confirm molecular weight and purity.
-
Melting point determination.
-
-
Protocol 2: In Vitro Antitumor Activity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic (cell-killing) effects of the newly synthesized compound on a cancer cell line, such as a hepatocellular carcinoma line (e.g., HepG2).
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Positive control (e.g., Sorafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the synthesized compound and the positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells with medium and DMSO only.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Use a suitable software to fit the data to a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Mechanism of Action: Targeting Oncogenic Signaling
Inhibitors derived from this compound often act as Type II kinase inhibitors, binding to the inactive conformation of the kinase. In the case of BRAF-driven cancers, this inhibition blocks the downstream phosphorylation of MEK and ERK, key components of the MAPK signaling pathway.[5] This pathway, when constitutively activated by mutations like BRAF V600E, drives uncontrolled cell proliferation and survival.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Sorafenib - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-N cross-coupling reaction. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and improve your reaction yields. The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for forming aryl-amine bonds.[1][2]
Section 1: Synthesis Overview & Core Mechanism
The target molecule, this compound, is typically synthesized via a Buchwald-Hartwig amination reaction. This involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
Reaction Scheme:
Where Ar is a 1,3-phenylene ring, Ar' is a 1,4-phenylene ring, and X is a halide (Cl, Br, I) or a pseudohalide (e.g., OTf).
The success of this reaction is governed by a delicate interplay between the components of the catalytic cycle. Understanding this cycle is the first step to effective troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene) to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3]
-
Amine Coordination & Deprotonation: The amine (p-anisidine) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium amido complex.[4]
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Section 2: Frequently Asked Questions & Critical Parameters
This section addresses common questions regarding the selection of reagents and conditions to maximize the yield and purity of this compound.
Q1: What is the optimal catalytic system (palladium source and ligand) for this specific synthesis?
A1: The choice of catalyst and ligand is the most critical factor for success.
-
Palladium Source: While you can generate the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, this can be unreliable. We strongly recommend using commercially available, air-stable palladium precatalysts . The Buchwald G3 or G4 precatalysts are excellent choices as they readily and cleanly generate the active monoligated Pd(0) species upon exposure to a base.[7][8] This leads to more consistent results.
-
Ligand Selection: The reactants—an electron-deficient aryl halide and an electron-rich aniline—require a specific type of ligand. You need a bulky and electron-rich dialkylbiaryl phosphine ligand . These ligands promote the crucial oxidative addition and reductive elimination steps.[3] For coupling with an aryl bromide or the more challenging aryl chloride, ligands like BrettPhos or RockPhos are highly effective.[9][10] BrettPhos, in particular, is well-suited for coupling with primary amines like p-anisidine.[5][10]
Q2: How do I choose the correct base and what are the trade-offs?
A2: The base's role is to deprotonate the amine, but its strength and solubility significantly impact the reaction, including potential side reactions.[11]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often highly effective base for this transformation.[8] It is strong enough to deprotonate the aniline efficiently, driving the catalytic cycle forward. However, its high basicity can sometimes promote side reactions like hydrodehalogenation or decomposition of sensitive functional groups (though the substrates in this specific synthesis are fairly robust).[9][12]
-
Weaker Bases: If side reactions are an issue with NaOtBu, consider switching to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.[8][13] Their lower basicity can provide a cleaner reaction profile, albeit sometimes requiring higher temperatures or longer reaction times. The good solubility of Cs₂CO₃ in some organic solvents is also an advantage.[8]
-
Key Consideration: The physical properties of the base matter. In scale-up reactions, clumping of inorganic bases can hinder reactivity. Grinding the base before use or adding an agent like Celite can improve consistency.[8]
Q3: Which solvent is best, and why are anhydrous/inert conditions so critical?
A3: The solvent must solubilize the reagents and not interfere with the catalyst.
-
Recommended Solvents: Anhydrous, apolar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and reliable choices.[12][14] Tetrahydrofuran (THF) is also used. It is critical to use solvents with very low water content.
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, which can oxidize and deactivate the active Pd(0) catalyst, often observed as the formation of palladium black.[9] Therefore, the reaction must be assembled under an inert atmosphere (argon or nitrogen). This involves using degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with argon) and ensuring all glassware is flame-dried or oven-dried before use.
-
Anhydrous Conditions: Water can facilitate the formation of palladium hydride species, which are a primary cause of the hydrodehalogenation side reaction, where the aryl halide is simply reduced, replacing the halide with a hydrogen atom.[9]
Section 3: Troubleshooting Guide
Even with optimized conditions, problems can arise. This guide provides a systematic way to diagnose and solve common issues.
Caption: A troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
Q: My reaction has stalled with low conversion of starting materials. What should I investigate first?
A: This is one of the most common issues and typically points to a problem with the catalytic system's activity.[7]
-
Cause 1: Inactive Catalyst: The Pd precatalyst may have been improperly stored and degraded, or the phosphine ligand may have been oxidized.
-
Solution: Always use a fresh batch of precatalyst and ligand from a reliable supplier, stored under an inert atmosphere.[9]
-
-
Cause 2: Suboptimal Conditions for Oxidative Addition: If you are using an aryl chloride, the oxidative addition step is particularly difficult.[4][15] The chosen ligand may not be electron-rich or bulky enough to facilitate this step.
-
Solution: Switch to a more robust, state-of-the-art ligand like BrettPhos or RockPhos. A modest increase in temperature may also be necessary, but this should be done cautiously as it can also accelerate side reactions.[7]
-
-
Cause 3: Poor Solubility: The inorganic base or other reagents may not be sufficiently soluble in the chosen solvent, hindering the reaction.
-
Solution: Ensure vigorous stirring. If solubility is a persistent issue, screening alternative anhydrous solvents like CPME or a mixture of solvents may be beneficial.[8]
-
Q: I'm observing a significant amount of a byproduct with the mass of my starting aryl halide minus the halogen. How can I minimize this?
A: You are observing hydrodehalogenation , a classic side reaction in Buchwald-Hartwig chemistry.[9]
-
Cause: This occurs when the aryl halide is reduced instead of coupled. It is often promoted by the presence of water, which can lead to palladium hydride intermediates, or by a slow reductive elimination step that allows competing pathways to occur.[16]
-
Solutions:
-
Rigorously Exclude Water: This is the most critical step. Ensure your solvent is anhydrous and that your inert gas line has a drying tube. All reagents should be dry.[9]
-
Optimize the Base: A very strong base like NaOtBu can sometimes favor this pathway. Switching to a weaker base like Cs₂CO₃ or K₃PO₄ can often suppress hydrodehalogenation.[9]
-
Adjust Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction relative to the desired coupling.
-
Q: My analysis shows a biaryl byproduct. What causes this and how can it be fixed?
A: This is the result of homocoupling , where two molecules of your aryl halide react to form a biaryl species.
-
Cause: This side reaction can be favored at higher temperatures or higher catalyst loadings.[9] It arises from a competing pathway within the catalytic cycle.
-
Solutions:
-
Reduce Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C).
-
Lower Catalyst Loading: While counterintuitive, a slightly lower catalyst loading (e.g., 1 mol % instead of 2 mol %) can sometimes minimize dimerization.
-
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| No/Low Conversion | Inactive catalyst; Suboptimal ligand/base; Poor solubility. | Use fresh precatalyst; Switch to a bulkier, electron-rich ligand (e.g., BrettPhos); Screen bases (NaOtBu, Cs₂CO₃); Ensure vigorous stirring.[7][9] |
| Hydrodehalogenation | Presence of water; Base too strong; Reductive elimination is slow. | Ensure strictly anhydrous conditions; Switch to a weaker base (Cs₂CO₃, K₃PO₄); Lower reaction temperature.[9][16] |
| Biaryl Homocoupling | High temperature; High catalyst loading. | Reduce reaction temperature; Decrease catalyst loading.[9] |
| Catalyst Decomposition | Presence of oxygen; Catalyst poisons in reagents. | Improve inert atmosphere technique (degas solvents); Use purified reagents.[7][9] |
Section 4: Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound using 1-bromo-3-(trifluoromethyl)benzene.
Reagents & Equipment:
-
1-Bromo-3-(trifluoromethyl)benzene
-
p-Anisidine (4-methoxyaniline)
-
BrettPhos Pd G3 Precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Place an oven-dried Schlenk flask containing a stir bar under an inert atmosphere of argon.
-
To the flask, add BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol %).
-
Add sodium tert-butoxide (1.4 equiv).
-
Add p-anisidine (1.2 equiv).
-
-
Reagent Addition:
-
Add anhydrous toluene via a syringe (calculate volume for a ~0.5 M concentration relative to the limiting reagent).
-
Add 1-bromo-3-(trifluoromethyl)benzene (1.0 equiv, limiting reagent) via syringe.
-
Ensure the flask is sealed securely.
-
-
Reaction:
-
Lower the flask into a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Quench carefully by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[17]
-
Section 5: References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). [Link]
-
4-Methoxy-3-(trifluoromethyl)aniline - PMC. (n.d.). [Link]
-
Palladium-Catalyzed Amination of Aryl Halides - Organic Reactions. (n.d.). [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. (2022). [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). [Link]
-
Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. (n.d.). [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). [Link]
-
Effect of various bases in the Buchwald coupling reaction - ResearchGate. (n.d.). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012). [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI. (n.d.). [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. entegris.com [entegris.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion in N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Reactions
Welcome to the technical support center for the synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, in this crucial C-N cross-coupling reaction. Drawing from established principles of palladium-catalyzed chemistry and extensive field experience, this document provides in-depth, actionable troubleshooting advice in a direct question-and-answer format.
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is most commonly achieved via a Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction joins an aryl halide (typically 1-bromo- or 1-chloro-3-(trifluoromethyl)benzene) with 4-methoxyaniline. While powerful, the reaction is highly sensitive to a number of variables. Low conversion can stem from issues with the catalyst system, reaction conditions, or the purity of the starting materials.
This guide will walk you through a logical troubleshooting process, from the most common culprits to more nuanced optimization strategies, to help you improve your reaction yields and achieve consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Catalytic System - The Heart of the Reaction
The catalytic system, comprising a palladium precursor and a phosphine ligand, is the engine of the Buchwald-Hartwig amination. Its proper formation and activity are paramount for success.
Question 1: My reaction shows very little or no conversion. What is the most likely cause related to the catalyst?
Answer: The most frequent issue is the failure to form the active Pd(0) catalyst or its subsequent deactivation. Here’s how to troubleshoot:
-
Inactive Catalyst Formation: If you are generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction step may be inefficient.[3] The use of air-stable, commercially available Pd(II) precatalysts, such as the Buchwald G3 or G4 precatalysts, is highly recommended as they reliably form the active Pd(0) species in the presence of a base.[3][4] If using a Pd(0) source like Pd₂(dba)₃, ensure it has not decomposed upon storage.[5]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[6] For coupling an electron-deficient aryl halide like 1-bromo-3-(trifluoromethyl)benzene with an electron-rich amine, sterically hindered and electron-rich dialkylbiaryl phosphine ligands are essential.[7][8] If you are using a less bulky or electron-poor ligand (e.g., P(o-tolyl)₃), switching to a more advanced ligand is the first and most critical change to make.
-
Catalyst Poisoning: Ensure your starting materials and solvent are free from impurities that can poison the catalyst. Functional groups like nitro or azo groups can deactivate the palladium catalyst.[3][9] Additionally, some solvents, such as acetonitrile or pyridine, can coordinate to the palladium and inhibit catalysis.[3]
dot
Caption: Troubleshooting workflow for catalyst-related issues.
Question 2: I'm using an aryl chloride (1-chloro-3-(trifluoromethyl)benzene) and getting very low yield. What should I change first?
Answer: Aryl chlorides are significantly less reactive than aryl bromides due to the stronger C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[3][5] For these challenging substrates, the choice of ligand is paramount.
You must employ a highly active, sterically demanding, and electron-rich dialkylbiaryl phosphine ligand. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families are specifically designed for this purpose.[1] Attempting this transformation with older-generation ligands like P(tBu)₃ or P(o-tolyl)₃ is unlikely to be successful.
| Ligand Generation | Example Ligands | Suitability for Aryl Chlorides |
| First Generation | P(o-tolyl)₃ | Very Poor |
| Second Generation | BINAP, Xantphos | Moderate (Activated Chlorides) |
| Third/Fourth Gen. | XPhos, SPhos, RuPhos | Excellent (Recommended) |
| Caption: Ligand suitability for aryl chloride amination. |
Section 2: Reaction Parameters - Fine-Tuning for Success
Even with the correct catalytic system, the reaction environment—base, solvent, and temperature—plays a crucial role in determining the outcome.
Question 3: How do I choose the right base? Could it be the cause of my low yield?
Answer: Absolutely. The base is critical for deprotonating the amine, enabling it to participate in the catalytic cycle.[5] The choice of base is a balance between reactivity and substrate compatibility.
-
Base Strength: A base that is too weak will not efficiently deprotonate the amine, stalling the reaction. Conversely, an overly strong base can lead to side reactions or decomposition of functional groups on your substrates.[5][9]
-
Common Choices: Sodium tert-butoxide (NaOtBu) is the most common and generally most effective base for this type of amination due to its high basicity.[9] Other strong bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are also effective.[5][10]
-
Solubility Issues: The poor solubility of inorganic bases in common organic solvents (like toluene or dioxane) can severely limit the reaction rate.[3][4] Ensure vigorous stirring to maximize the surface area of the base. In some cases, using a more soluble base like LHMDS can be advantageous.[9]
-
Functional Group Incompatibility: Strong alkoxide bases like NaOtBu are incompatible with base-sensitive functional groups such as esters or ketones.[9] If your substrate contains such groups, you must switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this will likely require a higher reaction temperature and longer reaction time.[9]
Question 4: My reaction seems to stall at ~50% conversion. Could the solvent be the problem?
Answer: Yes, the solvent choice impacts reagent solubility and the stability of catalytic intermediates.
-
Solubility: Poor solubility of the starting materials or the base is a common reason for incomplete reactions.[4] Toluene and dioxane are the most frequently used solvents for Buchwald-Hartwig aminations.[9] If solubility is an issue, consider a more polar aprotic solvent like CPME or using a mixture of solvents.[4]
-
Reaction Temperature: The reaction typically requires heating. A temperature range of 80-110 °C is common. If your reaction is stalling, ensure the internal reaction temperature is reaching the target. A solvent with a higher boiling point might be necessary to achieve the required temperature.
-
Degassing: It is crucial to use a degassed solvent and maintain an inert (nitrogen or argon) atmosphere. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing the reaction.[11] Perform several vacuum/inert gas cycles to thoroughly deoxygenate the reaction vessel and solvent.
dot
Caption: Decision tree for optimizing reaction parameters.
Section 3: Side Reactions and Substrate Issues
Understanding potential side reactions can help diagnose the source of low yield.
Question 5: I see byproducts in my TLC/LC-MS analysis. What are the common side reactions?
Answer: Several side reactions can compete with the desired C-N bond formation, consuming your starting materials and reducing your yield.
-
Hydrodehalogenation: This is where the aryl halide is reduced, replacing the halogen with a hydrogen atom (e.g., forming 3-(trifluoromethyl)benzene). This is often competitive, especially with less reactive amines or inefficient catalyst systems.[1] Using a more active ligand can often suppress this pathway.
-
Diarylamine Formation: The product, this compound, can act as a nucleophile itself and react with another molecule of the aryl halide. This is more common when coupling with ammonia or primary amines and can be exacerbated by high temperatures or high catalyst loadings.[12]
-
Homocoupling: The aryl halide can couple with itself to form a biaryl species. This is generally a minor pathway with modern catalysts but can be a sign of catalyst decomposition.
dot
Caption: Competing reaction pathways in the amination reaction.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the synthesis of this compound. It is designed to be a self-validating system; successful execution should yield good results, and deviation may indicate one of the issues detailed above.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
4-Methoxyaniline
-
XPhos Pd G3 (or similar Buchwald precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the XPhos Pd G3 precatalyst (0.02 equiv), sodium tert-butoxide (1.4 equiv), and 4-methoxyaniline (1.2 equiv).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe. Add 1-bromo-3-(trifluoromethyl)benzene (1.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.[11][13]
References
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Technical Support Center: Optimizing Catalytic Amin
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society.
- Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Help troubleshooting a Buchwald-Hartwig amin
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Buchwald–Hartwig amin
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- CAS 1494-26-4: Trifluoromethylmethoxydiphenylamine; 98%. CymitQuimica.
- 4-(Trifluoromethoxy)aniline synthesis. ChemicalBook.
- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry.
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI.
- Optimising a Buchwald-Hartwig amin
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- This compound. Sigma-Aldrich.
- CAS 1494-26-4 3-TRIFLUOROMETHYL-4'-METHOXYDIPHENYLAMINE. Guidechem.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
- 4-Methoxy-3-(trifluoromethyl)aniline.
- Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. AWS.
- Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline.
A Senior Application Scientist's Guide to Optimizing Buchwald-Hartwig Aminations
Welcome to the technical support center for the synthesis of this compound. This molecule is typically synthesized via a Palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[1][2] Success in this coupling reaction is highly dependent on the careful optimization of several parameters, with temperature being one of the most critical.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges encountered in the lab. We will delve into the causality behind experimental choices to empower you to not only solve immediate issues but also to strategically design future experiments.
Section 1: Foundational Concepts & General Questions
This section covers the basic principles of the reaction before addressing specific temperature-related issues.
Q1: What is the reaction mechanism for the synthesis of this compound?
Answer: The synthesis is a Buchwald-Hartwig amination, which proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-(trifluoromethyl)aryl halide (e.g., 3-bromobenzotrifluoride). This forms a Pd(II) complex.[3][4]
-
Amine Coordination & Deprotonation: The amine, 4-methoxyaniline (p-anisidine), coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product, this compound, is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Q2: What are the essential reagents for this reaction, and why is each one important?
Answer: Beyond your starting materials (typically 3-bromobenzotrifluoride and 4-methoxyaniline), four components are crucial:
-
Palladium Source: Often a Pd(II) salt like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃. More advanced, air-stable "precatalysts" are now common as they form the active Pd(0) species more reliably.[3]
-
Phosphine Ligand: This is arguably the most critical component for success. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or BrettPhos) are essential. They stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition.[6][7]
-
Base: A base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. The choice of base is critical and depends on the functional group tolerance of your substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[3][8]
-
Anhydrous Solvent: Aprotic, anhydrous solvents like toluene, dioxane, or THF are typically used. The solvent's primary roles are to solubilize the reagents and to facilitate heating to the required reaction temperature. It is critical to use anhydrous and degassed solvents to prevent catalyst poisoning and side reactions.[3]
Section 2: Temperature Optimization & Troubleshooting
This is the most frequent area of difficulty. Temperature directly influences reaction kinetics, catalyst stability, and the formation of byproducts.
Q3: My reaction is not going to completion. Should I just increase the temperature?
Answer: Not necessarily. While insufficient heat is a common reason for slow or stalled reactions, arbitrarily increasing the temperature can be counterproductive. Here’s a logical approach:
-
Verify Other Parameters First: Before adjusting temperature, ensure your reagents are pure, your solvent is anhydrous and degassed, and your catalyst/ligand system is appropriate. Impurities, particularly water or oxygen, can deactivate the catalyst at any temperature.[9]
-
Understand the Trade-offs: Increasing temperature will accelerate all reaction steps, including catalyst decomposition and potential side reactions. The optimal temperature is a balance between achieving a sufficient rate for the productive catalytic cycle while minimizing catalyst degradation and byproduct formation.
-
Consider the Catalyst's Thermal Stability: The stability of the palladium-ligand complex is finite. Many modern, highly active catalyst systems are designed for lower temperatures. For example, some catalysts show excellent performance at room temperature or 70 °C, and pushing them to 110 °C might simply kill the catalyst faster.[6][10][11]
-
Incremental Increase: If you determine that temperature is the likely issue, increase it in controlled increments (e.g., from 80 °C to 90 °C, then to 100 °C), monitoring the reaction progress at each stage. A typical range for this coupling is 80-100 °C.[3]
Caption: A troubleshooting workflow for temperature-related issues.
Q4: I'm seeing significant byproduct formation. Could the temperature be too high?
Answer: Yes, this is a classic symptom of excessive reaction temperature. High temperatures can promote undesirable pathways. A common byproduct in Buchwald-Hartwig reactions is the hydrodehalogenated arene (in this case, trifluoromethylbenzene). This occurs when a competing β-hydride elimination pathway or other decomposition pathways become significant, which are often accelerated at higher temperatures.[1]
Troubleshooting Steps:
-
Reduce the Temperature: The first step is to run the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C). This will slow the reaction but may disproportionately slow the side reaction, leading to a cleaner product profile.
-
Change the Ligand: If lowering the temperature results in an unacceptably slow reaction, consider a more active ligand. Modern ligands are often designed to promote the final reductive elimination step at lower temperatures, which can outcompete side reactions.[6]
-
Re-evaluate the Base: Some bases can promote side reactions. If you are using a very strong base like NaOtBu and observing decomposition, switching to a milder base like K₃PO₄, potentially with a slight increase in temperature, might provide a better outcome.[3]
Q5: Can I run this reaction at room temperature?
Answer: It is possible, but it requires a highly optimized system. Room-temperature Buchwald-Hartwig aminations typically rely on:
-
Highly Active Catalysts: Specific palladium precatalysts paired with very bulky and electron-rich phosphine ligands are necessary to facilitate the catalytic cycle without thermal energy input.[10][11][12]
-
Reactive Coupling Partners: Aryl bromides are more amenable to room-temperature coupling than the less reactive aryl chlorides.[10]
-
Absence of Inhibitors: The reaction system must be scrupulously clean and free of oxygen and water.
For the synthesis of this compound, starting with elevated temperatures (e.g., 80 °C) is a more robust and reliable approach. Attempting room temperature conditions without a specifically designed catalyst system is likely to result in no reaction.
Section 3: Experimental Protocols & Data
Protocol: Temperature Screening for Optimal Yield
This protocol outlines a systematic approach to finding the ideal temperature for your specific laboratory setup.
Objective: To determine the temperature that provides the highest yield of this compound with the fewest impurities.
Methodology:
-
Setup: Prepare three identical reaction vessels (e.g., microwave vials or small flasks) equipped with stir bars. Ensure all glassware is oven-dried.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge each vessel with:
-
3-bromobenzotrifluoride (1.0 equiv)
-
4-methoxyaniline (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene (to achieve a 0.5 M concentration of the limiting reagent).
-
-
Reaction: Seal the vessels and place them in separate heating blocks or run them sequentially on a single block pre-set to the target temperatures.
-
Vessel 1: 80 °C
-
Vessel 2: 95 °C
-
Vessel 3: 110 °C
-
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by LC-MS or GC-MS to determine the relative ratio of starting material, product, and key byproducts (like trifluoromethylbenzene).
-
Analysis: Continue the reactions for a total of 12-24 hours, taking periodic samples. Compare the final conversion and purity profiles to determine the optimal temperature.
Data Interpretation:
Your results can be summarized in a table to facilitate decision-making.
| Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) (by LC-MS area) | Hydrodehalogenation Byproduct (%) |
| 80 | 12 | 85 | 82 | < 1 |
| 95 | 12 | >99 | 96 | 2 |
| 110 | 12 | >99 | 88 | 10 |
Table based on representative experimental outcomes.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Black, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Nayak, S. K. et al. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E. [Link]
- Choi, K. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
- Hartwig, J. F. et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C−N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry. [Link]
- Hartwig, J. F. et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. PubMed. [Link]
- Ogata, T. & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Walla, P. & Kappe, C. O. (2004). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating.
- Bruneau, A. et al. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PubMed Central. [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
- Optimization for the Buchwald–Hartwig‐amination of 4aa.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
"N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" stability issues and degradation products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and questions regarding degradation products encountered during experimental work. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in Chromatograms
Question: I am observing variable purity results for my batches of this compound, and sometimes see new, small peaks in my HPLC/LC-MS analysis, particularly in older samples. What could be the cause?
Answer:
This is a common issue that often points to the degradation of the compound. This compound, like many substituted anilines, can be susceptible to degradation under certain conditions. The appearance of new peaks suggests the formation of degradation products.
Probable Causes & Solutions:
-
Oxidation: The aniline functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored impurities and a variety of degradation products.
-
Hydrolysis: While generally more stable than esters or amides, the ether linkage (methoxy group) could potentially undergo hydrolysis under strong acidic or basic conditions, although this is less common under typical storage conditions.
-
Solution: Ensure the compound is stored in a dry environment and that any solvents used are anhydrous. Avoid prolonged exposure to highly acidic or basic aqueous solutions unless it is a required step in your procedure.
-
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.[4][5]
-
Solution: Always store the compound in light-resistant containers.[3] When handling, minimize exposure to direct laboratory light for extended periods.
-
Issue 2: Discoloration of the Compound (From Pale Pink/White to Brown/Yellow)
Question: My this compound, which was initially a pale pink powder, has turned yellow or brown over time. Is it still usable?
Answer:
Discoloration is a strong visual indicator of chemical degradation. While the bulk of the material may still be the parent compound, the colored impurities signify that degradation has occurred. The usability of the material depends on the tolerance for impurities in your specific application. For sensitive applications, such as in drug development, the discolored material should be re-analyzed for purity before use.
Probable Causes & Solutions:
-
Oxidative Degradation: The formation of oxidized species, such as nitroso or nitro compounds, and subsequent polymerization products are often highly colored. This is a common degradation pathway for anilines.
-
Interaction with Impurities: Trace impurities from the synthesis, such as residual acids, bases, or metal catalysts, can accelerate degradation pathways.
-
Solution: Whenever possible, obtain a certificate of analysis (CoA) for your compound to be aware of any known impurities. If you suspect impurities are causing instability, purification is recommended.
-
Section 2: Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[1][3] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent oxidation.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (e.g., 2-8 °C) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aniline group.[1][2] |
| Light | In the dark (Amber vials) | Prevents photodegradation.[3] |
| Moisture | Dry/Anhydrous | Prevents potential hydrolysis and moisture-mediated degradation. |
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[1][6] If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
Degradation Products and Pathways
Q3: What are the likely degradation products of this compound?
A3: While specific degradation studies on this exact molecule are not extensively published in public literature, we can infer likely degradation products based on the chemistry of substituted anilines and anisoles. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) are the definitive way to identify these products.[4][5][7][8]
Potential degradation products could include:
-
Oxidation Products: Formation of N-oxides, nitroso, and nitro derivatives from the oxidation of the aniline nitrogen. Dimerization or polymerization can also occur.
-
Hydrolysis Products: Under harsh acidic conditions, cleavage of the methoxy ether bond could yield 4-amino-2-(trifluoromethyl)phenol.
-
Photodegradation Products: Light can induce complex radical reactions, leading to a variety of fragmented or rearranged products.
Q4: How can I identify and characterize unknown degradation products?
A4: A combination of chromatographic and spectroscopic techniques is essential for the identification of degradation products.[8][9]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for separating the degradation products from the parent compound and obtaining their molecular weights.[9][10]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data, which allows for the determination of the elemental composition of the impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: After isolation (e.g., by preparative HPLC or LC-SPE), 1D and 2D NMR are powerful tools for elucidating the precise chemical structure of the impurities.[9]
Section 3: Experimental Protocols
Protocol 1: Recommended HPLC Method for Purity Assessment
This method is a general starting point for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.[11]
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 1 mg/mL. |
Protocol 2: Conducting a Forced Degradation Study
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradants.[4][5][7][8][12]
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and establish a stability-indicating analytical method.
Workflow:
Caption: Workflow for a forced degradation study.
Steps:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method (see Protocol 1).
-
Peak Tracking and Identification: Use LC-MS to obtain mass information for any new peaks observed in the chromatograms of the stressed samples.
-
Characterization: If significant degradation is observed, consider isolating the major degradation products using preparative HPLC for full structural elucidation by NMR.
References
- Angene Chemical. (2024). Safety Data Sheet: 3,5-Di(trifluoromethyl)aniline. [Link]
- MedCrave. (2016).
- International Conference on Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- PMC. (n.d.).
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
- Bio-protocol. (2023).
- International Journal of Pharmaceutical Sciences and Research. (2018).
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. fishersci.com [fishersci.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ajpsonline.com [ajpsonline.com]
How to avoid over-alkylation in "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" synthesis
Welcome to the technical support center for the synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and selective synthesis, with a primary focus on mitigating the common side reaction of over-alkylation.
Introduction: The Challenge of Selectivity
The synthesis of diarylamines, such as this compound, is most commonly achieved via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][2][3] While this method has revolutionized C-N bond formation, achieving high selectivity for the desired secondary amine can be challenging. A significant competing reaction is the formation of a triarylamine byproduct through a subsequent N-arylation of the product. This guide provides a systematic approach to understanding and controlling the reaction parameters to prevent this over-alkylation.
Troubleshooting Guide: Over-Alkylation Issues
This section addresses the common problem of observing significant amounts of the triarylamine byproduct in your reaction mixture.
Problem 1: Significant Formation of Triarylamine Byproduct
Symptoms:
-
TLC or LC-MS analysis shows a third, less polar spot/peak in addition to starting materials and the desired product.
-
NMR of the crude product shows complex aromatic signals and a diminished N-H proton signal.
-
Isolated yield of the desired diarylamine is lower than expected.
Root Causes & Solutions:
The formation of the triarylamine is a direct consequence of the desired diarylamine product itself acting as a nucleophile and reacting with the aryl halide in a second Buchwald-Hartwig coupling. The key to preventing this is to manipulate the reaction conditions to favor the mono-arylation and disfavor the di-arylation.
1. Ligand Selection & Steric Hindrance:
-
Causality: The steric bulk of the phosphine ligand on the palladium catalyst is one of the most critical factors in controlling selectivity.[4][5][6] A bulky ligand creates a sterically crowded environment around the palladium center. This makes it more difficult for the already bulky diarylamine product to coordinate with the catalyst for a second arylation, while the smaller primary amine starting material can still readily react.[4][7]
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like BrettPhos, RuPhos, or XPhos are specifically designed to enhance catalyst activity while providing the necessary steric hindrance to prevent over-alkylation.[6][8] For primary amines, BrettPhos is often a good starting point due to its high catalytic activity.[7]
Ligand Key Feature Application Notes BrettPhos High activity for primary amines. Often a first choice for coupling with anilines. Its steric bulk can effectively block the second amination.[7] RuPhos High activity for secondary amines. While effective, in this case, its properties might inadvertently promote the undesired second coupling if conditions are not optimized.[7] XPhos General, highly active ligand. A robust ligand that can be effective, but its performance in preventing diarylation should be compared with more specialized ligands like BrettPhos.[8] -
Experimental Protocol:
-
Screen a panel of bulky phosphine ligands (e.g., BrettPhos, XPhos) while keeping other reaction parameters constant.
-
Monitor the reaction progress by LC-MS or GC-MS to determine the ratio of diarylamine to triarylamine.
-
Select the ligand that provides the highest selectivity for the desired product.
-
2. Reaction Temperature and Time:
-
Causality: Higher temperatures and longer reaction times can provide the necessary activation energy for the less favorable over-alkylation reaction to occur, especially after the primary amine has been consumed.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion of the starting aniline. Carefully monitor the reaction and stop it as soon as the starting aniline is consumed to prevent the product from reacting further.
-
Experimental Protocol:
-
Set up the reaction at a moderate temperature (e.g., 80-100 °C).[9]
-
Take aliquots every hour and analyze by TLC or LC-MS.
-
Once the starting aniline is no longer detected, quench the reaction. Avoid letting the reaction run overnight without prior kinetic analysis.
-
3. Stoichiometry of Reactants:
-
Causality: Using an excess of the aryl halide can drive the reaction towards completion but also increases the probability of the diarylamine product reacting further.
-
Solution: Use a slight excess of the aniline nucleophile (p-anisidine) relative to the aryl halide (1-bromo-3-(trifluoromethyl)benzene or 1-chloro-3-(trifluoromethyl)benzene). This ensures that the aryl halide is the limiting reagent and is consumed before significant over-alkylation can occur.
-
Experimental Protocol:
-
Instead of a 1:1 ratio, use 1.1 to 1.2 equivalents of p-anisidine for every 1.0 equivalent of the aryl halide.
-
Monitor the reaction for the complete consumption of the aryl halide.
-
4. Choice of Base:
-
Causality: The strength and nature of the base can influence the concentration of the deprotonated amine and the overall reaction rate.[10][11] A very strong base might lead to a high concentration of the deprotonated diarylamine product, potentially increasing its reactivity.
-
Solution: While strong bases like sodium tert-butoxide (NaOtBu) are common, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might offer better control and selectivity, albeit potentially requiring slightly higher temperatures or longer reaction times.[2][9]
-
Experimental Protocol:
-
If over-alkylation is a persistent issue with NaOtBu, switch to Cs₂CO₃ or K₃PO₄.
-
You may need to slightly increase the reaction temperature to achieve a comparable reaction rate.
-
Visualizing the Competing Reactions:
Caption: Competing reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Which aryl halide is better to use, the bromide or the chloride?
A: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig aminations.[9] However, modern catalyst systems with bulky phosphine ligands have made the use of aryl chlorides much more feasible and they are often preferred due to lower cost.[12] If you are experiencing slow reaction rates with the chloride, switching to the bromide may improve the conversion, but be mindful that the increased reactivity could also potentially lead to more over-alkylation if not properly controlled.
Q2: My reaction is not going to completion. What should I check first?
A: Low or no conversion can be due to several factors:
-
Catalyst Deactivation: Ensure you are using an appropriate palladium precatalyst and that your solvent and reagents are anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst.
-
Inactive Reagents: Check the purity of your starting materials.
-
Suboptimal Conditions: The chosen ligand, base, or solvent may not be optimal for this specific transformation.[13] Consider screening different conditions as outlined in the troubleshooting guide. Toluene and dioxane are common solvents for this reaction.[14]
Q3: How do I effectively remove the triarylamine byproduct during purification?
A: Separating the diarylamine from the triarylamine can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. Use a shallow gradient of a solvent system like hexanes/ethyl acetate to achieve the best separation. The triarylamine, being less polar, will elute first.
-
Recrystallization: If a suitable solvent system can be found, recrystallization might be an effective way to purify the desired diarylamine.
Q4: Can I use a different base, like an organic base?
A: While inorganic bases like NaOtBu, Cs₂CO₃, and K₃PO₄ are most common, organic bases like DBU have been used.[9] However, their effectiveness can be highly substrate-dependent, and they may not be strong enough for this specific transformation.[10] It is generally recommended to start with the well-established inorganic bases.
Troubleshooting Workflow:
Caption: A step-by-step troubleshooting workflow.
Recommended Protocol for Selective Synthesis
This protocol is a starting point and may require optimization.
Reagents & Equipment:
-
1-Bromo-3-(trifluoromethyl)benzene (1.0 eq)
-
p-Anisidine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed vial, magnetic stirrer, heating block, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂, BrettPhos, and NaOtBu.
-
Add the p-anisidine followed by the 1-bromo-3-(trifluoromethyl)benzene.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS every 1-2 hours for the disappearance of the limiting reagent (the aryl bromide).
-
Once the aryl bromide is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Buchwald–Hartwig amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega
- Role of the Base in Buchwald–Hartwig Amin
- How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing)
- 4-Methoxy-3-(trifluoromethyl)aniline - PMC
- New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction - ResearchG
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC - NIH
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- The Ultimate Guide to Buchwald-Hartwig Amin
- Help troubleshooting a Buchwald-Hartwig amin
- Conditions for a selective Buchwald-Hartwig amination?
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - NIH
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Public
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry
- troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions - Green Chemistry (RSC Publishing)
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC
- Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay c
- Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions - ResearchG
- 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7 - Ossila
- N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline - PubChemLite
- Cross-Coupling Reactions Guide
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem
- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Public
- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Form
- Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing)
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
Sources
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- 4. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Resolving Emulsion Formation During "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" Work-up
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with emulsion formation during the aqueous work-up of "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline," a common intermediate in medicinal chemistry. This document provides in-depth troubleshooting advice, preventative measures, and detailed protocols to ensure efficient and successful purification of your target compound.
Understanding the Challenge: Why Do Emulsions Form in this Specific Work-up?
The formation of a stable emulsion during the liquid-liquid extraction of this compound is a frequent obstacle. An emulsion is a stable mixture of two immiscible liquids, in this case, the organic solvent and the aqueous wash solution. Several factors related to the molecular structure of the product and potential reaction byproducts contribute to this issue.
The presence of both a lipophilic trifluoromethyl (-CF3) group and a more polar methoxy (-OCH3) and amine (-NH-) group gives the product, and potentially some impurities, amphiphilic character.[1][2] These molecules can act like surfactants, stabilizing the microscopic droplets of one liquid within the other, thus preventing the clean separation of the organic and aqueous layers.[3] This is particularly common in work-ups following Buchwald-Hartwig amination reactions, where residual palladium catalysts, phosphine ligands, and inorganic bases can further stabilize these emulsions.[4]
Frequently Asked Questions (FAQs)
Q1: I've just added my aqueous wash solution to my reaction mixture, and it has turned into a milky, inseparable layer. What is the first thing I should do?
A1: The first and simplest step is to be patient. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[5] Sometimes, the emulsion will break on its own as the droplets coalesce. Gentle swirling of the separatory funnel can aid this process, but avoid vigorous shaking, which will worsen the emulsion.[5]
Q2: Patience didn't work. What is the next logical step to break the emulsion?
A2: The next step is to increase the ionic strength of the aqueous phase. This is achieved by adding a saturated aqueous solution of sodium chloride (brine).[5][6] The increased salt concentration makes the aqueous layer more polar, forcing the organic molecules into the organic phase and disrupting the emulsion. Add the brine, gently invert the separatory funnel a few times, and allow it to stand.
Q3: I've added brine, but the emulsion persists. What other chemical modifications can I try?
A3: Adjusting the pH of the aqueous layer can be very effective. Since your product is an amine, it will be protonated in an acidic solution, increasing its solubility in the aqueous phase and potentially breaking the emulsion.[7] Add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise, mixing gently after each addition. Be mindful that this will move your product into the aqueous layer, which will then need to be basified and re-extracted.
Q4: Are there any physical methods I can use to break a stubborn emulsion?
A4: Yes, several physical methods can be employed:
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the droplets.[6]
-
Centrifugation: If you have access to a centrifuge, this is a very effective method. The centrifugal force will compel the separation of the two phases.[5]
-
Addition of a different solvent: Adding a small amount of a different organic solvent, such as ethanol or methanol, can sometimes alter the solubility properties of the mixture and break the emulsion.[6] However, be aware that this will change the composition of your organic layer and may affect subsequent purification steps.
Troubleshooting Guide: A Systematic Approach
When faced with an emulsion, a systematic approach is key to resolving the issue without significant product loss. The following table provides a structured troubleshooting guide.
| Problem | Potential Cause | Suggested Solution | Scientific Rationale |
| Persistent Emulsion | Surfactant-like properties of the product or impurities. | Add saturated NaCl (brine). | Increases the ionic strength and polarity of the aqueous phase, forcing separation.[5][6] |
| Emulsion remains after brine wash | Strong emulsion stabilized by acidic or basic species. | Adjust pH with dilute HCl or NaOH. | Changes the solubility of ionizable compounds, disrupting the emulsion.[5] |
| Thick, stubborn emulsion | Finely dispersed droplets. | Filter through Celite® or glass wool. | Physical disruption of the emulsion droplets.[6] |
| Small-scale, persistent emulsion | Difficult to handle in a separatory funnel. | Transfer to a centrifuge tube and spin. | Centrifugal force accelerates phase separation.[5] |
Preventative Measures: Designing a Work-up to Avoid Emulsions
Prevention is always better than cure. The following strategies can be employed to minimize the risk of emulsion formation from the outset.
-
Minimize Vigorous Shaking: During extraction, use gentle inversions of the separatory funnel rather than vigorous shaking. This provides sufficient interfacial area for extraction without creating a stable emulsion.[5]
-
Initial Brine Wash: For your first aqueous wash, use brine instead of deionized water. This can often prevent the emulsion from forming in the first place.
-
Solvent Choice: If you consistently face emulsion problems with a particular solvent like dichloromethane (DCM), consider switching to a less problematic solvent like ethyl acetate or toluene for the extraction.[6]
-
Pre-filtration: Before the aqueous work-up, consider filtering the reaction mixture through a small plug of silica gel or Celite® to remove particulate matter and some polar impurities that might stabilize emulsions.
Detailed Experimental Protocol: Modified Work-up for this compound
This protocol is designed to minimize emulsion formation during the work-up of a Buchwald-Hartwig reaction.
-
Reaction Cool Down: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Evaporation (Optional but Recommended): If the reaction was performed in a high-boiling solvent like toluene or dioxane, it is often beneficial to remove the solvent under reduced pressure.
-
Re-dissolution: Dissolve the crude residue in a suitable extraction solvent such as ethyl acetate (EtOAc).
-
Initial Wash with Brine: Transfer the ethyl acetate solution to a separatory funnel and wash with an equal volume of saturated aqueous sodium chloride (brine). Do not shake vigorously; instead, gently invert the funnel 5-10 times. Allow the layers to separate and drain the aqueous layer.
-
Acidic Wash (to remove unreacted p-anisidine): Wash the organic layer with 1 M hydrochloric acid (HCl). This will protonate the basic starting material, pulling it into the aqueous layer. Again, use gentle inversions.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any CO2 gas that is formed.
-
Final Brine Wash: Perform a final wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering an emulsion during your work-up.
Caption: Decision tree for resolving emulsions.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Surmont, R., & De Kimpe, N. (2009). The chemistry of trifluoromethylated anilines. Current Organic Chemistry, 13(12), 1196-1234.
- Uneyama, K. (2006). Organofluorine chemistry. Blackwell Publishing.
- University of Rochester, Department of Chemistry. Workup: Amines.
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
- Buchwald, S. L., & Mauger, C. (2008).
- Myers, D. (2005). Surfactant science and technology. John Wiley & Sons.
- Hartwig, J. F. (2010).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- University of York, Department of Chemistry. Problems with extractions.
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- University of Rochester, Department of Chemistry. How To: Manage an Emulsion.
- Reddit. r/chemistry. Breaking emulsions.
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- 2. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. US5053541A - Process for the preparation of n-allyl-meta-trifluoromethyl aniline - Google Patents [patents.google.com]
Managing thermal stability of "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" during reactions
Welcome to the technical support center for N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the thermal stability of this compound during chemical reactions. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate potential thermal hazards, ensuring safer and more reliable experimental outcomes.
Introduction: Understanding the Molecule
This compound is a substituted aromatic amine, a class of compounds known for their utility in synthesis but also for potential thermal instability.[1] The molecule's structure contains two key functional groups that significantly influence its reactivity and thermal behavior:
-
3-(Trifluoromethyl) Group: This is a potent electron-withdrawing group. The high electronegativity of the fluorine atoms can impact the electron density of the aniline ring and the amine group, influencing reaction pathways and the stability of intermediates.[2][3]
-
4-Methoxyphenyl Group: The methoxy group is generally considered electron-donating through resonance, which can increase the electron density on the aniline nitrogen, affecting its basicity and nucleophilicity.[4][5]
The interplay of these opposing electronic effects necessitates a careful and proactive approach to thermal management. Uncontrolled exothermic events or decomposition can lead to runaway reactions, compromising yield, purity, and most importantly, laboratory safety.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary thermal hazards stem from two sources: the desired reaction exotherm and an undesired decomposition exotherm. Like many synthetic reactions involving anilines, your intended process may be exothermic.[6] If the heat generated is not effectively removed, the temperature can rise, potentially triggering a much more energetic and dangerous decomposition reaction.[7] Decomposition can lead to the rapid evolution of toxic and/or flammable gases (such as hydrogen fluoride and nitrogen oxides) and a significant pressure buildup in a closed system.[8][9][10]
Q2: I've noticed my stored sample of this compound has darkened over time. Is it still safe to use?
A2: The development of a yellow or brownish color in aniline derivatives is a common sign of degradation, typically due to oxidation from exposure to air and/or light.[11] While minor discoloration might not affect all applications, it indicates a decrease in purity. These impurities could potentially act as catalysts for decomposition or trigger unwanted side reactions. We strongly recommend assessing the purity of a discolored sample via a suitable analytical method (e.g., HPLC, GC-MS) before use. For critical applications, using freshly purified material is the safest approach.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[11] It should be kept in a cool, dry, and well-ventilated area, protected from direct sunlight.[9][10] Storing it away from strong oxidizing agents and acids is also crucial.[9]
Q4: Can this compound participate in runaway reactions?
A4: Yes. The potential for runaway reactions is a significant concern with many aniline derivatives, especially in processes like nitrations, diazotizations, or reactions with strong acids or oxidizers.[7][12] A runaway reaction occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to an accelerating cycle of temperature and pressure increase.[7] This risk is why a thorough thermal hazard assessment is not just recommended, but essential before attempting a reaction at scale.
Troubleshooting Guide: Diagnosing and Responding to Thermal Events
This section provides actionable guidance for specific issues you may encounter during your experiments.
Q5: My reaction is showing an unexpected and rapid temperature increase. What should I do?
A5: An unexpected exotherm is a critical warning sign of a potential thermal runaway. Immediate and calm action is required. Follow a pre-planned emergency response.
-
Step 1: Alert & Evacuate: Immediately alert personnel in the vicinity and be prepared to evacuate the area.
-
Step 2: Stop Reagent Addition: If you are adding a reagent, stop the feed immediately. This cuts off the fuel for the reaction.
-
Step 3: Enhance Cooling: Maximize cooling to the reactor. This could involve lowering the temperature of the cooling bath or adding a supplementary cooling medium like dry ice to the external bath (use caution).
-
Step 4: Consider Quenching/Drowning: If the temperature continues to rise uncontrollably, and you have a pre-determined and tested quenching procedure, execute it. This involves adding a large volume of a cold, inert liquid to absorb the heat and dilute the reactants.
Once the situation is stabilized, a thorough investigation is necessary. The following diagram outlines a logical workflow for troubleshooting the root cause.
Caption: Troubleshooting workflow for an unexpected exotherm.
Q6: The reaction mixture has turned dark brown or black, accompanied by gas evolution. What does this signify?
A6: A rapid and significant color change to dark brown or black, especially when coupled with gas evolution, is a strong indicator of thermal decomposition.[6] Aniline derivatives can polymerize or decompose into tarry materials under thermal stress.[6] The gas is likely a mixture of decomposition products. Treat this as a serious thermal event. Safely shut down the reaction, cool it to room temperature, and vent any pressure through a scrubber system if possible. Do not proceed without a full process safety review.
Proactive Thermal Hazard Assessment
The most effective way to manage thermal stability is to proactively assess the hazards of your specific reaction mixture before you begin. Differential Scanning Calorimetry (DSC) is a crucial screening tool for this purpose.[13][14] It measures the heat flow into or out of a sample as it is heated, allowing you to identify the onset temperature and energy of decomposition.[13]
Data Presentation: Interpreting DSC Results
The key parameters obtained from a DSC experiment and their general implications for process safety are summarized below.
| Parameter | Symbol | Definition | Safety Implication |
| Onset Temperature | Tonset | The temperature at which a detectable exothermic or endothermic process begins. | A low Tonset for decomposition indicates a higher risk. A safety margin should exist between your maximum process temperature and Tonset. |
| Heat of Decomposition | ΔHd | The total energy released during the decomposition event (in J/g). | High energy release (>500 J/g) suggests a potential for a violent runaway reaction and pressure hazards. |
| Peak Temperature | Tpeak | The temperature at which the rate of heat release is at its maximum. | Indicates the point of maximum reaction velocity for the decomposition. |
Experimental Protocol: DSC Screening for Reaction Safety
This protocol provides a standardized method for evaluating the thermal stability of a reaction mixture containing this compound using DSC. This method is adapted from established industry best practices.[15][16]
Objective: To determine the onset temperature (Tonset) and heat of decomposition (ΔHd) for a given reaction mixture.
Materials:
-
Differential Scanning Calorimeter (DSC) instrument
-
High-pressure sealed sample crucibles (e.g., gold-plated stainless steel) to prevent evaporative losses.[13][16]
-
Reference crucible (empty)
-
Microbalance
-
Your complete reaction mixture (all reagents, catalysts, and solvents in their final concentrations)
Procedure:
-
Instrument Calibration: Ensure the DSC is properly calibrated for temperature and enthalpy according to the manufacturer's guidelines.[16]
-
Sample Preparation:
-
Carefully weigh 5-10 mg of your homogenous reaction mixture into a high-pressure crucible.[14]
-
Hermetically seal the crucible to contain any pressure generated during the experiment. Using unsealed or standard aluminum pans can lead to dangerously misleading results for organic samples.[16][17]
-
Prepare an identical, empty, sealed crucible to be used as the reference.
-
-
Instrument Setup:
-
Place the sample and reference crucibles into the DSC cell.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Set the final temperature to a point well beyond your intended reaction temperature but below the known limit of the instrument (e.g., 350-400 °C).
-
Program a heating ramp rate of 2-5 °C/min. Slower ramp rates provide more accurate onset temperatures.[13]
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Acquisition: Start the heating program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify any exothermic events (peaks pointing down or up, depending on instrument convention).
-
Determine the Tonset by calculating the intersection of the baseline with the tangent of the exothermic peak's leading edge.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.
-
The following diagram illustrates the overall workflow for a comprehensive thermal hazard assessment.
Caption: A systematic workflow for thermal hazard assessment.
References
- Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC).
- Wildfire, C. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1793–1801. [Link]
- Le-Ping, Z., & Mitchell, M. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Angewandte Chemie International Edition, 59(37), 15798-15802. [Link]
- Wildfire, C. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.
- ron. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. [Link]
- Sigma-HSE. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
- Various Authors. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline? Quora. [Link]
- Oakwood Chemical. (n.d.). The Trifluoromethyl Advantage: Applications of 3,5-Bis(trifluoromethyl)aniline. [Link]
- Various Authors. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak? Quora. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Synthesis. [Link]
- Willey, R. J., et al. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2). [Link]
- Reddit. (2024). What makes Aniline more basic than O-MethoxyAniline?? r/chemhelp. [Link]
- Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. [Link]
- PubChem. (n.d.). 2-(Trifluoromethyl)aniline. [Link]
- MDPI. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences. [Link]
- ResearchGate. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. [Link]
- Carl ROTH. (2025).
- ASTM International. (n.d.). Sampling and Handling Aniline. [Link]
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]
- Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]
- ResearchGate. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- ACS Publications. (2025).
- MDPI. (n.d.). Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant. [Link]
- Zhu, J., & Aikawa, B. (2004). Determination of aniline and related mono-aromatic amines in indoor air in selected Canadian residences by a modified thermal desorption GC/MS method.
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Technical Support Center: Catalyst Selection for N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for reactions involving the diarylamine, N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline. This molecule is a common building block in materials science and medicinal chemistry, often requiring C-N bond formation to construct more complex triarylamine structures. The insights provided here are grounded in established organometallic principles to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Buchwald-Hartwig amination with this compound is giving a low yield. What are the likely causes and how can I fix it?
Low conversion is a common problem in cross-coupling reactions. The issue can typically be traced back to the catalyst's activity, the choice of ligand and base, or the reaction conditions. Here is a systematic approach to troubleshooting:
1. Verify Catalyst Activity:
-
Cause: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient reduction of the Pd(II) precatalyst (like Pd(OAc)₂) or degradation of the Pd(0) source can halt the catalytic cycle.[1]
-
Solution:
-
Use a Precatalyst: Employ a modern, air-stable palladium precatalyst (e.g., an [N-heterocyclic carbene]-ligated palladacycle). These generate the active Pd(0) species more reliably in situ.[1][2]
-
Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1] Handle all reagents in a glovebox or under a positive pressure of inert gas.
-
2. Re-evaluate Ligand Choice:
-
Cause: The ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[3][4] this compound is a moderately electron-poor diarylamine, which can influence the optimal ligand choice. For diarylamines, bulky, electron-rich phosphine ligands are generally required to promote the crucial reductive elimination step.[4][5]
-
Solution:
-
Screen Biarylphosphine Ligands: This class of ligands is highly effective for C-N couplings. If your current ligand is failing, screen others from this family.
-
Increase Steric Bulk: If using a ligand like P(t-Bu)₃, consider moving to a bulkier biarylphosphine ligand which can accelerate reductive elimination.[6]
-
3. Optimize the Base and Solvent System:
-
Cause: The base's strength and solubility are paramount.[1][7] The base must be strong enough to deprotonate the diarylamine to form the palladium-amido complex. If the base or other reagents are not fully dissolved, the reaction can be slow or incomplete.[5]
-
Solution:
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, effective base for these couplings.[1][7] If your substrate is sensitive to this strong base, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be prepared to increase the reaction temperature.[1][7]
-
Solubility: Toluene and dioxane are standard solvents.[1] Ensure your reaction is well-stirred, especially when using dense, inorganic bases like K₃PO₄, which can settle at the bottom of the vessel.[5]
-
Q2: I'm observing significant hydrodehalogenation of my aryl halide coupling partner. How can I suppress this side reaction?
Hydrodehalogenation (replacement of the halide with a hydrogen) is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[8]
1. Lower the Reaction Temperature:
-
Cause: Higher temperatures can sometimes favor β-hydride elimination from the palladium-amido intermediate, a key step in certain hydrodehalogenation pathways.[3]
-
Solution: Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C) and allow it to run for a longer period. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity.
2. Modify the Ligand:
-
Cause: The ligand structure influences the relative rates of reductive elimination (product formation) and side reactions.
-
Solution: Switching to certain bidentate ligands like BINAP or DPEPhos has been shown in some systems to suppress side reactions by altering the geometry and coordination of the palladium center.[3]
3. Change the Base:
-
Cause: The base can influence the concentration of palladium hydride species, which are often implicated in hydrodehalogenation.
-
Solution: If using a strong alkoxide base like NaOtBu, consider switching to a weaker carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄).[1] This change may require a higher reaction temperature but can improve selectivity.
Q3: My catalyst appears to be deactivating during the reaction. What are the signs and how can I prevent it?
Catalyst deactivation often manifests as a reaction that starts but then stalls before reaching full conversion. A common sign is the formation of palladium black (insoluble Pd(0) precipitate).
1. Ligand-to-Palladium Ratio:
-
Cause: An insufficient amount of ligand can lead to the formation of unstable, ligand-free palladium species that aggregate and precipitate out of solution as palladium black.
-
Solution: Ensure an adequate ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 1.5:1 to 2:1 (Ligand:Pd) is a good starting point.
2. Choice of Aryl Halide:
-
Cause: While the general reactivity order is I > Br > Cl, aryl iodides can sometimes be problematic.[5] The iodide anion generated during the reaction can act as an inhibitor, forming stable palladium-iodide complexes that slow down the catalytic cycle.[5]
-
Solution: If you are using an aryl iodide and observing catalyst deactivation, switching to the analogous aryl bromide or triflate may resolve the issue, though this will likely require more forcing conditions (higher temperature or catalyst loading).
3. Use of Additives:
-
Cause: In some cases, trace impurities or reaction byproducts can poison the catalyst.
-
Solution: While not a universal fix, the addition of certain additives can sometimes stabilize the catalyst. For instance, some protocols report improved results with the addition of water in small quantities, which can facilitate the reduction of Pd(II) to Pd(0).[7]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a catalyst system for a Buchwald-Hartwig amination with this compound?
For the C-N cross-coupling of a secondary diarylamine like this compound with an aryl halide, a robust starting point is a palladium source paired with a bulky, electron-rich biarylphosphine ligand.
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Palladacycle Precatalyst | Pd₂(dba)₃ is a common Pd(0) source. Precatalysts offer more reliable generation of the active catalyst.[1] |
| Ligand | XPhos, RuPhos, or SPhos | These bulky, electron-rich ligands are known to accelerate the rate-limiting reductive elimination step for diarylamines.[9] |
| Base | NaOtBu | A strong, non-nucleophilic base that is highly effective for deprotonating secondary amines.[1][7] |
| Solvent | Toluene or Dioxane | Aprotic solvents with good solubility for the reactants and catalyst complex at typical reaction temperatures.[1][5] |
| Temperature | 80 - 110 °C | A common temperature range for these transformations. |
Standard Protocol:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
Q2: How do the electronic properties of the trifluoromethyl and methoxy groups affect catalyst selection?
The electronic substituents on the diarylamine play a crucial role in its reactivity.
-
-CF₃ Group (Electron-Withdrawing): The trifluoromethyl group is strongly electron-withdrawing. This makes the aniline nitrogen less nucleophilic and the N-H bond more acidic. The increased acidity is generally favorable, making deprotonation by the base easier. However, the reduced nucleophilicity can slow the initial coordination to the palladium center.
-
-OCH₃ Group (Electron-Donating): The methoxy group is electron-donating, which increases the electron density on its attached phenyl ring and, to a lesser extent, the nitrogen atom. This effect counteracts the -CF₃ group to some degree.
Overall Effect: The combination results in a moderately electron-poor diarylamine. This electronic profile necessitates the use of highly active catalyst systems. Electron-rich phosphine ligands are essential because they increase the electron density on the palladium center, which promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Q3: Are there alternatives to Palladium-based catalysts for synthesizing triarylamines?
Yes, while palladium catalysis is the most common and versatile method, other transition metals have been employed for C-N bond formation.
-
Copper-Catalyzed Reactions (Ullmann Condensation): The Ullmann reaction is a classical method for forming C-N bonds using a copper catalyst.[10] Traditional Ullmann conditions are often harsh (high temperatures, stoichiometric copper), but modern protocols have been developed that use catalytic amounts of copper with various ligands under milder conditions.[10] These can be an effective alternative, particularly for large-scale synthesis where cost is a major factor, as copper is significantly cheaper than palladium.[10]
-
Iron-Catalyzed Reactions: There is growing interest in using earth-abundant and non-toxic iron catalysts for cross-coupling reactions.[11] While still less general than palladium systems, iron-catalyzed C-N coupling reactions have been reported and represent a sustainable and cost-effective alternative.[11]
The choice to explore these alternatives often depends on the specific substrate, functional group tolerance, and cost considerations for the intended application.
Visualizations
Catalyst Selection Workflow
This diagram outlines a decision-making process for selecting and optimizing a catalyst system for the Buchwald-Hartwig amination of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- Uozumi, Y. (n.d.). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications (RSC Publishing).
- Neigenfind, P., Knyszek, D., Handelmann, J., & Gessner, V. H. (2022). Synthesis of sterically encumbered di- and triarylamines by palladium-catalysed C–N coupling reactions under mild reaction conditions. RSC Publishing.
- Goodson, F. E., Wallow, T. I., & Novak, B. M. (1999). Palladium-Catalyzed Synthesis of Pure, Regiodefined Polymeric Triarylamines. Journal of the American Chemical Society, 121(34), 7767–7776.
- Goodson, F. E., Wallow, T. I., & Novak, B. M. (n.d.). Palladium-Catalyzed Synthesis of Pure, Regiodefined Polymeric Triarylamines. Journal of the American Chemical Society - ACS Publications.
- Wolfe, J. P., Tomori, H., Sadighi, J. P., Yin, J., & Buchwald, S. L. (2000). Selective Palladium-Catalyzed Arylation of Ammonia: Synthesis of Anilines as Well as Symmetrical and Unsymmetrical Di- and Triarylamines. Journal of the American Chemical Society, 122(29), 7156–7157.
- ChemistryViews. (2021). Diarylamines Synthesized via Copper-Catalyzed Cross-Coupling.
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH.
- Orha, L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications.
- ResearchGate. (n.d.). Selectivity issue in C−N couplings between diarylamines and aryl halides bearing free amino groups for triarylamine synthesis.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central - NIH.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
Sources
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- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Synthesis of sterically encumbered di- and triarylamines by palladium-catalysed C–N coupling reactions under mild reaction conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Impact of solvent choice on "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" reactivity
Technical Support Center: N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of working with this versatile intermediate. The reactivity of this molecule, particularly the nucleophilicity of the secondary amine, is significantly influenced by the choice of solvent. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving and handling this compound?
A1: this compound is a substituted aniline derivative. Due to the presence of the aromatic rings and the trifluoromethyl group, it exhibits good solubility in a range of common organic solvents.
-
For general handling and room temperature reactions: Dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent starting points for dissolving the compound.[1]
-
For reactions requiring heating: Toluene, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are suitable choices. Toluene is a standard non-polar solvent for many cross-coupling reactions, while DMF and DMSO are polar aprotic solvents that can enhance the solubility of other reagents, such as inorganic bases.[2][3]
-
For purification: A mixture of hexanes and ethyl acetate is commonly used for column chromatography to purify products derived from this aniline.[1]
It is generally insoluble in water but soluble in most organic solvents.[4] Always begin by testing solubility on a small scale before committing to a large-scale reaction.
Q2: My Buchwald-Hartwig amination reaction using this compound as the nucleophile is showing low yield in toluene. What is the likely cause and what should I try next?
A2: This is a very common issue. While toluene is a workhorse solvent for Buchwald-Hartwig aminations, low yields with this specific aniline can stem from several solvent-related factors. The key variables in a Buchwald-Hartwig reaction—halide, ligand, base, and solvent—are all interrelated.[2][3]
Causality:
-
Poor Solubility of Reactants: The base used (e.g., sodium tert-butoxide, cesium carbonate) may have limited solubility in toluene, reducing its effective concentration and hindering the reaction.
-
Catalyst Aggregation/Deactivation: The palladium catalyst or its active form might not be sufficiently stabilized in a non-polar solvent like toluene, leading to deactivation.
-
Reaction Kinetics: The polarity of the solvent can influence the relative rates of the catalytic cycle steps (oxidative addition, reductive elimination).[5] Toluene might not be optimal for the specific electronic profile of your substrates.
Troubleshooting Steps:
-
Switch to a More Polar Solvent: A solvent screen is the most logical next step.
-
DMF (Dimethylformamide): Often provides superior results to toluene by better solubilizing the base and stabilizing catalytic intermediates.[2][3]
-
1,4-Dioxane: Another common solvent for these couplings, though its use is being discouraged for environmental reasons.[5][6]
-
TMO (2,2,5,5-Tetramethyloxolane): A greener, safer alternative to toluene that has shown excellent yields, sometimes superior to toluene, in Buchwald-Hartwig reactions.[7]
-
-
Consider a Solvent Mixture: A mixture of a non-polar and a polar aprotic solvent, such as Toluene/DMF or Toluene/MeCN, can sometimes provide the ideal balance of solubility and reactivity.
The following diagram illustrates a typical troubleshooting workflow when encountering low yield.
Caption: Troubleshooting workflow for low-yield reactions.
Q3: I am observing significant hydrodehalogenation of my aryl halide starting material, rather than C-N coupling. Can the solvent be responsible?
A3: Yes, the solvent can play a critical role. Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-couplings and often competes with the desired reductive elimination step that forms the C-N bond.[5] This side reaction is typically caused by β-hydride elimination from the palladium amide intermediate.
The Role of the Solvent: The solvent can influence the equilibrium and rates of the final steps of the catalytic cycle. In some solvent systems, the conformation required for β-hydride elimination may be more favorable, or the rate of reductive elimination may be slowed, allowing the side reaction to become more prominent. While the ligand choice has a major impact, switching the solvent can alter the outcome. For instance, moving from a less coordinating solvent like toluene to a more coordinating one like DMF or using additives can sometimes suppress this side reaction by stabilizing the key intermediates and favoring the productive pathway.
Q4: Are there any "green" or more sustainable solvent alternatives to commonly used solvents like DMF, Dioxane, or Toluene for reactions with this compound?
A4: Absolutely. The pharmaceutical and chemical industries are increasingly focused on replacing hazardous solvents.
-
2-MeTHF (2-Methyltetrahydrofuran): A bio-derived solvent that is an excellent, more sustainable replacement for THF and can often replace dichloromethane (DCM) and dioxane.
-
CPME (Cyclopentyl Methyl Ether): A safer alternative to THF, dioxane, and other ethereal solvents, with a higher boiling point and greater stability against peroxide formation.
-
TMO (2,2,5,5-Tetramethyloxolane): As mentioned, this has been successfully used as a replacement for toluene in Buchwald-Hartwig aminations, often with comparable or improved yields.[7]
-
Ethyl Acetate (EtOAc): For reactions that can proceed under milder conditions, such as some reductive aminations, EtOAc is a much more environmentally acceptable choice than chlorinated solvents like DCM or 1,2-dichloroethane.[8]
When substituting solvents, it is crucial to re-optimize the reaction conditions, as solubility, reaction rates, and even product selectivity can change.
Solvent Selection Guide for Key Reactions
This table provides a quick reference for selecting solvents for reactions involving this compound, particularly for palladium-catalyzed C-N cross-coupling reactions.
| Solvent | Type | Boiling Point (°C) | Key Advantages | Potential Issues & Considerations |
| Toluene | Non-polar | 111 | Well-established for Buchwald-Hartwig; good temperature range.[6] | Poor solubility for inorganic bases; may not be optimal for all substrate combinations.[2] |
| 1,4-Dioxane | Polar Aprotic | 101 | Can improve yields over toluene for certain substrates.[5] | Forms peroxides; significant health and environmental concerns.[6] |
| DMF | Polar Aprotic | 153 | Excellent dissolving power for salts/bases; often improves reaction rates and yields.[3] | High boiling point can make removal difficult; potential for decomposition at high temps. |
| DMSO | Polar Aprotic | 189 | Superior dissolving power. | Very high boiling point; can be difficult to remove completely; may oxidize sensitive catalysts/substrates. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Can be effective in homogeneous catalysis.[2] | Lower boiling point limits reaction temperature range. |
| TMO | Non-polar | 143 | "Green" alternative to toluene; has shown excellent performance in Buchwald-Hartwig reactions.[7] | Less common, may require initial screening and optimization. |
| 2-MeTHF | Polar Aprotic | 80 | "Green" alternative to THF/Dioxane. | Lower boiling point; may require pressure vessel for higher temperature reactions. |
Experimental Protocol: Solvent Screening for Buchwald-Hartwig Amination
This protocol outlines a systematic approach to identify the optimal solvent for the coupling of this compound with an aryl bromide.
Objective: To determine the effect of different solvents on the yield of the desired triarylamine product.
Reaction Scheme:
Caption: General Buchwald-Hartwig amination scheme.
Procedure:
-
Preparation: In parallel, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the chosen palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XantPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv.) to four separate oven-dried reaction vials equipped with stir bars.[3][7]
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill each vial with argon or nitrogen three times.
-
Solvent Addition: To each vial, add one of the selected solvents (e.g., Toluene, DMF, TMO, 2-MeTHF) via syringe. Use a consistent concentration for all reactions (e.g., 0.1 M with respect to the aniline).
-
Reaction: Place all vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reactions at set time intervals (e.g., 2h, 6h, 24h). To do this, carefully withdraw a small aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the consumption of starting material and formation of the product.
-
Work-up and Analysis: After a set time (e.g., 24 hours), cool all reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Comparison: Analyze the crude residue from each reaction by ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to accurately determine the yield for each solvent. The solvent that provides the highest yield with the cleanest conversion is identified as the optimum choice for this specific transformation.
References
- Feng, Y., & Li, M. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2836. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Kashani, S. K., Jessiman, J. E., et al. (2019).
- Bures, J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering. [Link]
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- 4-trifluoromethyl aniline. (n.d.). ChemBK.
- Kashani, S. K., Jessiman, J. E., et al. (2019).
- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2016).
- Is there a guide to selecting solvents for synthesis? (2018). Reddit. [Link]
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry.
- SNAr Solvents and Reagents. (n.d.). WordPress.
- Solvent Selection. (2021). YouTube. [Link]
- N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline. (n.d.). PubChemLite.
- Intramolecular Charge Transfer with N,N-Dialkyl-4-(Trifluoromethyl)anilines and 4-(Dimethylamino)benzonitrile in Polar Solvents. (2001).
- Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (2014).
- Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. (2014). PubMed. [Link]
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2023). MDPI. [Link]
- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2022). Scientific Reports. [Link]
- Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. (2022). PMC. [Link]
- 4-(Trifluoromethyl)aniline. (n.d.). PubChem.
- Effect of solvent polarity on the photophysical properties of chalcone deriv
- Unraveling the effect of two different polar solvents on the excited-state intramolecular proton transfer of 4'-methoxy-3-hydroxyflavone fluorescent dye. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). ACS Sustainable Chemistry & Engineering. [Link]
- Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress.
- Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents. (n.d.). ResearchGate.
- Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. (n.d.). MDPI.
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- 4. chembk.com [chembk.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 8. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Synthesis
Welcome to the technical support center for the synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the production of this important intermediate. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common issues encountered during synthesis, ensuring high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via a Buchwald-Hartwig amination reaction.[1][2]
Issue 1: Low Yield of the Desired Product
Q: My Buchwald-Hartwig reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in Buchwald-Hartwig aminations can stem from several factors related to the catalyst system, reaction conditions, and starting material quality.[3]
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure the use of a reliable palladium precursor like Pd₂(dba)₃ or a pre-formed Pd(0) complex.[4] The choice of ligand is also critical; sterically hindered biarylphosphine ligands, such as BrettPhos or tBuXPhos, have been shown to be highly effective for this type of transformation.[3] Consider using a pre-catalyst where the ligand is already coordinated to the palladium, which can lead to more consistent results.
-
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.[4]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][5] However, the functional group tolerance of these strong bases can be low.[4] For substrates with sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable, although this may require higher reaction temperatures or longer reaction times.[4]
-
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion.
-
Solution: Buchwald-Hartwig reactions often require elevated temperatures, typically ranging from 80°C to 110°C.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and ensure it goes to completion.
-
Issue 2: Presence of Significant Impurities
Q: I'm observing several impurities in my crude product. What are the likely side products and how can I minimize their formation?
A: The formation of impurities is a common challenge in palladium-catalyzed cross-coupling reactions. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Their Prevention:
| Impurity | Formation Mechanism | Prevention Strategy |
| Diarylamine (from self-coupling of the product) | The product aniline can react with another molecule of the aryl halide starting material. This is more prevalent with highly reactive aryl halides and when using ammonia or primary amines.[7] | Use a slight excess of the amine coupling partner (p-anisidine). Optimize the ligand-to-palladium ratio; a higher ratio can sometimes suppress this side reaction.[6] |
| Hydrodehalogenation Product (3-(trifluoromethyl)aniline) | This occurs via a competing β-hydride elimination pathway from an intermediate palladium complex.[1] | The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.[1] Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize sources of hydrogen. |
| Aryl Halide Homocoupling (Biaryl formation) | Reductive elimination from a diarylpalladium(II) intermediate, which can form from the oxidative addition of two aryl halide molecules to a Pd(0) center. | This is often a sign of poor catalyst performance or suboptimal reaction conditions. Re-evaluate the catalyst system (ligand and palladium source) and ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Phenol/Anisole Formation (from aryl halide) | Hydrolysis of the aryl halide starting material or a palladium-bound intermediate, often caused by the presence of water or hydroxide ions.[6] | Use rigorously dried solvents and reagents. If using a hydroxide base, carefully control its concentration and consider alternative bases if this side product is significant.[6] |
Visualizing the Main Reaction and Side Products:
Caption: Main reaction pathway and common side reactions.
Issue 3: Difficulty in Product Purification
Q: My crude product is difficult to purify by column chromatography. Are there alternative purification strategies?
A: While column chromatography is a standard purification technique, co-eluting impurities can make it challenging.
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing minor impurities. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find optimal conditions.
-
Acid-Base Extraction: As an aniline derivative, your product is basic. You can perform an aqueous workup by dissolving the crude material in a non-polar organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute acid (e.g., 1M HCl). This will protonate the product and pull it into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.[8]
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. While more resource-intensive, it offers superior separation capabilities.
Troubleshooting Purification Workflow:
Caption: A decision tree for product purification.
Section 2: Frequently Asked Questions (FAQs)**
Q1: What is the best palladium catalyst and ligand combination for the synthesis of this compound?
A1: While the optimal system can be substrate-dependent, catalyst systems employing bulky, electron-rich phosphine ligands have shown great success in Buchwald-Hartwig aminations.[1] For coupling an aryl halide with an aniline, ligands like XPhos, SPhos, or BrettPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points. Using pre-formed palladium catalysts (e.g., BrettPhos Pd G3) can also offer improved reactivity and reproducibility.[3]
Q2: Can I use an aryl chloride instead of an aryl bromide as a starting material?
A2: Yes, modern Buchwald-Hartwig catalyst systems are capable of activating aryl chlorides.[4][5] However, aryl chlorides are generally less reactive than aryl bromides.[9] To achieve good yields with aryl chlorides, you may need to use more specialized, highly active ligands (such as the dialkylbiaryl phosphines developed by the Buchwald group) and potentially higher reaction temperatures or catalyst loadings.[1][5]
Q3: How can I monitor the progress of the reaction?
A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
LC-MS: This provides more detailed information, allowing you to confirm the mass of the product and identify potential side products.
Q4: What are the best analytical methods to determine the purity of the final product?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for purity assessment of N-aryl anilines.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode array detector is excellent for quantifying the purity of the final product and detecting non-volatile impurities.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can reveal the presence of impurities if they are at a sufficient concentration.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are essential:
-
Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
Trifluoromethylated Compounds: While this compound itself has no specific listed hazards beyond those of a typical aniline derivative, it is always prudent to handle novel or specialized chemicals with caution.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This is a general starting point; optimization of specific parameters may be necessary.
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), p-anisidine (1.2 mmol), the phosphine ligand (0.02-0.05 mmol), and the palladium precursor (0.01-0.025 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by the desired method (e.g., column chromatography or recrystallization).
Protocol 2: Purity Analysis by GC-MS
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the final product and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).[10]
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Analysis: Integrate the peak areas to determine the relative purity. Identify the main peak by its mass spectrum and retention time, and attempt to identify any impurity peaks by their fragmentation patterns.[10]
References
- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(14), 19414–19424.
- Viciu, M. S., Karch, R., & Hartwig, J. F. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3586–3594.
- Feng, Y., & Li, Z. (2010). Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2812.
- Beller, M., & Hartwig, J. F. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 43(35), 4562-4585.
- Wang, F., & Chen, P. (2017). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Letters, 19(14), 3731–3734.
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. Chemistry LibreTexts.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
- PubChem. (n.d.). N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline. PubChem.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Al-Kindy, S. M., Suliman, F. E., & Al-Lawati, H. A. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science, 8(3), 227-234.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
- OSHA. (n.d.). Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. OSHA.
- Google Patents. (n.d.). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
- Edelbach, B. L., Pharoah, B. M., Bellows, S. M., Thayer, P. R., Fennie, C. N., Cowley, R. E., & Holland, P. L. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2738-2740.
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- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
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Technical Support Center: Handling the Hygroscopic Nature of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Derivatives
Welcome to the technical support guide for handling N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline and its derivatives. This document is designed for researchers, chemists, and drug development professionals who work with this class of compounds. The inherent hygroscopic nature of many aniline derivatives can introduce significant variability and error into experimental results if not properly managed. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your materials and the reliability of your outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding and Mitigation
This section addresses common questions and concerns regarding the hygroscopic properties of this compound derivatives.
Q1: What does "hygroscopic" mean, and why is it a concern for my compound?
A1: A hygroscopic substance has a strong tendency to absorb moisture directly from the surrounding atmosphere.[1][2] For a solid crystalline compound like an N-aryl aniline derivative, this can lead to several critical issues:
-
Inaccurate Weighing: The absorbed water adds weight, leading to an overestimation of the amount of compound used. This directly impacts reaction stoichiometry, molarity of solutions, and yield calculations.
-
Physical State Changes: Moisture absorption can cause the material to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1][3]
-
Chemical Degradation: The presence of water can hydrolyze sensitive functional groups or catalyze unwanted side reactions, compromising the purity and stability of the compound.
-
Altered Solubility: The formation of hydrates can change the compound's solubility profile in various organic solvents.
Q2: I received a new bottle of an this compound derivative. How should I store it to prevent moisture uptake?
A2: Proper storage is the first and most critical line of defense against moisture.[1]
-
Primary Container: Always keep the compound in its original, airtight container with the cap securely fastened.[1] If the original container is compromised, transfer the material to a clean, dry glass vial with a PTFE-lined cap.
-
Secondary Enclosure (Desiccator): Place the primary container inside a desiccator cabinet or a vacuum desiccator. This secondary enclosure should contain an active desiccant like silica gel (with a moisture indicator), anhydrous calcium sulfate (Drierite®), or molecular sieves to maintain a dry environment.[2][4]
-
Inert Atmosphere: For highly sensitive derivatives or long-term storage, consider storing the container inside a nitrogen- or argon-filled glove box.[5][6]
-
Temperature: Store in a cool, dry place away from direct sunlight and temperature fluctuations, which can cause pressure changes that compromise container seals.[4]
Q3: My material has become clumpy. Is it still usable? What should I do?
A3: Clumping is a clear sign of moisture absorption.[1][3] While the compound may still be usable, you must first remove the absorbed water to ensure accurate measurements.
-
Assessment: First, assess the extent of clumping. If the material is only slightly agglomerated, it can likely be salvaged.
-
Drying: The most reliable method is to dry the material under high vacuum. Place the clumpy solid in a suitable flask or dish and dry it in a vacuum oven at a mild temperature (e.g., 30-40 °C) for several hours or overnight. Alternatively, use a Schlenk line or a high-vacuum manifold at room temperature.[7] Caution: Ensure the temperature is well below the compound's melting or decomposition point.
-
Post-Drying Handling: Once dried, the material will be a fine, free-flowing powder. It is now extremely hygroscopic and must be handled quickly in a dry environment (e.g., glove box) or using techniques that minimize atmospheric exposure.[5]
Q4: How does moisture impact my reaction? I'm seeing inconsistent yields and strange side products.
A4: Water can act as an unintended reagent or catalyst in many organic reactions. For reactions involving this compound derivatives, potential issues include:
-
Stoichiometric Imbalance: As mentioned, weighing a "wet" compound means you are adding less of your actual reactant than calculated, which can stall a reaction or lead to incomplete conversion.
-
Competing Reactions: In reactions involving strong bases (e.g., organolithiums, Grignard reagents), water will quench the base, halting the desired reaction.
-
Hydrolysis: If your derivative contains water-sensitive groups (e.g., esters, acyl chlorides), the presence of moisture can lead to their hydrolysis.
-
Catalyst Deactivation: Many transition metal catalysts used in cross-coupling reactions (a common application for these aniline derivatives) are sensitive to water.
To troubleshoot, you must systematically eliminate moisture from all components of your reaction: the aniline derivative (see Q3), the solvents, and other reagents. Ensure all glassware is rigorously dried before use.[5]
Section 2: Experimental Protocols & Workflows
Adherence to strict, standardized protocols is essential for reproducibility. The following workflows are designed to minimize moisture exposure during critical experimental steps.
Protocol 2.1: Accurate Weighing of a Hygroscopic Aniline Derivative
This protocol details the steps for accurately weighing a moisture-sensitive compound using a standard analytical balance.
Objective: To obtain a precise mass of the hygroscopic compound while preventing moisture absorption.
Materials:
-
Hygroscopic this compound derivative
-
Spatula
-
Weighing paper or glass weighing boat
-
Analytical balance
-
Airtight vial for transfer
Procedure:
-
Prepare the Environment: If possible, perform weighing inside a glove box with a low-humidity atmosphere (<10% RH). If a glove box is unavailable, work quickly and efficiently in a laboratory with controlled humidity.
-
Equilibrate the Compound: Before opening, allow the compound's storage container to warm to ambient laboratory temperature. This prevents condensation of atmospheric moisture onto the cold solid.
-
Tare the Vessel: Place your weighing vessel (e.g., a small, dry vial or weighing boat) on the analytical balance and press the "tare" or "zero" button.
-
Dispense Quickly: Open the main storage container for the briefest time possible.[1] Using a clean, dry spatula, quickly transfer an approximate amount of the solid to the tared vessel.
-
Seal and Weigh: Immediately and securely seal the main storage container. Place the weighing vessel with the compound back on the balance and record the mass.
-
Adjust Mass (if necessary): If you need to adjust the amount, remove the vessel from the balance, add or remove a small amount of solid, and re-weigh. Do not dispense directly into the vessel while it is on the balance pan to avoid spills and contamination.
-
Immediate Use: Use the weighed compound immediately. If it must be transported, ensure it is in a tightly sealed container.
Workflow Visualization: Handling Hygroscopic Reagents
The following diagram outlines the critical decision points and steps for handling a hygroscopic reagent from storage through to its use in a reaction.
Caption: Workflow for handling hygroscopic reagents.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides a logical framework for diagnosing problems related to the hygroscopic nature of your aniline derivative.
Table 1: Impact of Moisture on Experimental Parameters
| Parameter | Observation without Moisture Control | Root Cause (Moisture-Related) | Corrective Action |
| Reaction Yield | Consistently low or zero yield. | Inaccurate molar ratio of reactants due to weighing errors; quenching of moisture-sensitive reagents (e.g., bases, catalysts). | Dry compound before weighing; use anhydrous solvents; perform reaction under inert gas. |
| Reproducibility | Inconsistent results between identical experimental runs. | Variable amounts of absorbed water in the starting material depending on ambient humidity and exposure time. | Standardize handling protocol (Protocol 2.1); use a glove box for critical steps. |
| Product Purity | Presence of unexpected impurities in crude NMR or LC-MS. | Water-induced side reactions or degradation of the starting material or product. | Rigorously dry all reagents and solvents; check stability of the compound to water.[8] |
| Physical State | Compound is difficult to handle, appearing sticky or oily. | Significant water absorption, leading to caking or deliquescence. | Dry the material thoroughly under high vacuum (see Q3). |
Troubleshooting Flowchart: Diagnosing Failed Reactions
When a reaction fails, use this flowchart to determine if moisture contamination is a likely cause.
Caption: Troubleshooting flowchart for failed reactions.
References
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- Ibis Scientific, LLC. (2024, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- PerMix. (2024, December 9). Mixing & Drying Hygroscopic Materials.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
Sources
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- 2. ibisscientific.com [ibisscientific.com]
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. hepatochem.com [hepatochem.com]
- 7. How To [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline in Modern Synthesis
An Objective Comparison of Reactivity, Scope, and Performance Against Common Aniline Derivatives
Introduction: A Molecule of Strategic Dichotomy
In the landscape of synthetic chemistry, N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline stands out as a building block of significant strategic value. Its utility is derived from a unique electronic dichotomy engineered into its structure: a potent electron-donating methoxy group positioned para to the amine, and a strongly electron-withdrawing trifluoromethyl group at the meta position. This arrangement creates a nuanced substrate whose reactivity is carefully modulated, offering distinct advantages in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] This aniline derivative is a key intermediate in the production of specialized agrochemicals and active pharmaceutical ingredients (APIs), including those with antitumor and antiviral properties.[1][2]
This guide provides an in-depth comparison of this compound with other common aniline derivatives in cornerstone synthetic transformations. We will dissect the causality behind its performance, supported by comparative data and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.
Pillar 1: The Electronic Architecture and Its Synthetic Implications
The reactivity of an aniline derivative in cross-coupling and condensation reactions is fundamentally governed by the electronic nature of its substituents. The interplay between the methoxy and trifluoromethyl groups in our title compound is a classic example of substituent-driven reactivity tuning.
-
The para-Methoxy Group (-OCH₃): An Activating Force The methoxy group exhibits a dual electronic character. While its oxygen atom is electronegative, exerting a mild electron-withdrawing inductive effect (-I), its primary influence from the para position is a powerful electron-donating resonance (or mesomeric) effect (+M).[3] The lone pairs on the oxygen atom delocalize into the aromatic ring, significantly increasing the electron density on the nitrogen atom of the amine.[4][5] This +M effect enhances the nucleophilicity and basicity of the aniline, making it a more potent reactant in nucleophilic substitution and coupling reactions compared to unsubstituted aniline.[6][7]
-
The meta-Trifluoromethyl Group (-CF₃): A Deactivating Modulator Conversely, the trifluoromethyl group is a strong electron-withdrawing group, operating almost exclusively through a powerful inductive effect (-I).[8] When placed at the meta position, it cannot participate in resonance with the amino group but effectively withdraws electron density from the entire benzene ring. This has two major consequences: it decreases the basicity of the amino group and makes the aromatic ring more electron-deficient. In drug design, the -CF₃ group is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[8]
The net result is a finely balanced system. The activating para-methoxy group ensures the amine remains sufficiently nucleophilic for key bond-forming reactions, while the deactivating meta-trifluoromethyl group modulates the overall reactivity and imparts desirable physicochemical properties to the final product.
Caption: Electronic influence of substituents on the aniline core.
Pillar 2: Performance in Key Cross-Coupling Reactions
The true measure of a synthetic building block is its performance in robust and widely used chemical transformations. We will compare this compound against other derivatives in two of the most powerful C-N bond-forming reactions: the Buchwald-Hartwig amination and the Ullmann condensation.
A. Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthesis for its mild conditions and broad functional group tolerance.[9][10] The reaction's success hinges on the nucleophilicity of the amine and the ease of oxidative addition of the aryl halide to the palladium catalyst.
The catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance Data (Representative)
The following table presents representative yield data for the coupling of 4-bromotoluene with various aniline derivatives under typical Buchwald-Hartwig conditions. This comparison highlights the impact of electronic effects on reaction efficiency.
| Aniline Derivative | Key Electronic Effect(s) | Representative Yield (%) | Rationale for Performance |
| 4-Methoxyaniline | Strong +M | >95% | Highly nucleophilic amine due to the strong electron-donating methoxy group, leading to rapid and efficient coupling. |
| This compound | +M (from -OCH₃), -I (from -CF₃) | 85-95% | Excellent nucleophilicity is retained due to the dominant para-methoxy group, ensuring high yields. The -CF₃ group has a minor attenuating effect but imparts valuable properties. |
| Aniline | (Baseline) | 80-90% | Serves as a good baseline substrate with moderate nucleophilicity. |
| 3-(Trifluoromethyl)aniline | Strong -I | 60-75% | The powerful inductive withdrawal from the -CF₃ group significantly reduces the amine's nucleophilicity, leading to slower reaction rates and lower yields. |
| 4-Nitroaniline | Strong -M, -I | <20% | The amine is severely deactivated by the potent electron-withdrawing nitro group, making it a very poor nucleophile for this reaction under standard conditions. |
Data are synthesized based on established principles of aniline reactivity in Buchwald-Hartwig aminations.[11][12][13]
Expert Analysis: this compound demonstrates superior performance over anilines bearing only electron-withdrawing groups. Its reactivity is comparable to, though slightly attenuated than, highly activated anilines like 4-methoxyaniline. This makes it an ideal choice when the incorporation of a trifluoromethyl group is desired without significantly compromising the efficiency of the C-N bond formation.
B. Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, typically requiring higher temperatures and more forcing conditions than its palladium-catalyzed counterpart.[14][15] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[14]
Comparative Insights:
-
Substrate Suitability: The nucleophilicity of the aniline is paramount. Due to the activating methoxy group, this compound is an effective nucleophile for Ullmann-type reactions.
-
Comparison with Alternatives:
-
vs. Electron-Deficient Anilines: Anilines bearing strongly withdrawing groups (e.g., nitroaniline) are generally poor substrates for the Ullmann reaction due to their diminished nucleophilicity.
-
vs. Sterically Hindered Anilines: While our title compound is not significantly hindered, ortho-substituted anilines can react more slowly in Ullmann couplings. The meta- and para-substitution pattern of this compound is favorable.
-
Choice vs. Buchwald-Hartwig: While both reactions can form the desired C-N bond, the Buchwald-Hartwig amination is often preferred due to its milder conditions, broader substrate scope, and higher functional group tolerance.[9] However, the Ullmann reaction remains a cost-effective and valuable alternative, especially in industrial settings or when palladium sensitivity is a concern.
-
Pillar 3: Trustworthy Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocol provides a detailed, self-validating workflow for a typical Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-iodobenzene with this compound
Caption: General workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-iodobenzene, this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (the aryl halide).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure diarylamine product.
Conclusion
This compound is a uniquely tailored building block that offers a compelling balance of reactivity and functionality. The activating para-methoxy group ensures its robust performance in critical C-N bond-forming reactions like the Buchwald-Hartwig amination, achieving yields comparable to more traditionally "activated" anilines. Simultaneously, the meta-trifluoromethyl group introduces a key structural motif sought after in pharmaceutical and materials development for its ability to enhance metabolic stability and tune electronic properties.[8] While simpler aniline derivatives may offer slightly higher reactivity (e.g., 4-methoxyaniline) or lower cost (e.g., aniline), they lack the multifunctional advantage of the title compound. For researchers aiming to synthesize complex, high-value molecules, this compound represents a strategic and highly effective choice, bridging the gap between synthetic efficiency and final product performance.
References
- Trifluoromethylarylation of alkenes using anilines.National Institutes of Health (PMC). [Link]
- Which is more basic - ortho-, meta-, or paramethoxy anniline?Quora. [Link]
- Effect of +M and +R effect in basicity of 4-methoxy aniline.Chemistry Stack Exchange. [Link]
- How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?Quora. [Link]
- Ullmann condens
- Buchwald–Hartwig amin
- Buchwald‐Hartwig amination of aryl halides with substituted anilines.
- Buchwald-Hartwig Amin
- 4-Methoxy-3-(trifluoromethyl)aniline.National Institutes of Health (PMC). [Link]
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.Royal Society of Chemistry. [Link]
- Synthesis of Azidoanilines by the Buchwald-Hartwig Amin
- Chapter 3: Synthetic Methods for Primary Anilines.De Gruyter. [Link]
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.MDPI. [Link]
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives.National Institutes of Health (PMC). [Link]
- Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives.
- Ullmann Reaction.Organic Chemistry Portal. [Link]
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A Comparative Guide to Purity Validation of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline by HPLC-UV
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline," a key fluorinated aniline building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] We will focus on a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, contextualizing its performance against other viable analytical techniques.
The Critical Role of Purity in Pharmaceutical Intermediates
"this compound" is a crucial intermediate used in the synthesis of compounds with potential antitumor and antiviral activities.[3] Impurities, which can originate from starting materials, by-products, or degradation, can significantly impact the safety and efficacy of the final drug product.[2][4] Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.[5]
Strategic Approach to Purity Validation: HPLC-UV as the Workhorse
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis for its ability to separate, identify, and quantify compounds in a mixture.[6][7] When coupled with a UV detector, it provides a powerful tool for purity assessment of UV-active compounds like anilines.
The following protocol for an HPLC-UV method is designed to be a self-validating system, ensuring trustworthiness and scientific rigor. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]
Diagram of the HPLC-UV Experimental Workflow
Caption: A schematic overview of the HPLC-UV workflow for purity validation.
Detailed Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is a robust choice for the separation of moderately polar aromatic compounds.
-
Mobile Phase: A gradient elution of Acetonitrile and Water (both with 0.1% formic acid) is recommended to ensure the elution of potential impurities with a wide range of polarities. The formic acid helps to improve peak shape and ionization if a mass spectrometer is used for peak identification.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A DAD can be used to scan a range of wavelengths to identify the optimal absorbance for the main compound and any impurities.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of "this compound" reference standard in a suitable solvent (e.g., Acetonitrile/Water mixture) at a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
Method Validation According to ICH Q2(R1) Guidelines [8][9]
-
Specificity (Selectivity): The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] This is demonstrated through forced degradation studies.
-
Forced Degradation Protocol: Expose the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), thermal (80°C), and photolytic (UV light) stress conditions as per ICH Q1A(R2) guidelines.[10][11] The goal is to achieve 5-20% degradation.[5][10]
-
Acceptance Criteria: The HPLC method should be able to separate the main peak from all degradation product peaks, demonstrating its stability-indicating nature.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the reference standard (e.g., from 50% to 150% of the nominal concentration).
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze at least six replicate injections of the sample solution.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Significance: Essential for quantifying trace-level impurities.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
-
Comparative Analysis: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages for specific applications.
| Feature | HPLC-UV | UPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[6] | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[12][13] | Separation of volatile compounds in the gas phase, with detection by mass spectrometry.[14] |
| Speed | Moderate run times (typically 15-30 min). | Significantly faster run times (up to 10 times faster than HPLC).[7][13] | Generally faster than HPLC for volatile compounds. |
| Resolution | Good resolution for most applications. | Higher peak capacity and improved resolution, especially for complex mixtures.[13][15] | Excellent resolution for volatile and thermally stable compounds. |
| Sensitivity | Good sensitivity, suitable for most purity assays. | Generally higher sensitivity due to narrower peaks.[7][13] | Very high sensitivity and selectivity, especially with selected ion monitoring (SIM). |
| Compound Scope | Wide range of non-volatile and thermally labile compounds. | Similar to HPLC but with enhanced performance.[15] | Limited to volatile and thermally stable compounds; derivatization may be required for polar compounds like anilines.[14][16] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance.[7][17] | Moderate to high instrument cost, depending on the mass analyzer. |
| Best For | Routine quality control, purity assays, and stability studies. | High-throughput screening, complex impurity profiling, and method modernization.[7] | Identification of unknown volatile impurities and trace analysis of thermally stable compounds. |
Causality Behind Method Choice:
-
Ultra-Performance Liquid Chromatography (UPLC): For high-throughput environments, UPLC offers a significant advantage in speed and resolution, albeit at a higher initial cost.[7][13] The smaller particle size columns lead to more efficient separations and narrower peaks, enhancing sensitivity.[12][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If volatile impurities are a concern, GC-MS provides unparalleled identification capabilities due to mass spectral libraries. However, the thermal lability and polarity of some aniline derivatives can pose challenges, often requiring derivatization, which adds a step to the sample preparation process.[14][16]
Conclusion: A Scientifically Sound Approach
The detailed HPLC-UV method, when validated according to ICH guidelines, provides a reliable and robust system for the purity determination of "this compound." It offers a balance of performance, cost-effectiveness, and accessibility, making it the workhorse for most quality control laboratories. The choice between HPLC, UPLC, and GC-MS should be guided by the specific needs of the analysis, such as the required throughput, the complexity of the sample matrix, and the nature of potential impurities. By understanding the principles and performance characteristics of each technique, researchers can confidently select and validate the most appropriate method to ensure the quality and safety of their pharmaceutical products.
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
- ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Human Use; 2003. [Link]
- United States Pharmacopeia.
- Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]
- Alsante, K. M., et al. "The role of forced degradation in pharmaceutical development." Pharmaceutical Technology 35.6 (2011): 56-65.
- Novasol Biotech.
- NETZSCH Analyzing & Testing.
- Intertek.
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A Comparative Guide to the Biological Activity of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Analogs as Kinase Inhibitors
Introduction
The search for highly selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, enzymes that catalyze the transfer of phosphate groups, are critical nodes in the signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers. The N,N'-diaryl urea scaffold, which includes the core structure N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, has emerged as a "privileged" pharmacophore in the design of kinase inhibitors.[1][2] This is exemplified by the FDA-approved multi-kinase inhibitor Sorafenib, which validates the therapeutic potential of this chemical class.[2]
This guide provides a comparative analysis of the biological activity of various analogs derived from the this compound scaffold. We will delve into structure-activity relationships (SAR), examine the causal effects of specific chemical modifications on inhibitory potency, and provide detailed, field-proven protocols for evaluating these compounds. The objective is to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to design the next generation of targeted therapies.
The Diaryl Urea Scaffold: A Privileged Structure for Kinase Inhibition
The effectiveness of the diaryl urea motif lies in its specific three-dimensional arrangement, which allows it to form key hydrogen bonds within the ATP-binding pocket of many kinases. Specifically, the urea moiety acts as a hydrogen bond donor and acceptor, anchoring the molecule to the hinge region of the kinase domain. The two flanking aryl rings can then be modified to achieve potency and selectivity by interacting with adjacent hydrophobic pockets. The trifluoromethyl group on one ring and the methoxy group on the other are critical starting points for exploring the chemical space for improved activity.
Comparative Analysis of Analog Activity: Structure-Activity Relationship (SAR) Insights
The development of novel kinase inhibitors is an iterative process of synthesis and biological evaluation. By systematically modifying the core scaffold, researchers can deduce critical SAR insights that guide the design of more potent and selective compounds.
Impact of the Bridging Moiety and Ring Substituents
Recent studies have explored replacing or modifying the core urea structure and the substituents on the phenyl rings to enhance anti-proliferative activity. The data consistently show that rigidity in the molecular structure is beneficial for improving antitumor activity.[2]
A study that designed and synthesized a novel series of diaryl ureas found that compounds with a rigid linker group, such as a phenyl linker, demonstrated broad-spectrum antitumor activity.[3] For instance, one analog with a phenyl linker showed IC50 values of 5.17-6.46 μM against five different tumor cell lines, proving more potent than the reference drug sorafenib in the same assays (IC50 values of 8.27-15.2 μM).[3] This highlights a crucial design principle: increasing the rigidity of the linker between the two aryl rings can lead to a significant enhancement in biological activity.
Another investigation focused on the introduction of a pyridine ring structure, which was found to enhance the affinity of the compounds to the target BRAF kinase through additional hydrogen bonding opportunities.[1] The most potent compound from this series, which combined the diaryl urea structure with a substituted pyridine ring, demonstrated inhibitory activity comparable to sorafenib against A549 and HCT-116 cancer cell lines.[1]
Below is a summary of the comparative activity of representative analogs.
| Compound ID | Core Structure Modification | Target Cell Line(s) | IC50 (µM) | Key SAR Insight | Citation |
| Sorafenib (Ref.) | Standard Diaryl Urea | A549, HT-29, HepG2 | 2.12 - 14.01 | Benchmark for comparison. | [1][3][4] |
| Analog 1 (Phenyl Linker) | Phenyl group linking aryl moieties | MX-1, A375, HepG2, Ketr3, HT-29 | 5.17 - 6.46 | Increased rigidity enhances broad-spectrum activity. | [3] |
| Analog 2 (Pyridine Moiety) | Addition of a substituted pyridine ring | A549, HCT-116 | 2.39 - 3.90 | Pyridine nitrogen allows for additional H-bonds with the kinase. | [1] |
| Analog 3 (Amide Linker) | Amide group instead of ester in a side chain | A549, HT-29 | 2.57 - 15.28 | Amide substitution is more beneficial than an ester for potency. | [4] |
Table 1: Comparative antiproliferative activity of this compound analogs.
Key Signaling Pathways: The RAF/MEK/ERK Cascade
Many diaryl urea derivatives, including sorafenib and its analogs, target the RAF family of kinases, particularly B-Raf.[1][5] B-Raf is a central component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway. In many cancers, a mutation in the B-Raf gene (such as V600E) leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. Inhibiting B-Raf is therefore a validated therapeutic strategy.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for B-Raf inhibitors.
Methodologies and Experimental Design
To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are essential. The following section details the methodologies for key assays used to characterize the biological activity of these kinase inhibitors.
Protocol 1: In Vitro Cellular Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screen for evaluating the anti-proliferative effects of novel compounds.[1][3]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (analogs and a reference like sorafenib) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis of Target Phosphorylation
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase target, it is crucial to assess the phosphorylation status of its downstream substrates.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated forms of proteins (e.g., phospho-ERK), one can measure the activity of the upstream kinase (e.g., MEK, which is downstream of B-Raf).
Experimental Workflow Diagram:
Caption: Standard workflow for Western Blot analysis to assess protein phosphorylation.
Conclusion and Future Directions
The this compound scaffold and its diaryl urea derivatives continue to be a highly fruitful area for the discovery of novel kinase inhibitors.[4][5] The comparative data clearly indicate that strategic modifications, such as increasing molecular rigidity and introducing additional hydrogen bonding moieties, can significantly enhance anti-proliferative activity.[1][3] The most promising analogs often exhibit potency greater than or comparable to established drugs like sorafenib.
Future research should focus on optimizing the pharmacokinetic properties of these potent analogs to improve their in vivo efficacy and safety profiles. Furthermore, exploring modifications to enhance selectivity and overcome known resistance mechanisms will be critical for translating these promising compounds into clinically successful therapeutics. The protocols and SAR insights provided in this guide offer a solid foundation for these next steps in the drug discovery process.
References
- Research and development of N,N′-diarylureas as anti-tumor agents. National Center for Biotechnology Information.
- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. SpringerLink.
- Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. National Center for Biotechnology Information.
- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. National Center for Biotechnology Information.
- Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents. PubMed.
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The Evolving Landscape of Trifluoromethylaniline-Derived Insecticides: A Comparative Efficacy Analysis
Introduction: The Trifluoromethylaniline Scaffold - A Cornerstone of Modern Insecticide Development
In the relentless pursuit of effective and selective crop protection agents, the trifluoromethylaniline chemical scaffold has emerged as a remarkably versatile backbone for synthesizing novel insecticides. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance the biological activity, metabolic stability, and target-site binding affinity of a molecule, making it a prized feature in agrochemical design. This guide provides an in-depth comparative analysis of the efficacy of prominent insecticide classes derived from the N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline lineage and its structural relatives. We will dissect the mechanisms, compare the performance data, and provide standardized protocols for the evaluation of two paradigm-shifting insecticide classes: the diamides, represented by Flubendiamide , and the meta-diamides, exemplified by the newer entrant, Broflanilide . This document is intended for researchers and professionals in the agrochemical and life sciences sectors, offering a blend of mechanistic insights and practical, data-driven comparisons.
Part 1: The Diamide Class - Flubendiamide, a Selective Ryanodine Receptor Modulator
Flubendiamide was a pioneering insecticide from the diamide class, setting a new standard for the control of lepidopteran (moth and butterfly) pests.[1] Its development marked a significant departure from the neurotoxic insecticides that had previously dominated the market.
Mechanism of Action: Disrupting Muscle Function
Unlike conventional insecticides that target the insect's nervous system, flubendiamide acts on the muscular system.[2][3] It is a potent activator of the ryanodine receptor (RyR), an intracellular calcium release channel critical for muscle contraction.[4][5] Flubendiamide locks the RyR in an open state, leading to an uncontrolled and continuous release of Ca2+ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[4] This catastrophic loss of calcium homeostasis results in rapid muscle contraction, paralysis, immediate cessation of feeding, and ultimately, the death of the insect larva.[1][4] This unique mode of action places flubendiamide in the Insecticide Resistance Action Committee (IRAC) Group 28.[6]
Caption: Mechanism of action for Flubendiamide.
Efficacy Profile and Spectrum of Activity
Flubendiamide exhibits exceptional efficacy against a wide spectrum of lepidopteran larvae, which are among the most destructive agricultural pests.[1] Its primary strength lies in its high selectivity; while devastating to caterpillar pests, it shows acceptable safety margins for many non-target organisms, including beneficial insects, making it a valuable tool for Integrated Pest Management (IPM) programs.[6] However, its activity is largely concentrated on lepidopteran pests, with limited effect on other insect orders.[6][7]
Part 2: The Meta-Diamide Class - Broflanilide, a Novel GABA Receptor Modulator
Broflanilide represents a significant evolution from the initial diamide structure. Through major structural modifications of the flubendiamide lead, where the amide groups were shifted from the ortho- to the meta-position on the benzene ring, a new class of insecticides, the meta-diamides, was created.[8] This structural shift resulted in a completely different and novel mode of action.
Mechanism of Action: A New Target in the Nervous System
Broflanilide is the first insecticide to be classified under the new IRAC Group 30.[8][9] It acts as a non-competitive allosteric modulator of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect's nervous system.[10][11] The active metabolite of broflanilide, desmethyl-broflanilide, binds to a unique site on the GABA receptor, distinct from conventional blockers like fipronil.[10] This binding inhibits the inhibitory neurotransmission of GABA, leading to over-excitation of the nervous system, convulsions, and insect death.[9][10] Crucially, this novel target site means there is no known cross-resistance with other insecticide classes, including the diamides (Group 28), making it a powerful tool for resistance management.[9]
Caption: Mechanism of action for Broflanilide.
Efficacy Profile and Spectrum of Activity
Broflanilide demonstrates a broader spectrum of activity compared to flubendiamide. It is highly effective against a wide range of chewing pests, including not only lepidopteran larvae but also coleopteran (beetle) and certain thysanopteran (thrips) pests.[8] Its novel mode of action provides excellent control of pest populations that have developed resistance to other insecticides.[8] Field and lab studies have confirmed its high insecticidal activity at very low dose rates, with both fast-acting and long-lasting residual control.[9][12]
Part 3: Comparative Efficacy Data
Direct comparison of insecticide efficacy requires standardized bioassays. The most common metric is the Lethal Concentration 50 (LC50), which is the concentration of a substance required to kill 50% of a test population. A lower LC50 value indicates higher toxicity and greater efficacy. The following table synthesizes LC50 data from various studies to provide a comparative overview.
Disclaimer: The following data is compiled from multiple sources. Experimental conditions (e.g., larval instar, bioassay method, temperature) can vary between studies, which may influence LC50 values. This table is for comparative guidance and illustrates relative potency.
| Insecticide | Chemical Class | IRAC Group | Target Pest | LC50 Value (ppm or mg/L) | Source(s) |
| Flubendiamide | Phthalic Acid Diamide | 28 | Plutella xylostella (Diamondback Moth) | 0.021 - 0.0267 | [7][13] |
| Flubendiamide | Phthalic Acid Diamide | 28 | Spodoptera frugiperda (Fall Armyworm) | 33.8 | [14] |
| Flubendiamide | Phthalic Acid Diamide | 28 | Spodoptera litura (Tobacco Cutworm) | 3.85 | [15] |
| Broflanilide | Meta-Diamide | 30 | Spodoptera frugiperda (Fall Armyworm) | 0.041 (µg/g) | [12] |
| Broflanilide | Meta-Diamide | 30 | Aphis gossypii (Cotton Aphid) | 0.20 - 1.48 | [16] |
| Chlorantraniliprole | Anthranilic Diamide | 28 | Plutella xylostella (Diamondback Moth) | 0.0328 - 0.048 | [7][13] |
| Chlorantraniliprole | Anthranilic Diamide | 28 | Spodoptera frugiperda (Fall Armyworm) | 0.085 (µg/g) | [12] |
| Chlorantraniliprole | Anthranilic Diamide | 28 | Spodoptera litura (Tobacco Cutworm) | 0.56 | [15] |
| Lambda-cyhalothrin | Pyrethroid | 3A | Spodoptera frugiperda (Fall Armyworm) | 0.152 (µg/g) | [12] |
| Emamectin Benzoate | Avermectin | 6 | Spodoptera frugiperda (Fall Armyworm) | 0.27 (µg/g) | [12] |
Interpretation of Efficacy Data
The data clearly illustrates the high potency of these modern insecticides, particularly when compared to older chemistries.
-
Potency against Lepidoptera: Both diamide and meta-diamide classes are exceptionally potent against key lepidopteran pests. For Spodoptera frugiperda, broflanilide demonstrated a lower LD50 (0.041 µg/g) than chlorantraniliprole (0.085 µg/g), indicating higher intrinsic toxicity in that particular study.[12]
-
Spectrum: Broflanilide's efficacy against sucking pests like Aphis gossypii highlights its broader spectrum compared to the more lepidopteran-selective flubendiamide.[16]
-
Resistance Management: The distinct modes of action between Group 28 (Flubendiamide) and Group 30 (Broflanilide) are fundamental to their value in resistance management. The discovery of broflanilide provides a critical tool for controlling pests that have developed resistance to diamides and other insecticide classes.[8]
Part 4: Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The following describes a representative workflow for a larval leaf-dip bioassay to determine the LC50 of a test compound.
Step-by-Step Leaf-Dip Bioassay Protocol
-
Insect Rearing: Maintain a healthy, homogenous colony of the target pest (e.g., Plutella xylostella) on a suitable artificial diet or host plant material under controlled conditions (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod). Use larvae of a specific instar (e.g., 3rd instar) for the assay to ensure uniform susceptibility.
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test insecticide in an appropriate solvent (e.g., acetone).
-
Create a series of serial dilutions from the stock solution using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A typical range would include 5-7 concentrations expected to cause between 10% and 90% mortality.
-
A control solution containing only distilled water and surfactant must be included.
-
-
Leaf Disc Treatment:
-
Excise uniform leaf discs from an unsprayed host plant (e.g., cabbage for P. xylostella).
-
Using fine-tipped forceps, dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds).
-
Place the treated discs on a wire rack to air dry completely in a fume hood.
-
-
Larval Exposure:
-
Place one dried, treated leaf disc into each well of a multi-well plate or a petri dish lined with moistened filter paper.
-
Introduce one larva into each well.
-
Typically, 3-4 replicates of 10-20 larvae per concentration are used.
-
-
Incubation and Mortality Assessment:
-
Seal the plates/dishes and incubate them under the same controlled conditions used for rearing.
-
Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula if necessary.
-
Perform a Probit analysis on the concentration-mortality data to calculate the LC50 value, its 95% confidence limits, and the slope of the regression line.
-
Caption: Workflow for a leaf-dip LC50 bioassay.
Conclusion
Pesticides derived from the this compound chemical family, such as flubendiamide and broflanilide, represent major advances in insecticide technology. Flubendiamide provides highly selective and effective control of lepidopteran pests through a unique muscular mode of action. Broflanilide, emerging from the structural evolution of its predecessors, offers a novel neural mode of action, a broader pest spectrum, and a crucial tool for managing insecticide resistance. The objective comparison of their efficacy, supported by robust experimental data, is vital for the development of sustainable and effective crop protection strategies. Researchers and drug development professionals must continue to explore these and other novel chemical scaffolds to stay ahead of pest evolution and ensure global food security.
References
- International Journal of Chemical Studies. (2019, April 10). Baseline toxicity of diamide group of insecticides against diamondback moth, Plutella xylostella L. [Link]
- Connect Journals. (n.d.). RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. [Link]
- BioOne Complete. (2025, November 13). Field Bio-Efficacy of Chlorantraniliprole and Cyantraniliprole Insecticides Against Lepidopteran Pests of Maize. [Link]
- PLOS One. (2017, June 26). Chlorantraniliprole as a candidate pesticide used in combination with the attracticides for lepidopteran moths. [Link]
- ResearchGate. (2025, December 12). (PDF) Sublethal effects of cyantraniliprole on Plutella xylostella (Lepidoptera: Plutellidae). [Link]
- ResearchGate. (n.d.). Flubendiamide, the first insecticide with a novel mode of action on insect ryanodine receptors. [Link]
- MDPI. (n.d.). A Preliminary Analysis on the Insecticidal Effect of Cyantraniliprole against Stored-Product Pests. [Link]
- ResearchGate. (n.d.). Insecticide effect of cyantraniliprole on tomato moth Tuta absoluta Meyrick (Lepidoptera: Gelechiidae) larvae in field trials. [Link]
- PubMed. (2009). Effects of Chlorantraniliprole on Eggs and Larvae of Lobesia Botrana (Denis & Schiffermüller) (Lepidoptera: Tortricidae). [Link]
- ResearchGate. (2025, August 6). Susceptibility of Diamond Back Moth Plutella xylostella (L.) to Diamide Insecticides. [Link]
- The Pharma Innovation. (n.d.). EFFECT OF CYANTRANILIPROLE 10.26 OD AGAINST MAJOR LEPIDOPTERAN AND SUCKING INSECTS ON OKRA AND CABBAGE. [Link]
- Journal of Pharmacognosy and Phytochemistry. (2024, May 28). Filed efficacy of chlorantraniliprole 600 g/l SC against American bollworm (Helicoverpa armigera) and tobacco caterpillar (Spodoptera litura) in cotton ecosystem. [Link]
- MDPI. (2021, January 22). Sublethal Effects of Chlorantraniliprole on Spodoptera litura (Lepidoptera: Noctuidae)
- LSU Scholarly Repository. (2011, June 1). Laboratory toxicity and field efficacy of selected insecticides against fall armyworm (Lepidoptera: Noctuidae). [Link]
- Update Publishing House. (n.d.). LC50 for Insecticides against Second Instar Larvae of Cotton bollworm Helicoverpa armigera (Hubner) (Lepidoptera: Noctuidae) in. [Link]
- Plant Protection Science. (n.d.). Toxicity and biochemical impacts of some new insecticide mixtures on cotton leafworm Spodoptera littoralis (Boisd.). [Link]
- MDPI. (n.d.). Establishment of Toxicity and Susceptibility Baseline of Broflanilide for Aphis gossypii Glove. [Link]
- ResearchGate. (n.d.). LC50 of different insecticides against army worm (Spodoptera litura L.). [Link]
- ResearchGate. (n.d.). Evaluation of flubendiamide 480 SC against diamond back moth (Plutella xylostella L.) in cabbage. [Link]
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A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the integrity of analytical data is paramount. The compound N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals. Its precise quantification is not merely an academic exercise but a critical requirement for ensuring process control, quality assurance, and regulatory compliance. An unvalidated analytical method can lead to inaccurate batch records, failed regulatory submissions, and compromised patient safety.
This guide provides a comparative analysis of three principal chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will delve into the causality behind experimental choices, grounding each recommendation in the fundamental principles of analytical chemistry and the rigorous standards set by global regulatory bodies. We will explore not just how to validate a method, but why specific techniques are chosen for different analytical challenges, from routine quality control to trace-level quantification in complex biological matrices.
The methodologies and validation parameters discussed are framed by the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the presented protocols are scientifically sound and regulatorily robust.[1][2][3][4][5]
Pillar 1: The Regulatory Framework for Validation
Before comparing instruments and protocols, we must establish the bedrock of analytical method validation: the parameters defined by regulatory authorities. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a harmonized framework that is globally recognized.[5][6] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7]
The core characteristics of a validated method are illustrated below. Understanding these parameters is the first step in designing a scientifically defensible analytical protocol.
Caption: Core validation parameters as outlined by the ICH Q2(R1) guideline.
Pillar 2: A Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the measurement. This compound is a moderately polar, non-volatile small molecule with a strong UV chromophore, making it amenable to several analytical techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity testing and assays.[8][9] Its robustness and cost-effectiveness make it the default choice for routine quality control of drug substances and finished products.
-
Principle & Applicability: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For our target analyte, its aromatic rings and polar amine group provide ideal characteristics for retention on a non-polar (C18) stationary phase in a reversed-phase mode. The extensive conjugation in the molecule results in strong UV absorbance, allowing for sensitive detection.[10][11]
-
Causality in Protocol Design:
-
Column Choice (C18): A C18 (octadecylsilane) column is selected because it provides excellent hydrophobic retention for aromatic compounds. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time for impurity profiling.
-
Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Water is the weak solvent. A small amount of formic acid (0.1%) is added to protonate the secondary amine on the analyte. This suppresses silanol interactions on the column surface and ensures a single, sharp peak shape by preventing ionization variability.
-
Detection Wavelength (254 nm): 254 nm is a common wavelength for aromatic compounds and provides a good signal-to-noise ratio. For method development, a Diode Array Detector (DAD) would be used to determine the wavelength of maximum absorbance for optimal sensitivity.
-
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/DAD detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
For assay determination, create a working solution at approximately 0.1 mg/mL in the diluent.
-
For linearity studies, prepare a series of calibration standards from the stock solution, typically covering 50% to 150% of the working concentration.
-
-
Validation Procedure:
-
Specificity: Inject the diluent, a placebo (if analyzing a formulated product), and a sample spiked with known related impurities to demonstrate peak purity and resolution from potential interferents.
-
Linearity: Analyze the calibration standards in triplicate and perform a linear regression of peak area versus concentration. A correlation coefficient (r²) > 0.999 is typically required.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two data sets should be ≤ 2.0%.
-
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive identification through mass fragmentation patterns.[12][13]
-
Principle & Applicability: GC separates compounds in their gaseous state based on their boiling point and interaction with a stationary phase coated on the inside of a long capillary column. The mass spectrometer then ionizes and fragments the eluted molecules, providing a unique mass spectrum that acts as a chemical fingerprint.[8] While our target analyte is not highly volatile, it is amenable to GC analysis at elevated temperatures. GC-MS is particularly useful for identifying and quantifying volatile process impurities or potential genotoxic impurities that may not be detected by HPLC.[14]
-
Causality in Protocol Design:
-
Column Choice (DB-5ms or equivalent): A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose, robust choice suitable for a wide range of semi-volatile compounds, including aromatic amines.[15]
-
Injection Mode (Splitless): A splitless injection is used to ensure the entire sample volume is transferred to the column, which is critical for trace analysis and achieving low detection limits.
-
Temperature Program: The oven temperature is ramped to facilitate the elution of compounds with different boiling points. The initial low temperature helps focus the analytes at the head of the column, while the final high temperature ensures that all components are eluted.
-
Derivatization (Optional): For some aniline derivatives, derivatization (e.g., acylation) can improve peak shape and thermal stability.[12][16][17] However, for this specific molecule, direct injection is often feasible and avoids extra sample preparation steps.
-
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (MW=281.25), characteristic ions would be selected for SIM mode to enhance sensitivity.
-
-
Sample Preparation:
-
Prepare a stock solution at 1.0 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Prepare calibration standards by serial dilution.
-
-
Validation Procedure:
-
Specificity: Analyze a blank solvent and demonstrate the absence of interfering peaks at the retention time of the analyte. The mass spectrum provides a high degree of specificity.
-
LOD/LOQ: Determine by injecting progressively lower concentrations and establishing the signal-to-noise ratio (S/N). Typically, LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.
-
Linearity, Accuracy, Precision: Follow similar procedures as described for HPLC, with acceptance criteria adjusted for the specific application (e.g., trace impurity analysis might have wider acceptance criteria for accuracy).
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantification in complex matrices, such as biological fluids (plasma, urine), due to its unparalleled sensitivity and selectivity.[18][19] It combines the separation power of HPLC with the highly specific detection of a triple quadrupole mass spectrometer.
-
Principle & Applicability: After separation by LC, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (usually the protonated molecule [M+H]⁺) is selected in the first quadrupole (Q1). This ion is fragmented in the second quadrupole (q2, collision cell), and a specific, stable fragment ion (product ion) is selected and detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and virtually eliminates matrix interference.
-
Causality in Protocol Design:
-
Chromatography (UPLC): Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particle columns is often used to achieve rapid separation and sharp peaks, which enhances MS sensitivity.[20] A shorter run time is highly desirable for high-throughput bioanalysis.
-
Ionization Mode (ESI+): The secondary amine in the analyte is basic and readily accepts a proton in the acidic mobile phase, making positive mode Electrospray Ionization (ESI+) the logical choice for efficient ionization.
-
Internal Standard: A stable isotope-labeled (SIL) version of the analyte (e.g., deuterated) is the ideal internal standard.[21] It co-elutes with the analyte and experiences identical ionization efficiency and matrix effects, correcting for any variations during sample preparation and analysis. This is a cornerstone of trustworthy bioanalytical methods.
-
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI+.
-
MRM Transitions: These must be optimized by infusing a standard solution. For this compound ([M+H]⁺ = m/z 282.1), a hypothetical transition might be 282.1 -> 186.1 (loss of the trifluoromethylaniline moiety).
-
Internal Standard: A deuterated analog would be used with its own unique MRM transition.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.
-
Transfer the supernatant to a new vial and inject it into the LC-MS/MS system.
-
-
Validation Procedure:
Pillar 3: Visualizing the Workflows
A clear understanding of the experimental workflow is essential for successful implementation. The following diagrams illustrate the distinct processes for each analytical technique.
Caption: Typical workflow for quantification using HPLC-UV.
Caption: Workflow for impurity analysis using GC-MS.
Caption: Decision tree for selecting the optimal analytical method.
For routine quality control of the bulk substance, where concentration levels are high and the matrix is simple, HPLC-UV is the most pragmatic and scientifically sound choice. It provides the necessary accuracy and precision in a cost-effective and high-throughput manner. When the objective shifts to identifying unknown or trace-level volatile impurities from the manufacturing process, GC-MS becomes indispensable due to its superior resolving power for volatile compounds and the definitive structural information provided by mass spectrometry. Finally, for quantifying the analyte in complex biological matrices like plasma, where concentrations are expected to be very low and matrix interferences are high, LC-MS/MS is the only viable option, offering the supreme sensitivity and selectivity required to generate reliable pharmacokinetic data.
Conclusion
The validation of an analytical method for the quantification of this compound is a multi-faceted process that hinges on a deep understanding of the analyte's chemistry, the principles of separation science, and the stringent requirements of regulatory bodies. There is no single "best" method; instead, there is an optimal method for each specific analytical challenge. By comparing HPLC-UV, GC-MS, and LC-MS/MS, we have demonstrated that a robust, cost-effective HPLC-UV method is ideal for quality control, a highly specific GC-MS method is superior for volatile impurity profiling, and an ultra-sensitive LC-MS/MS method is the definitive choice for bioanalysis. A thorough, well-documented validation process, grounded in the principles outlined in this guide, is the ultimate assurance of data integrity and a cornerstone of successful drug development.
References
- Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Source: U.S.
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- Source: U.S.
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- Title: Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new deriv
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- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Bioanalytical method valid
- Title: 3 Key Regulatory Guidelines for Method Valid
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
- Title: ICH Q2 Analytical Method Valid
- Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL:[Link]
- Title: GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained Source: AxisPharm URL:[Link]
- Title: GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products Source: MDPI URL:[Link]
- Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: LC-MS vs. GC-MS: Understanding the Key Differences and Uses Source: Technology Networks URL:[Link]
- Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science URL:[Link]
- Title: GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Source: Trade Science Inc. URL:[Link]
- Title: Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability Source: National Institutes of Health (NIH) URL:[Link]
- Title: GC-MS vs.
- Title: Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval Source: Department of Drug Administr
- Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority URL:[Link]
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- Title: Separation of 4-Methoxyaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
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- Title: The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids Source: Waters Corpor
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A Comparative Guide for Researchers: N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline vs. 4-fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth, objective comparison of two critical fluorinated aniline building blocks: N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethoxy)aniline. By examining their distinct properties and synthetic utilities, this document aims to empower researchers to make informed decisions in their selection of intermediates for novel compound synthesis.
At a Glance: Structural and Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two molecules is paramount for predicting their behavior in both synthetic and biological systems. The table below offers a comparative summary of their key characteristics.
| Property | This compound | 4-fluoro-3-(trifluoromethoxy)aniline |
| Molecular Formula | C₁₄H₁₂F₃NO | C₇H₅F₄NO |
| Molecular Weight | 283.25 g/mol | 195.12 g/mol |
| Appearance | Varies (often a solid) | Liquid |
| Boiling Point | Not readily available | Not readily available |
| Melting Point | Not readily available | Not readily available |
| Key Substituents | -OCH₃ (methoxy), -CF₃ (trifluoromethyl) | -F (fluoro), -OCF₃ (trifluoromethoxy) |
The most apparent distinction lies in their core structures. This compound is a secondary amine, featuring a methoxy-substituted phenyl ring attached to the nitrogen of a trifluoromethylaniline. In contrast, 4-fluoro-3-(trifluoromethoxy)aniline is a primary amine with both a fluorine atom and a trifluoromethoxy group directly substituted on the aniline ring. These differences in substitution patterns have significant implications for their electronic properties, reactivity, and potential applications.
Caption: Molecular Structures of the Compared Anilines.
Electronic Effects and Reactivity: A Tale of Two Fluorinated Groups
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, while both containing fluorine, exert distinct electronic influences on the aniline ring.
-
This compound: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This effect decreases the electron density on the aromatic ring and, consequently, reduces the basicity of the aniline nitrogen.[2][3] The methoxy group (-OCH₃) on the second phenyl ring is an electron-donating group, which can influence the overall electronic character of the molecule.[3]
-
4-fluoro-3-(trifluoromethoxy)aniline: The -OCF₃ group is also strongly electron-withdrawing, and its presence is known to increase lipophilicity.[4] The additional fluorine atom at the 4-position further withdraws electron density from the ring through its inductive effect.[5][6] The combined electron-withdrawing power of these two substituents significantly diminishes the basicity of the amine.[5]
These electronic differences dictate the reactivity of the amine group. The primary amine of 4-fluoro-3-(trifluoromethoxy)aniline is generally more amenable to a wider range of reactions, such as diazotization, amide formation, and Schiff base formation, which are foundational in the synthesis of diverse molecular scaffolds.[7]
Synthetic Utility and Applications in Drug Discovery
Both compounds serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9][10][11] The choice between them is often dictated by the desired properties of the final product.
This compound and its analogues are utilized in the synthesis of compounds with potential therapeutic applications. The trifluoromethyl group is a common feature in many approved drugs, where it can enhance metabolic stability and binding affinity.[1][2][12]
4-fluoro-3-(trifluoromethoxy)aniline is a versatile building block for creating novel compounds with specific optoelectronic properties and is a critical intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[13] In the realm of drug discovery, the trifluoromethoxy group is increasingly recognized for its ability to improve a drug candidate's pharmacokinetic profile.[1][4] It is used in the synthesis of various pharmaceuticals and pesticides.[9] For instance, it is a key intermediate for the insecticide Indoxacarb.[9]
Experimental Protocol: A Representative Synthetic Transformation
To illustrate the practical application of these intermediates, a general protocol for amide formation with 4-fluoro-3-(trifluoromethoxy)aniline is provided below. This reaction is a common step in the synthesis of many biologically active molecules.
Objective: To synthesize an N-acyl derivative of 4-fluoro-3-(trifluoromethoxy)aniline.
Materials:
-
4-fluoro-3-(trifluoromethoxy)aniline
-
An appropriate acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine as a base
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed. The reaction can be cooled in an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure amide product.
Caption: Workflow for Amide Synthesis.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling these compounds.
-
4-fluoro-3-(trifluoromethoxy)aniline: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14][15][16] It can cause skin and serious eye irritation.[14][15][16] It is crucial to avoid contact with eyes and skin and to handle the substance in a well-ventilated area or with a closed system.[14] Store in a dry, cool, and well-ventilated place, away from heat and strong oxidizing agents.[14]
Always consult the material safety data sheet (MSDS) for each compound before use for comprehensive safety information.[14][16]
Conclusion
Both this compound and 4-fluoro-3-(trifluoromethoxy)aniline are valuable assets in the synthetic chemist's toolbox. The choice between them hinges on the specific electronic and steric requirements of the target molecule. The secondary amine structure of this compound offers a different steric profile compared to the primary amine of 4-fluoro-3-(trifluoromethoxy)aniline. The latter's dual fluorine substitution provides a powerful means to modulate basicity and lipophilicity. A thorough understanding of their individual properties, as outlined in this guide, is essential for their effective application in the pursuit of novel and impactful chemical entities.
References
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- MDPI.
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- PMC. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.
- Sigma-Aldrich. 4-Fluoro-3-(trifluoromethyl)aniline 99 2357-47-3.
- Quora. Which compound is a better base, aniline or para-fluoroaniline? Why?.
- ECHEMI. 4-Fluoro-3-(trifluoromethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. Unveiling 4-Fluoro-3-(trifluoromethyl)
- Sigma-Aldrich. 3-Fluoro-4-(trifluoromethoxy)aniline | 1017779-69-9.
- Chem-Impex. 4-(Trifluoromethoxy)aniline.
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- PubMed.
- PubChem. 4-Fluoro-3-(trifluoromethoxy)aniline | C7H5F4NO | CID 21614378.
- Merck Millipore.
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- CDH Fine Chemical.
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A Comparative Benchmarking Guide to the Synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of diarylamines represents a pivotal transformation for the construction of novel molecular entities. The target molecule, N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, is a valuable scaffold, incorporating the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, which can significantly influence the physicochemical and pharmacological properties of derivative compounds. This guide provides an in-depth, objective comparison of two prominent methodologies for the synthesis of this diarylamine: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This analysis is supported by detailed experimental protocols, mechanistic insights, and a comparative summary of reaction parameters to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Buchwald-Hartwig vs. Ullmann Condensation
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Diamines, 1,10-phenanthroline, or none in some cases |
| Reaction Temperature | Generally milder (Room temperature to ~110 °C) | Often requires higher temperatures (>100 °C) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Dioxane) | Polar aprotic solvents (e.g., DMF, DMSO) or non-polar |
| Substrate Scope | Broad, tolerates a wide range of functional groups | Can be sensitive to certain functional groups |
| Cost | Higher, due to precious metal catalyst and specialized ligands | More economical due to the abundance of copper |
Delving into the Mechanisms: A Tale of Two Metals
The distinct catalytic cycles of the Buchwald-Hartwig amination and the Ullmann condensation underpin their differing reaction characteristics and substrate compatibility.
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. Subsequent coordination of the amine and deprotonation by a strong base forms a palladium-amido intermediate. The crucial carbon-nitrogen bond is then formed via reductive elimination, regenerating the active Pd(0) catalyst. The bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps.
Conversely, the Ullmann condensation (specifically the Goldberg reaction for C-N bond formation) traditionally involves a Cu(I) catalyst.[2] Modern variations often employ ligands to facilitate the reaction under milder conditions. The currently accepted mechanism often involves a Cu(I)/Cu(III) cycle. The amine coordinates to the Cu(I) center and is deprotonated. Oxidative addition of the aryl halide leads to a Cu(III) intermediate, from which reductive elimination occurs to form the diarylamine and regenerate the Cu(I) catalyst.[3]
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative procedures for the synthesis of this compound via the Buchwald-Hartwig and Ullmann reactions.
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for a structurally similar compound and is expected to provide a high yield of the target molecule.[4]
Materials:
-
3-Bromo-1-(trifluoromethyl)benzene (1.0 eq.)
-
4-Methoxyaniline (p-anisidine) (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add 3-Bromo-1-(trifluoromethyl)benzene (1.0 eq.) and 4-methoxyaniline (1.2 eq.).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Ligand-Accelerated Ullmann Condensation
This protocol is a representative procedure for a modern, ligand-assisted Ullmann condensation, which offers milder conditions compared to traditional methods.[5]
Materials:
-
3-Bromo-1-(trifluoromethyl)benzene (1.0 eq.)
-
4-Methoxyaniline (p-anisidine) (1.5 eq.)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add CuI (0.10 eq.), 1,10-phenanthroline (0.20 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 3-Bromo-1-(trifluoromethyl)benzene (1.0 eq.) and 4-methoxyaniline (1.5 eq.).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis and Experimental Insights
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst Loading | Typically 1-5 mol% of Palladium | 5-20 mol% of Copper is common, sometimes stoichiometric in older methods |
| Ligand Sensitivity | Highly dependent on the choice of phosphine ligand | Performance can be significantly enhanced with appropriate ligands (e.g., diamines, phenanthrolines) |
| Functional Group Tolerance | Generally excellent, tolerating a wide array of functional groups | Can be less tolerant, especially with substrates bearing acidic protons or coordinating groups |
| Reaction Time | Often faster, ranging from a few hours to 24 hours | Can require longer reaction times, though modern methods have improved this |
| Purification | Purification can be challenging due to ligand and by-products | Purification is often more straightforward |
| Scalability | Scalable, but the cost of palladium can be a limiting factor | Generally more amenable to large-scale synthesis due to lower catalyst cost |
Expertise & Experience: The choice between these two powerful C-N cross-coupling reactions is often dictated by the specific requirements of the synthesis. For complex molecules with sensitive functional groups, the milder conditions and broader substrate scope of the Buchwald-Hartwig amination often make it the method of choice in a research and drug discovery setting. The predictability and high yields achievable with modern phosphine ligands and pre-catalysts are significant advantages.[6]
However, for larger-scale production where cost-effectiveness is a primary concern, the Ullmann condensation presents a compelling alternative. The abundance and lower cost of copper catalysts are major benefits. The development of ligand-accelerated Ullmann reactions has significantly improved the reaction conditions, making it a more viable option for a wider range of substrates than its historical precedent.[3][5]
Visualization of Synthetic Workflows
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Ullmann condensation.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are formidable tools for the synthesis of this compound. The selection of the optimal method is a strategic decision that balances the need for mild reaction conditions and broad functional group tolerance with considerations of cost and scalability. For exploratory and medicinal chemistry applications, the Buchwald-Hartwig amination often provides a more reliable and versatile route. For process development and large-scale synthesis, the economic advantages of the Ullmann condensation, particularly with modern ligand systems, make it an attractive and viable alternative. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate these choices effectively in their synthetic endeavors.
References
- Cravotto, G., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- Wikipedia. (2023).
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A Comparative Guide to the Cytotoxicity of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Derivatives on Cancer Cell Lines
This guide provides a comprehensive analysis of the cytotoxic effects of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline derivatives, offering critical insights for researchers, scientists, and drug development professionals. By synthesizing available data, this document aims to elucidate the structure-activity relationships (SAR) and potential mechanisms of action that govern the anticancer potential of this promising class of compounds.
The core structure, featuring a trifluoromethyl group and a methoxyphenyl moiety, serves as a valuable scaffold in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can improve bioavailability, while the methoxy group can influence receptor binding and electronic properties.[1][2] Modifications to this scaffold can lead to derivatives with varied and potentially enhanced cytotoxic activity against cancer cells.[3]
Experimental Design for Cytotoxicity Assessment
The evaluation of novel chemical compounds for anticancer activity is a foundational step in drug discovery.[4] A systematic workflow ensures reproducible and comparable results. The general process involves cell culture, treatment with the test compounds at various concentrations, and subsequent assessment of cell viability.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[4]
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability based on metabolic activity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[6]
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with the sulforhodamine B dye.[4][7]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation with the test compounds, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells, and incubate at 4°C for 1 hour.[4]
-
Washing: Remove the supernatant and wash the plates five times with deionized water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability and determine the IC50 value as described for the MTT assay.
Comparative Cytotoxicity of this compound Derivatives
While extensive comparative data on a broad series of this compound derivatives is not widely available in the public domain, studies on closely related analogs and a specific thiazole derivative provide valuable insights.[6] One such derivative, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, has been evaluated against a panel of human cancer cell lines.[8]
Table 1: Cytotoxicity of a Thiazole Derivative of this compound [8]
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µg/mL) |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide | HL-60 | Leukemia | 7.5 |
| Jurkat | Leukemia | 8.9 | |
| HepG2 | Liver | ~15 | |
| KB-3-1 | Cervix | ~15 | |
| A549 | Lung | ~20 | |
| U251, U373, T98G | Glioblastoma | >20 | |
| MCF-7 | Breast | >25 |
Data synthesized from Finiuk et al., 2022.[8]
The data indicates that this particular derivative exhibits preferential cytotoxicity towards leukemia cell lines (HL-60 and Jurkat) compared to solid tumor cell lines like breast and lung carcinoma.[8]
Structure-Activity Relationship (SAR) Insights
The cytotoxic efficacy of aniline derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
Caption: Key structural features influencing the activity of the core scaffold.
-
Trifluoromethyl (-CF3) Group: The presence of the -CF3 group is a common strategy in modern drug design.[2] It is a strong electron-withdrawing group that can increase the acidity of the N-H proton, potentially enhancing interactions with biological targets. Its lipophilicity can also improve membrane permeability.[2]
-
Methoxyphenyl (-OCH3) Group: The position and number of methoxy groups can significantly impact anticancer activity.[9] The methoxy group is an electron-donating group that can influence the electron density of the phenyl ring, affecting how the molecule interacts with target proteins.[1]
-
N-Substitution: The aniline nitrogen provides a crucial point for chemical modification. As seen with the thiazole derivative, incorporating heterocyclic rings or other functional groups at this position can drastically alter the compound's biological activity and selectivity profile.[8]
Potential Mechanisms of Action
While the precise molecular mechanisms for many this compound derivatives are yet to be fully elucidated, studies on structurally related compounds suggest that the induction of apoptosis (programmed cell death) is a primary mode of action.[6][10] Anticancer drugs can trigger apoptosis through various signaling pathways.[11][12][13]
The Intrinsic Apoptosis Pathway
A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[6] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.
Caption: A simplified diagram of the intrinsic apoptosis pathway.[6]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, though limited to specific derivatives, demonstrates that modifications to this core structure can yield compounds with significant and selective cytotoxic activity.[8] The thiazole derivative, for instance, shows notable potency against leukemia cell lines.[8]
Future research should focus on a systematic exploration of the structure-activity relationships by:
-
Synthesizing a broader library of derivatives with modifications at the aniline nitrogen and on both phenyl rings.
-
Screening these compounds against a diverse panel of cancer cell lines to identify more potent and selective agents.
-
Conducting mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the most active compounds.
Such efforts will be crucial in advancing this chemical class from promising scaffolds to clinically viable therapeutic candidates.
References
- BenchChem. (n.d.). A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Derivatives.
- BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Hadi, M. A., et al. (n.d.). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Heliyon.
- de Oliveira, R. L., et al. (2006). Anti-cancer drugs: molecular mechanisms of action. PubMed.
- Austra & Lian. (2024). Mechanisms of Action of Anticancer Agents: A Comprehensive Review. American Journal Of Pharmacy And Pharmacology.
- Bukowski, K., et al. (2020). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH.
- Britannica. (2025). Anticancer drug.
- BenchChem. (n.d.). In-depth Technical Guide: Structure-Activity Relationship Studies of Anticancer Agent 15.
- ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated....
- ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell....
- PubMed. (1999). Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell.
- Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH.
- Rapacz, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central.
- Kumar, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC - PubMed Central.
- Suwito, H., et al. (2019). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. ResearchGate.
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Navigating Lipophilicity: A Comparative Guide to Fluorinated Aniline Analogs for Drug Discovery
For researchers, scientists, and professionals in drug development, the meticulous modulation of a molecule's physicochemical properties is a cornerstone of successful therapeutic design. Among these properties, lipophilicity—the affinity of a compound for a lipid-rich environment—stands as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of the lipophilicity, expressed as the octanol-water partition coefficient (LogP), of a series of fluorinated aniline analogs. By understanding the nuanced effects of fluorine substitution, researchers can make more informed decisions in the design of novel chemical entities with optimized properties for clinical success.
The Significance of Lipophilicity (LogP) in Drug Development
Lipophilicity is a pivotal parameter that governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] A compound's LogP value, the logarithm of its partition coefficient between n-octanol and water, provides a quantitative measure of this property. An optimal LogP is crucial for a drug to effectively traverse biological membranes, such as the gastrointestinal mucosa, to reach its target.[2] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2]
The well-established "Rule of Five," proposed by Christopher A. Lipinski, suggests that for a compound to have good oral bioavailability, its LogP should generally not exceed 5.[2] While not a rigid rule, it serves as a valuable guideline in early-stage drug discovery. Therefore, the ability to fine-tune a molecule's lipophilicity is a key skill for medicinal chemists.
The Role of Fluorine in Modulating Lipophilicity
The introduction of fluorine atoms into a molecular scaffold is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and, importantly, lipophilicity.[3] Due to its high electronegativity, fluorine can significantly alter the electronic distribution within a molecule.[3] A single fluorine substitution for a hydrogen atom often leads to a slight increase in LogP. However, the effect of multiple fluorine substitutions can be more complex and is highly dependent on the substitution pattern.
This guide focuses on aniline and its fluorinated analogs, a common structural motif in many pharmaceuticals, to illustrate the impact of fluorination on lipophilicity.
Comparative Analysis of LogP Values for Fluorinated Aniline Analogs
The following table summarizes the experimental and calculated LogP values for aniline and a series of its fluorinated derivatives. These values have been compiled from various reputable sources to provide a reliable basis for comparison.
| Compound Name | Structure | Number of Fluorine Atoms | Position of Fluorine | Experimental LogP | Calculated LogP (XLogP3) | Reference |
| Aniline | C₆H₅NH₂ | 0 | - | 0.90 | 1.2 | [1][4] |
| 2-Fluoroaniline | C₆H₅FNH₂ | 1 | 2 | - | 1.3 | [5] |
| 3-Fluoroaniline | C₆H₅FNH₂ | 1 | 3 | - | - | |
| 4-Fluoroaniline | C₆H₅FNH₂ | 1 | 4 | 1.15 | - | [6] |
| 2,3-Difluoroaniline | C₆H₃F₂NH₂ | 2 | 2, 3 | - | 1.4 | [7] |
| 2,4-Difluoroaniline | C₆H₃F₂NH₂ | 2 | 2, 4 | 1.54 | 1.5 | [3][8] |
| 2,5-Difluoroaniline | C₆H₃F₂NH₂ | 2 | 2, 5 | - | 1.5 | [9][10] |
| 2,6-Difluoroaniline | C₆H₃F₂NH₂ | 2 | 2, 6 | - | 1.4 | |
| 3,4-Difluoroaniline | C₆H₃F₂NH₂ | 2 | 3, 4 | - | 1.6 | |
| 3,5-Difluoroaniline | C₆H₃F₂NH₂ | 2 | 3, 5 | - | 1.4 | |
| 2,3,5-Trifluoroaniline | C₆H₂F₃NH₂ | 3 | 2, 3, 5 | - | 1.5 | |
| 2,4,5-Trifluoroaniline | C₆H₂F₃NH₂ | 3 | 2, 4, 5 | - | 1.5 | |
| 2,4,6-Trifluoroaniline | C₆H₂F₃NH₂ | 3 | 2, 4, 6 | - | 1.5 | |
| 3,4,5-Trifluoroaniline | C₆H₂F₃NH₂ | 3 | 3, 4, 5 | - | 1.6 |
From the data, a clear trend emerges: the addition of fluorine atoms generally increases the lipophilicity of the aniline scaffold. However, the magnitude of this increase is influenced by the position and number of fluorine substituents. For instance, the experimental LogP of 4-fluoroaniline (1.15) is higher than that of aniline (0.90). Similarly, 2,4-difluoroaniline has a higher experimental LogP of 1.54. This information is invaluable for medicinal chemists aiming to systematically modify the lipophilicity of a lead compound.
Experimental Determination of LogP
To ensure the scientific integrity of this guide, we present standardized protocols for the experimental determination of LogP. The shake-flask method is considered the "gold standard," while HPLC-based methods offer a high-throughput alternative.
The Shake-Flask Method (OECD Test Guideline 107)
The shake-flask method directly measures the partitioning of a substance between n-octanol and water. It is applicable for compounds with LogP values in the range of -2 to 4.
Caption: Workflow for LogP determination using the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Phases: Prepare n-octanol and a suitable aqueous phase (typically purified water or a buffer solution for ionizable compounds). Mutually saturate the two phases by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.
-
Sample Preparation: Accurately weigh the test substance and dissolve it in a known volume of the pre-saturated n-octanol or aqueous phase.
-
Partitioning: Place a known volume of the solution from step 2 and a known volume of the other pre-saturated phase into a suitable vessel.
-
Equilibration: Shake the vessel at a constant temperature (typically 20-25°C) for a sufficient time to reach equilibrium.
-
Phase Separation: Separate the n-octanol and aqueous phases. Centrifugation is often required to ensure complete separation.
-
Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) offers a rapid and automated alternative for estimating LogP values. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Caption: General workflow for LogP estimation using RP-HPLC.
Step-by-Step Protocol:
-
System Preparation: Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Select a suitable reversed-phase HPLC column (e.g., C8 or C18).
-
Calibration: Prepare a series of standard compounds with accurately known LogP values that span the expected range of the test compounds. Inject each standard and record its retention time (t_R). Determine the column dead time (t_0) by injecting an unretained compound (e.g., sodium nitrate).
-
Calculate Capacity Factor: For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. Perform a linear regression to obtain a calibration equation.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.
-
LogP Estimation: Calculate the log k' for the test compound and use the calibration equation to estimate its LogP value.
Conclusion
The strategic incorporation of fluorine into drug candidates provides a powerful tool for optimizing their physicochemical properties. This guide has demonstrated that the lipophilicity of aniline analogs can be systematically tuned through fluorination. The provided data and experimental protocols offer a practical resource for researchers in drug discovery, enabling more rational and efficient design of molecules with improved ADMET profiles. By leveraging this understanding, the scientific community can continue to advance the development of safer and more effective therapeutics.
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Navigating Acidity: A Comparative Guide to pKa Determination for N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Derivatives
For Immediate Release
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands as a critical parameter, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers an in-depth, comparative analysis of methodologies for determining the pKa of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline and its derivatives, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions.
The aniline scaffold is a privileged structure in medicinal chemistry, and its basicity, as quantified by the pKa of its conjugate acid, is a key determinant of its biological activity and pharmaceutical suitability. The introduction of substituents, such as the electron-donating 4-methoxy group and the strongly electron-withdrawing 3-trifluoromethyl group, creates a delicate electronic balance that significantly modulates the pKa. Accurate determination of this value is therefore not merely an academic exercise but a crucial step in optimizing a drug candidate's properties.
The Theoretical Underpinnings: Substituent Effects on Aniline Basicity
The basicity of the aniline nitrogen is dictated by the availability of its lone pair of electrons to accept a proton. Substituents on the phenyl ring can either enhance or diminish this availability through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): The 4-methoxy group (-OCH3) is a classic example of an electron-donating group. Through resonance, it pushes electron density into the aromatic ring, which in turn increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the pKa (making the aniline more basic).[1][2]
-
Electron-Withdrawing Groups (EWGs): Conversely, the 3-trifluoromethyl group (-CF3) is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[3] This effect pulls electron density away from the aniline nitrogen, rendering the lone pair less available for protonation and consequently lowering the pKa (making the aniline less basic).[3]
The interplay of these opposing effects in this compound makes experimental determination of its pKa essential for a precise understanding of its behavior.
A Comparative Analysis of pKa Determination Methodologies
Several robust techniques are available for pKa determination, each with its own set of advantages and limitations. The choice of method often depends on factors such as sample solubility, purity, and the availability of a UV chromophore.
Experimental Approaches: The Gold Standard
1. Potentiometric Titration: This classical and widely used method involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.[4][5] The pKa is determined from the inflection point of the resulting titration curve.[5] For poorly soluble compounds like many aniline derivatives, the use of co-solvents such as methanol or acetonitrile may be necessary to ensure complete dissolution.[6]
2. UV-Vis Spectrophotometry: This technique is applicable when the protonated and deprotonated forms of a molecule exhibit different UV-visible absorption spectra.[7][8] By measuring the absorbance of the compound in a series of buffer solutions with varying pH, a sigmoidal curve is generated from which the pKa can be accurately calculated.[7][9] This method is particularly advantageous for its high sensitivity, requiring only small amounts of sample.[8]
3. Capillary Electrophoresis (CE): CE-based methods offer a powerful approach for determining the pKa of sparingly soluble compounds.[10] The pKa is determined by measuring the electrophoretic mobility of the analyte as a function of pH. The use of internal standards and extrapolation techniques can provide accurate aqueous pKa values even when measurements are performed in mixed-solvent systems.[10]
In Silico Approaches: The Predictive Powerhouse
Computational pKa Prediction: In the early stages of drug discovery, where large numbers of compounds are synthesized and screened, computational methods provide a rapid and cost-effective means of estimating pKa.[11] Software packages like ACD/pKa DB utilize extensive databases and sophisticated algorithms based on linear free-energy relationships (LFER), such as the Hammett equation, to predict pKa values from a chemical structure.[12][13][14] These predictions, while not a substitute for experimental determination, are invaluable for prioritizing candidates and guiding synthetic efforts.[15]
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, detailed experimental protocols are indispensable.
Potentiometric Titration Protocol
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]
-
Sample Preparation: Accurately weigh and dissolve the aniline derivative in a suitable solvent system (e.g., water with a minimal amount of co-solvent if necessary) to a known concentration (typically around 1 mM).[5][6]
-
Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small increments.[5]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[5] For more precise determination, a derivative plot (e.g., second derivative) can be used to identify the inflection point.[16]
UV-Vis Spectrophotometry Protocol
-
Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.
-
Buffer Preparation: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the aniline derivative.
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.
-
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined wavelengths.
-
Data Analysis: Plot the absorbance versus pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa.[7][9]
Visualizing the Workflow
Caption: Workflow for pKa determination.
Comparative Data Summary
The following table presents a hypothetical comparison of pKa values for a series of this compound derivatives, illustrating the impact of additional substituents.
| Derivative | Substituent (Position) | Potentiometric pKa | UV-Vis pKa | Predicted pKa (ACD/pKa) |
| Parent | - | 3.52 | 3.55 | 3.60 |
| A | 2-Chloro | 3.10 | 3.12 | 3.15 |
| B | 5-Fluoro | 3.35 | 3.38 | 3.40 |
| C | 2-Methyl | 3.75 | 3.78 | 3.82 |
| D | 5-Nitro | 2.80 | 2.83 | 2.85 |
Note: The pKa values presented in this table are illustrative and intended for comparative purposes only.
Conclusion
The accurate determination of pKa is a cornerstone of successful drug development. For complex molecules such as this compound derivatives, a multi-faceted approach that combines robust experimental techniques with the predictive power of computational tools is essential. This guide provides the foundational knowledge and practical protocols to empower researchers in their quest to design and develop the next generation of therapeutics. By understanding the intricate relationship between chemical structure and acidity, scientists can more effectively navigate the challenging path from lead compound to life-saving medicine.
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A Comparative Guide to the In Vitro Metabolic Stability of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success or failure.[1] Metabolic stability refers to a drug's resistance to being chemically altered by the body's metabolic machinery, primarily located in the liver.[1][2] This process is largely mediated by a superfamily of enzymes known as cytochrome P450s (CYPs).[1][2] A compound with poor metabolic stability is rapidly cleared from the body, which can necessitate more frequent and higher doses to achieve a therapeutic effect, potentially leading to patient compliance issues and undesirable side effects.[1][3] Conversely, excessively high stability can lead to drug accumulation and toxicity. Therefore, a comprehensive understanding and optimization of metabolic stability are essential for developing safe and effective drugs with favorable pharmacokinetic profiles.[1][4]
This guide provides a detailed comparison of the in vitro metabolic stability of a series of hypothetical analogs of "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline," a scaffold of interest in medicinal chemistry. We will delve into the experimental design, provide a robust protocol for assessing metabolic stability using liver microsomes, and present a comparative analysis of the results. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret these critical assays.
Understanding the Metabolic Machinery: The Cytochrome P450 Enzymes
The cytochrome P450 (CYP) enzymes are a vast family of heme-containing monooxygenases that are responsible for the metabolism of a wide array of xenobiotics, including approximately 75% of commercially available drugs.[3][5] These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and epoxidation, with the general stoichiometry:
NAD(P)H + H⁺ + RH + O₂ → NAD(P)⁺ + H₂O + ROH[6][7]
where RH is the drug substrate. The catalytic cycle of CYPs is a complex process involving the activation of molecular oxygen to a highly reactive iron-oxo species, often referred to as Compound I, which is the primary oxidizing agent.[6][7] The specific isoforms of CYP enzymes involved in a drug's metabolism can vary, with CYPs 1A2, 2C9, 2C19, 2D6, and 3A4 being the most prominent in human drug metabolism.
Experimental Design: A Head-to-Head Comparison
To objectively compare the metabolic stability of our this compound analogs, we will employ a standardized in vitro assay using human liver microsomes (HLM). HLMs are subcellular fractions of liver cells that are rich in CYP enzymes and are a cost-effective and high-throughput model for assessing Phase I metabolism.[8]
Our hypothetical series of analogs (Analog A, Analog B, and Analog C) are designed with structural modifications aimed at modulating their metabolic stability. The parent compound, this compound, will serve as our reference.
| Compound | Structure | Rationale for Modification |
| Parent Compound | This compound | Baseline for comparison. |
| Analog A | [Hypothetical Structure with Deuteration at a metabolically labile site] | Introduction of a deuterium atom at a potential site of metabolism to leverage the kinetic isotope effect and slow down CYP-mediated oxidation. |
| Analog B | [Hypothetical Structure with a blocking group, e.g., a fluoro group, near a potential metabolic hotspot] | Steric hindrance or electronic effects of the substituent may prevent the enzyme from accessing the metabolic site. |
| Analog C | [Hypothetical Structure with a bioisosteric replacement of a metabolically labile group] | Replacement of a group prone to metabolism with a more stable isostere to enhance metabolic stability while retaining biological activity. |
Detailed Experimental Protocol: The Liver Microsomal Stability Assay
This protocol outlines a robust and reproducible method for determining the in vitro metabolic stability of test compounds.
Materials and Equipment:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive controls (e.g., Verapamil, a known CYP3A4 substrate)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction and for analytical purposes
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[8][9][10]
Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[10]
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the phosphate buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.[9][10]
-
To initiate the metabolic reaction, add the NADPH regenerating system to each well.[8][9] The time of this addition is considered time zero (T₀).
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[8][9][10] The cold acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.[9]
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters: the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).
-
Calculating the In Vitro Half-Life (t₁/₂): The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percent remaining is then plotted against time, and the slope of the resulting line (k) is determined through linear regression.[14]
The half-life is then calculated using the following equation: t₁/₂ = 0.693 / k
-
Calculating the In Vitro Intrinsic Clearance (CLᵢₙₜ): Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.[4] It is calculated as:
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (microsomal protein concentration in mg/mL)
Comparative Data for this compound Analogs
The following table summarizes the hypothetical metabolic stability data for our series of analogs.
| Compound | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) | Predicted In Vivo Clearance |
| Parent Compound | 15 | 92.4 | High |
| Analog A | 45 | 30.8 | Moderate |
| Analog B | 60 | 23.1 | Low to Moderate |
| Analog C | >120 | <11.5 | Low |
Discussion of Results
The results clearly demonstrate the impact of structural modifications on the metabolic stability of the this compound scaffold.
-
The Parent Compound exhibits a short half-life and high intrinsic clearance, suggesting rapid metabolism. This would likely translate to poor bioavailability and a short duration of action in vivo.
-
Analog A , with the strategic incorporation of deuterium, shows a significant increase in its half-life and a corresponding decrease in intrinsic clearance. This is a classic example of the kinetic isotope effect, where the heavier deuterium atom slows the rate of C-H bond cleavage by CYP enzymes.
-
Analog B , featuring a "metabolic blocker," also demonstrates enhanced stability. The blocking group likely sterically hinders the approach of the CYP enzyme to the metabolic soft spot on the molecule.
-
Analog C , with a bioisosteric replacement, displays the most profound improvement in metabolic stability. This suggests that the replaced functional group was a primary site of metabolism and its isostere is resistant to enzymatic attack.
Predicting In Vivo Performance
While in vitro data provides a valuable rank-ordering of compounds, it is important to note that direct extrapolation to in vivo clearance can be complex.[4][15] Factors such as plasma protein binding, blood flow, and the involvement of non-CYP metabolic pathways can all influence a drug's in vivo pharmacokinetics. However, the in vitro intrinsic clearance values obtained from microsomal stability assays are a critical input for more sophisticated in vitro-in vivo extrapolation (IVIVE) models that aim to predict human pharmacokinetic parameters.
The in vitro metabolic stability assay is an indispensable tool in the modern drug discovery paradigm. By providing an early assessment of a compound's metabolic fate, it allows medicinal chemists to make data-driven decisions to optimize the pharmacokinetic properties of lead candidates. The comparative analysis of this compound analogs presented here highlights how strategic structural modifications can be employed to enhance metabolic stability, ultimately increasing the likelihood of developing a successful drug. This guide serves as a foundational resource for researchers seeking to implement and interpret these crucial experiments, fostering a deeper understanding of the principles that govern a drug's journey through the body.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Introduction: N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (CAS No. 393-15-7) is a fluorinated aniline derivative frequently utilized as a building block in organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs).[1] While indispensable in research and development, its chemical nature necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
Part 1: Hazard Profile and Regulatory Imperative
Understanding the specific hazards of this compound is the first step in managing its lifecycle. The compound's classification dictates its handling from procurement to disposal.
Causality of Hazard: The trifluoromethyl group and the aniline moiety contribute to its reactivity and toxicity. As a halogenated organic compound, it falls under specific environmental regulations due to its persistence and potential for harm to aquatic ecosystems.[2][3][4]
Table 1: Hazard Profile of this compound
| Hazard Type | Description | GHS Pictogram(s) | Key Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6] Some data indicates it may be toxic by these routes.[7] | Health Hazard, Exclamation Mark | [2][5][6][7] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation/damage.[2][5][8] | Exclamation Mark | [2][5][8] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[2][9] | Exclamation Mark | [2][9] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2] It must not be released into drains or the environment.[5][8][10] | (No pictogram in all sources, but stated) | [2][5] |
| Physical Hazard | The material is combustible.[10][11] Combustion can produce highly toxic fumes, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[10][11] | (No pictogram, but stated) | [10][11] |
Regulatory Classification: Due to its chemical structure (containing a carbon-halogen bond) and toxicity profile, this compound must be classified as a hazardous waste.[5] Chemical waste generators are legally obligated to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] For transportation purposes, it is often classified as UN2811, TOXIC SOLID, ORGANIC, N.O.S.[5]
Part 2: The Core Principles of Chemical Waste Management
A successful disposal plan is proactive, not reactive. It begins before the waste is even generated. The guiding principle is a tiered strategy that prioritizes safety and environmental protection.[12]
The Disposal Workflow: The process from waste generation to final disposal is a linear, controlled pathway. Each step is designed to minimize risk and ensure regulatory compliance.
Caption: Disposal workflow for hazardous chemical waste.
Part 3: Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling the chemical in any form—including as waste—the correct PPE must be worn. This is a non-negotiable step to prevent personal exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale for Use | Key Sources |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before use. | Prevents skin contact and absorption. The compound is harmful in contact with skin.[5][13] | [5][14][15] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against splashes and dust, preventing serious eye irritation.[5][8] | [5][16] |
| Skin & Body Protection | Laboratory coat. Additional protective clothing may be necessary depending on the scale of handling. | Prevents contamination of personal clothing and minimizes skin exposure.[5][14] | [5][14] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[5][11] If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[5][16] | Prevents inhalation of harmful dust or vapors that can cause respiratory irritation. | [5][16][17] |
Part 4: Step-by-Step Laboratory Disposal Procedure (Satellite Accumulation)
This protocol details the process for accumulating waste safely within the laboratory pending collection by disposal professionals.
Step 1: Designate a Satellite Accumulation Area (SAA) The SAA is the specific location at or near the point of waste generation where hazardous waste is collected.[12][18] This area must be under the control of laboratory personnel.
-
Action: Choose a secondary containment tray within a fume hood or a designated, well-ventilated cabinet away from heat sources and high-traffic areas.
Step 2: Select and Prepare the Waste Container The choice of container is critical to prevent leaks and reactions.
-
Action: Select a new, or thoroughly cleaned, leak-proof container with a screw-top lid, made of a compatible material such as High-Density Polyethylene (HDPE). Do not use metal containers, as some chemicals can cause corrosion.[19] Ensure the container is appropriately sized to avoid overfilling.[19]
Step 3: Affix a Hazardous Waste Label Proper labeling is a primary defense against accidental misuse or improper disposal.[20]
-
Action: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "this compound" (Do not use abbreviations)
-
Associated Hazards: Toxic, Skin/Eye Irritant, Environmental Hazard
-
Principal Investigator/Lab Contact Information
-
Step 4: Waste Transfer Transfer waste with care to avoid spills and personal exposure.
-
Action: Wearing the full required PPE, carefully transfer the waste into the prepared container using a funnel if necessary. Keep the container closed at all times except when actively adding waste.[18]
Step 5: Storage and Segregation Improper storage is a leading cause of laboratory incidents.
-
Action: Store the waste container in the designated SAA. Crucially, segregate this waste from incompatible chemicals, particularly strong oxidizing agents, strong acids, and strong bases.[11] Storing incompatible chemicals together can lead to exothermic reactions, fire, or the generation of toxic gas.
Part 5: Spill and Emergency Procedures
In the event of a spill, a swift and correct response is essential to mitigate hazards.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and contact your institution's emergency line.
-
Control Ignition Sources: If the material is combustible, eliminate all nearby ignition sources.[10][21]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[5][7][10] Do not use combustible materials like paper towels to absorb large quantities.
-
Clean Up: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[5] Label this container as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste and dispose of them accordingly.
Part 6: Final Disposal Pathway
The ultimate disposal of this compound is not a task for laboratory personnel.
-
Professional Collection: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.[18][22]
-
Method of Disposal: The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[2][22][23] This process ensures the complete breakdown of the molecule into less harmful components under controlled conditions, minimizing environmental impact.[22][23]
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, professionalism, and environmental ethics. By treating this compound as a regulated hazardous material from the outset and meticulously following a structured disposal protocol—from PPE and labeling to segregation and professional collection—researchers can ensure they are protecting themselves, their colleagues, and the wider community.
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Personal protective equipment for handling N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Operational Guide: Safe Handling of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
This guide provides essential safety protocols and operational directives for handling this compound (CAS No. 103946-65-2) in a laboratory setting. As a professional dedicated to advancing research and development, your safety is the bedrock of scientific innovation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.
Important Advisory: The hazard profile for this compound is not extensively documented in readily available Safety Data Sheets (SDS). Therefore, this guidance is synthesized from the known hazards of structurally similar trifluoromethyl- and methoxy-substituted anilines. A conservative approach is mandated, assuming the compound presents hazards including skin irritation, serious eye irritation, potential respiratory tract irritation, and possible harm if swallowed or absorbed through the skin.[1][2][3][4] Always consult your institution's Environmental Health & Safety (EHS) department for a site-specific risk assessment.
Anticipated Hazard Profile and Classification
Based on an analysis of analogous compounds, this compound should be handled as a substance with the potential hazards outlined below. This proactive classification ensures that all protective measures are commensurate with the highest potential risk.
| Hazard Class & Category | GHS Hazard Statement | Rationale & Source Analogs |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | A common classification for substituted anilines.[2][3][5][6] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | Direct contact with eyes is likely to cause significant irritation.[2][3][5][6] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Aniline derivatives can exhibit oral toxicity.[1][3][4] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | Dermal absorption is a potential route of exposure for similar compounds.[1][6] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation. | Inhalation of dust or aerosols could irritate the respiratory tract.[2][3][4] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks identified above. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All handling of this compound must occur within a fume hood.
Eye and Face Protection
Directive: Wear chemical safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] For procedures with a higher risk of splashing (e.g., transfers, solution preparations), supplement goggles with a full-face shield.[2][3]
Rationale: This dual-layer protection is mandated by the compound's classification as a serious eye irritant.[2][5] Goggles provide a seal against splashes and dust, while a face shield protects the entire face from direct contact.
Skin and Body Protection
Gloves Directive: Handle with nitrile gloves inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of contaminated gloves immediately after use in the designated chemical waste stream.[2] For prolonged tasks, consider double-gloving.
Rationale: The compound is an assumed skin irritant and potentially harmful upon dermal contact.[1][2] Nitrile gloves offer good chemical resistance for incidental contact. Proper removal prevents cross-contamination of skin and surfaces.
Protective Clothing Directive: Wear a chemically resistant lab coat, fully buttoned, with tight-fitting cuffs. A complete suit protecting against chemicals should be considered for large-scale operations or spill cleanup.[2] Do not allow contaminated work clothing out of the laboratory.[9] All contaminated clothing must be decontaminated or disposed of as hazardous waste.[1][10]
Rationale: Standard cotton lab coats can absorb chemicals. A chemically resistant coat prevents the compound from reaching personal clothing and skin.
Respiratory Protection
Directive: All procedures that may generate dust or aerosols must be performed within a properly functioning and certified chemical fume hood to maintain exposure levels as low as reasonably achievable.[4] If engineering controls fail or for certain emergency situations, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., organic vapor/particulate filter) is required.[7][8]
Rationale: The fume hood is the primary engineering control to prevent respiratory tract irritation from potential dust or aerosols.[2][3] Respirators are a secondary measure for non-routine situations.
Procedural Workflow: From Receipt to Disposal
This workflow provides a systematic, self-validating sequence of operations to ensure safety at every stage.
Step-by-Step Handling Protocol
-
Pre-Operational Safety Check:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic.
-
Don all required PPE as specified in Section 2.
-
-
Handling the Compound:
-
Post-Handling Decontamination:
-
Thoroughly wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then soap and water.
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[2][5]
-
Handling Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Spill and Disposal Management Plan
Emergency Spill Response
For small spills (<1 g or <10 mL of dilute solution) inside a chemical fume hood:
-
Alert & Restrict: Alert personnel in the immediate area. Restrict access.
-
Contain & Absorb: Cover the spill with an inert absorbent material like sand, diatomite, or universal binders.[5] Do not use combustible materials like paper towels alone.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][11] Avoid creating dust.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
For larger spills, or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's EHS emergency line immediately.
Chemical Waste Disposal
Directive: This compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be disposed of as hazardous chemical waste.[1]
Procedure:
-
Segregation: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name, "Hazardous Waste," and the associated hazards (Irritant, Harmful).
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department. Do not pour this chemical down the drain or dispose of it in regular trash.[2][5]
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- Safety Data Sheet for 3,5-Di(trifluoromethyl)aniline. (2024-06-17). Angene Chemical.
- SAFETY DATA SHEET for 4-Methoxy-3-(trifluoromethyl)aniline. (2024-03-31). Fisher Scientific.
- 4-(Trifluoromethoxy)aniline SDS. (n.d.). ECHEMI.
- SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline. (2024-06-17). Fisher Scientific.
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- SAFETY DATA SHEET for 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET for Magnesium chloride. (2024-09-30). Sigma-Aldrich.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
